molecular formula C6H12N2O2 B1294929 N,N'-Diethyloxamide CAS No. 615-84-9

N,N'-Diethyloxamide

Cat. No.: B1294929
CAS No.: 615-84-9
M. Wt: 144.17 g/mol
InChI Key: FFYAVOJIYAAUNX-UHFFFAOYSA-N
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Description

N,N'-Diethyloxamide (NNDO) is an organic compound with the formula C₆H₁₂N₂O₂, serving as a valuable building block in chemical research and crystal engineering . Its diamide structure, featuring N-H and C=O functional groups, enables the formation of robust supramolecular architectures primarily through strong N–H···O hydrogen bonds, with additional stabilization from secondary C–H···O interactions . Single-crystal X-ray diffraction reveals that NNDO crystallizes in a monoclinic system (space group P2₁/n), forming a distinctive "zig-zag" packing pattern stabilized by these non-covalent forces . This compound is a key precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles . It is employed in the Wallach synthesis route for preparing imidazole and 1-ethyl–2- methyl imidazole derivatives, which are privileged structures in medicinal chemistry . Furthermore, NNDO and its related dithiooxamide derivatives show promise as organic precursors in advanced material science, including the fabrication of hybrid inorganic-organic thin films via techniques like Molecular Layer Deposition (MLD) . Key Identifiers • CAS Number: 615-84-9 • Molecular Formula: C₆H₁₂N₂O₂ • Molar Mass: 144.17 g/mol • Melting Point: 174-175 °C Handling & Storage : Seal the container tightly and store in a cool, dry place . Disclaimer : This product is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYAVOJIYAAUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210478
Record name N,N'-Diethyloxamide
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-84-9
Record name N1,N2-Diethylethanediamide
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Record name N,N'-Diethyloxamide
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Record name 615-84-9
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Record name N,N'-Diethyloxamide
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Record name N,N'-diethyloxamide
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Record name N,N'-DIETHYLOXAMIDE
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Foundational & Exploratory

N,N'-Diethyloxamide synthesis from diethyl oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N'-Diethyloxamide from Diethyl Oxalate

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable oxalamide derivative used in organic synthesis and materials science.[1][2] We will delve into the core chemical principles, provide a field-proven experimental protocol, and address critical safety and handling considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to this synthesis.

Introduction and Strategic Importance

N,N'-disubstituted oxamides are a significant class of compounds due to their presence in biologically active molecules, their role as precursors to widely used chemicals, and their application as ligands in coordination chemistry.[3][4] The oxalamide moiety is a robust hydrogen-bonding unit, making these compounds valuable in crystal engineering and the development of novel materials.[1][4] The synthesis of this compound from diethyl oxalate and ethylamine is a classic and efficient example of nucleophilic acyl substitution, providing a reliable method for constructing the symmetrical diamide structure.[3][5] This reaction is foundational and serves as a key example in the differential reactivity of amines, famously leveraged in the Hofmann method for amine separation, where primary amines yield solid oxamides and secondary amines produce liquid oxamic esters.[5][6][7]

The Chemistry: Mechanism of Diamidation

The formation of this compound from diethyl oxalate is a two-fold nucleophilic acyl substitution reaction, often referred to as aminolysis of an ester. The reaction proceeds in two sequential steps, with each ester group of diethyl oxalate being converted to an ethylamide group.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[8]

  • Intermediate Collapse & Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the ethoxy group (-OCH₂CH₃) is expelled as the leaving group (ethanol). This results in the formation of an N-ethyl oxamic acid ethyl ester intermediate.

  • Second Amination: A second molecule of ethylamine then attacks the remaining ester carbonyl carbon. The process of nucleophilic attack and elimination of a second molecule of ethanol is repeated.[8]

The use of a 2:1 molar ratio of amine to ester is crucial to drive the reaction to completion, forming the disubstituted oxamide product.[5] The reaction is typically facilitated by heating, often to the reflux temperature of the chosen solvent, to provide the necessary activation energy for the substitution.

Hazard Analysis and Safe Handling

A thorough understanding and mitigation of risks are paramount. Both reactants possess significant hazards that demand strict adherence to safety protocols.

  • Diethyl Oxalate (CAS 95-92-1): A combustible liquid and vapor.[9][10] It is harmful if swallowed and causes severe skin irritation and serious eye irritation, with the potential for burns.[9][10][11][12][13] It is also moisture-sensitive.[9][10] Handling requires chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated area or chemical fume hood.[11][12] Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[11]

  • Ethylamine (CAS 75-04-7): A highly flammable liquid and vapor with a low flash point.[14][15] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[16] Vapors can cause respiratory irritation.[17] All handling must be performed in an explosion-proof environment, away from ignition sources.[14] Use personal protective equipment (PPE), including vapor respirators, and ensure the system is closed or well-ventilated.[14]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[9] Seek immediate medical attention.[9][12]

  • Ingestion: Do not induce vomiting.[9][12] If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[9][12]

  • Inhalation: Move the person to fresh air immediately.[9] If not breathing, give artificial respiration.[12]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N,N'-disubstituted oxamides.[3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar RatioQuantity (mmol)Mass (g)Volume (mL)
Diethyl Oxalate146.141.050.07.316.7
Ethylamine (70% in H₂O)45.082.1105.06.769.9
Absolute Ethanol46.07---50
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of absolute ethanol.

  • Amine Addition: To the ethanol, add 9.9 mL (105.0 mmol) of 70% ethylamine solution via a graduated cylinder or syringe. Stir the solution gently.

  • Ester Addition: Slowly add 6.7 mL (50.0 mmol) of diethyl oxalate to the stirred ethylamine solution at room temperature. The addition should be done carefully, as an initial exothermic reaction may occur.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The formation of a white precipitate (the product) should be observed as the reaction progresses.

  • Work-up - Isolation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to maximize crystallization of the product.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with two portions of cold n-hexane (20 mL each) to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified white solid product under vacuum or in a desiccator. Determine the final mass and calculate the percentage yield.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Purification R1 Diethyl Oxalate Setup 1. Combine Reactants in Round-Bottom Flask R1->Setup R2 Ethylamine Solution R2->Setup Solvent Absolute Ethanol Solvent->Setup Reaction 2. Heat to Reflux (2-3 hours) Setup->Reaction Stirring Cooling 3. Cool to Room Temp & Ice Bath Reaction->Cooling Precipitation Filtration 4. Vacuum Filtration & Wash with Hexane Cooling->Filtration Drying 5. Dry Under Vacuum Filtration->Drying Product Final Product: This compound (White Solid) Drying->Product

Caption: Workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 615-84-9[18][19]
Molecular Formula C₆H₁₂N₂O₂[18][20]
Molecular Weight 144.17 g/mol [18][20]
Appearance White solid / Colorless crystals[3][21]
Melting Point 174-175 °C[21]
IUPAC Name This compound[18]
Spectroscopic Analysis
  • FT-IR Spectroscopy: The product should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching of the amide group, and a peak in the region of 3300 cm⁻¹ for the N-H bond stretching.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H-NMR: Expect signals corresponding to the ethyl groups: a triplet for the -CH₃ protons and a quartet for the -CH₂- protons, along with a broad signal for the N-H proton.

    • ¹³C-NMR: Expect signals for the amide carbonyl carbon (~160 ppm) and the two distinct carbons of the ethyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (144.17).

Conclusion

The synthesis of this compound via the aminolysis of diethyl oxalate is a robust and high-yielding reaction that serves as an excellent example of amide bond formation. By understanding the underlying nucleophilic acyl substitution mechanism and adhering strictly to safety protocols, researchers can reliably produce this valuable compound. The detailed experimental and characterization methods provided in this guide offer a comprehensive framework for the successful synthesis, purification, and validation of this compound in a laboratory setting.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. [Link]

  • Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylamine hydrochloride. [Link]

  • Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ethylamine solution 70%. [Link]

  • CPAChem. (2023). Safety data sheet: Ethylamine. [Link]

  • MDPI. (2023). N,N′-Dibutyloxamide. [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • MDPI. (n.d.). N,N′-Dipropyloxamide. [Link]

  • Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent. [Link]

  • Preprints.org. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. [Link]

  • Google Patents. (n.d.). CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
  • Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). [Link]

  • Wikipédia. (n.d.). N,N'-Diéthyloxamide. [Link]

  • Scientific International (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]

  • Allen. (n.d.). What is the action of (a) Diethyl oxalate on Ethylamine (b) Diethyl oxalate on Diethyl amine (c) Nitrous acid on Diethyl amine (d) Nitrous acid on Triethyl amine. [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide | Global Chemical Supplier. [Link]

  • NIST. (n.d.). This compound. [Link]

  • ResearchGate. (2021). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N,N'-Diethyloxamide

This compound, a symmetrically substituted diamide of oxalic acid, is a compound of growing interest in various fields of chemical science. Its structure, characterized by a central oxamide core flanked by two ethyl groups, imparts a unique combination of properties that make it a valuable entity in organic synthesis and materials science.[1][2] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of robust supramolecular structures, a feature critical to its solid-state behavior and its utility in crystal engineering.[1][2]

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Molecular and Physical Properties

The physical properties of this compound are fundamental to its handling, purification, and application. Its high melting point, for instance, is indicative of strong intermolecular forces, primarily hydrogen bonding, which dominates its crystal lattice.[1][2]

dot graph N_N_Diethyloxamide_Structure { layout=neato; node [shape=plaintext];

// Atom nodes C1 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1 [label="H"]; C2 [label="C"]; C3 [label="H3"]; C4 [label="C"]; H4 [label="H2"];

C5 [label="C"]; O2 [label="O"]; N2 [label="N"]; H2 [label="H"]; C6 [label="C"]; C7 [label="H2"]; C8 [label="C"]; H8 [label="H3"];

// Positioning C1 [pos="0,0!"]; O1 [pos="0,1!"]; N1 [pos="-1.2,-0.5!"]; H1 [pos="-1.9,-0.2!"]; C2 [pos="1.2, -0.5!"]; O2 [pos="1.2, -1.5!"]; N2 [pos="2.4, 0!"]; H2 [pos="2.4, 0.7!"];

// Dummy nodes for ethyl groups E1_C1 [pos="-2.2, -1.5!"]; E1_H1 [pos="-1.8, -2.2!"]; E1_C2 [pos="-3.4, -1.2!"]; E1_H2 [pos="-4.1, -1.7!"];

E2_C1 [pos="3.6, -0.5!"]; E2_H1 [pos="3.6, -1.2!"]; E2_C2 [pos="4.8, 0!"]; E2_H2 [pos="5.5, -0.3!"];

// Bonds C1 -- O1 [style=bold]; C1 -- N1; N1 -- H1; C1 -- C2; C2 -- O2 [style=bold];

// Incomplete structure in the dot script. // This is a placeholder for a more complete diagram. } }

Caption: Molecular Structure of this compound.

Table 1: Core Physical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₂N₂O₂[3][4]
Molecular Weight 144.17 g/mol [4][5]
CAS Registry Number 615-84-9[4]
Appearance Solid[6]
Melting Point 174-175 °C[7][8]
Density 1.033 g/cm³[7]
Water Solubility Low[7][9]
LogP (Octanol/Water) -0.530[7]
Refractive Index (n_D^20) 1.444[7]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band corresponding to the N-H stretch is typically observed, alongside a prominent C=O stretching vibration characteristic of the amide carbonyl group.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum will show signals for the ethyl group protons (a triplet and a quartet) and a signal for the N-H proton.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[4]

Chemical Properties and Reactivity

This compound's reactivity is primarily centered around the amide functionalities.

  • Hydrogen Bonding: In the solid state, the molecule is stabilized by strong N–H···O hydrogen bonds, which dictate its crystal packing and high melting point.[1][2] Computational analyses, such as Density Functional Theory (DFT), have been used to evaluate the strength of these interactions.[1][2]

  • Hydrolysis: Like other amides, this compound can undergo hydrolysis under acidic or basic conditions to yield oxalic acid and ethylamine. The stability of the amide bond makes this reaction typically slow at neutral pH and room temperature.

  • Synthetic Utility: Oxalamides, in general, are valuable in organic synthesis. This compound has been utilized in the preparation of various heterocyclic compounds and as a building block in materials science, for example, in the design of polymers.[1][2]

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the reaction of diethyl oxalate with an excess of ethylamine. The reaction is typically carried out in a suitable solvent, and the product, being a solid with low solubility in many organic solvents, often precipitates from the reaction mixture, facilitating its isolation.

Synthesis_Workflow

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

According to available safety data, this compound should be handled in accordance with good industrial hygiene and safety practices.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and long-sleeved clothing to avoid contact with skin and eyes.[6]

  • Handling: Avoid dust formation and inhalation. Ensure adequate ventilation when handling the compound.[6] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[6]

Applications and Research Interest

The unique structural features of this compound make it a molecule of interest in several areas:

  • Crystal Engineering: The predictable and strong hydrogen bonding capabilities are exploited in the design of novel supramolecular architectures.[1][2]

  • Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex molecules, including heterocyclic compounds that may have medicinal applications.[1][2]

  • Materials Science: Oxalamide-containing polymers are being explored for their unique properties.[1][2]

Experimental Protocols

Protocol 1: Determination of Melting Point

  • Objective: To accurately determine the melting point of this compound as an indicator of purity.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using a certified standard of known melting point.

    • Finely powder a small, dry sample of this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Set a ramp rate of 1-2 °C per minute near the expected melting point (174-175 °C) to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., < 1 °C) is indicative of high purity.

Protocol 2: Recrystallization for Purification

  • Objective: To purify crude this compound by removing soluble impurities.

  • Methodology:

    • Select an appropriate solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.

    • Dry the crystals thoroughly, for example, in a vacuum oven, before determining their melting point and performing other analyses.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [3]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [4]

  • Semantic Scholar. (n.d.). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Retrieved from

  • ChemicalBook. (2024). N,N'-Dimethyloxamide. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [12]

  • Wikipedia. (n.d.). N,N'-Diéthyloxamide. Retrieved from [7]

  • Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure.

  • SpectraBase. (n.d.). This compound. Retrieved from [5]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [9]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Alfa Chemistry. (n.d.). This compound. Retrieved from [8]

  • National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [10]

Sources

N,N'-Diethyloxamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N'-Diethyloxamide for Advanced Research

Introduction

This compound is a symmetrically substituted diamide derived from oxalic acid. Characterized by its robust chemical structure and specific hydrogen bonding capabilities, this compound serves as a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its structural rigidity and potential for forming well-defined supramolecular assemblies have garnered interest in the fields of crystal engineering and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural features, synthesis, and applications relevant to researchers and professionals in drug development and chemical sciences.

Chemical Identity and Molecular Structure

The unique identity of a chemical compound is established by a combination of standardized nomenclature and structural identifiers. These identifiers ensure unambiguous communication in research and regulatory contexts.

This compound is registered under CAS Number 615-84-9 [1][2][3][4][5][6]. Its molecular structure consists of a central oxalamide core (–C(O)C(O)–) symmetrically flanked by two ethylamino groups (–NHCH₂CH₃). This symmetry is a defining feature, influencing its crystalline packing and reactivity. The molecule's planarity and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) are critical to its chemical behavior[7][8].

Key identifiers for this compound are summarized below:

  • IUPAC Name : N¹,N²-Diethylethanediamide[4]

  • Synonyms : N,N'-Diethyloxalamide, Ethanediamide, N,N'-diethyl-, sym-Diethyloxamide[1][2][3]

  • Molecular Formula : C₆H₁₂N₂O₂[1][2]

  • Molecular Weight : 144.17 g/mol [1][2][3]

  • Canonical SMILES : CCNC(=O)C(=O)NCC[3]

  • InChI Key : FFYAVOJIYAAUNX-UHFFFAOYSA-N[1][2][3]

  • InChI String : InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)[1][2]

Caption: 2D molecular structure representation of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for a compound are essential for its practical application, purification, and structural confirmation.

PropertyValueSource(s)
CAS Number 615-84-9[1][2][3][4][5][6]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2][3]
Appearance White solid[9]
Melting Point 174-175 °C[3]
Density 1.033 g/cm³ (predicted)[3]
LogP (Octanol/Water) -0.485 (predicted)[4]
Spectroscopic Insights
  • Infrared (IR) Spectroscopy : The IR spectrum of this compound provides clear evidence of its functional groups. Key absorptions include a strong, sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration, indicative of the secondary amide. A very strong absorption band is observed in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O stretching (Amide I band)[2][9]. The presence of these distinct peaks is a primary method for confirming the successful synthesis of the oxamide structure.

  • Mass Spectrometry : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight of 144.17 g/mol , confirming the compound's elemental composition[1][2].

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing N,N'-disubstituted oxalamides is the aminolysis of a dialkyl oxalate, typically diethyl oxalate, with a primary amine[9].

Synthetic Pathway: Aminolysis of Diethyl Oxalate

The reaction involves the nucleophilic acyl substitution of ethylamine on both ester groups of diethyl oxalate. The mechanism proceeds in two steps, with the first substitution forming an ethyl N-ethyloxamate intermediate, which subsequently reacts with a second equivalent of ethylamine to yield the final this compound product.

Causality Behind Experimental Choices:

  • Reactant Stoichiometry : A molar ratio of at least 2:1 (amine to ester) is crucial. Using an excess of the amine ensures the reaction goes to completion, forming the diamide rather than stopping at the monoamide intermediate.

  • Solvent : A polar protic solvent like ethanol is often used. It effectively solvates the reactants and intermediates, and its boiling point allows the reaction to be conducted at reflux to increase the reaction rate[9].

  • Product Isolation : The product, this compound, is typically a solid with low solubility in the reaction mixture upon cooling. This property is exploited for straightforward isolation via filtration, a key advantage for achieving high purity without extensive chromatography.

G A Diethyl Oxalate (1 eq.) D Reaction Vessel (Round-bottom flask) A->D B Ethylamine (>2 eq.) B->D C Ethanol (Solvent) C->D E Reflux (Heat overnight) D->E Stir & Heat F Cool to RT E->F Reaction Complete G Precipitation of This compound F->G H Vacuum Filtration G->H I Wash with Cold Ethanol & Hexane H->I J Dry Solid Product I->J K Characterization (MP, IR, NMR) J->K

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and confirmation of this compound.

Synthesis
  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl oxalate (8.5 mmol, 1.0 eq.).

  • Reagent Addition : Add 10 mL of ethanol to dissolve the diethyl oxalate. In a separate beaker, dissolve ethylamine (17.0 mmol, 2.0 eq.) in 10 mL of ethanol. Add the ethylamine solution to the flask.

  • Reaction : Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, cool the flask to room temperature. A white precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification : Collect the white solid by vacuum filtration. Wash the solid sequentially with cold n-hexane to remove any unreacted starting material and byproducts[9].

  • Drying : Air-dry the resulting white crystalline solid. The yield should be calculated based on the limiting reagent (diethyl oxalate).

Validation and Characterization
  • Melting Point : Determine the melting point of the dried product. A sharp melting point at or near 174-175 °C indicates high purity[3].

  • Spectroscopy : Acquire an IR spectrum. Confirm the presence of the N-H (approx. 3300 cm⁻¹) and C=O (approx. 1660 cm⁻¹) stretches and the absence of the ester C=O stretch from the starting material (approx. 1740 cm⁻¹).

Applications in Research & Development

While not a direct therapeutic agent, this compound and the broader oxalamide scaffold are significant in several areas of chemical and pharmaceutical research.

  • Coordination Chemistry and Ligand Design : The oxalamide core is an excellent bridging ligand for constructing polynuclear metal complexes. The two amide nitrogens and two carbonyl oxygens can coordinate to metal centers, facilitating the study of magnetic interactions and the design of novel catalytic systems[9].

  • Building Block in Organic Synthesis : The compound serves as a precursor for various heterocyclic compounds. Its robust nature and defined geometry make it a reliable starting point for multi-step syntheses of more complex molecular architectures[7][8].

  • Crystal Engineering and Supramolecular Chemistry : The strong N–H···O hydrogen bonds that define the solid-state structure of this compound allow it to form predictable one-dimensional polymeric "ribbons"[7][8]. This behavior is of high interest in crystal engineering, where the goal is to design materials with specific crystalline architectures and properties. Understanding these non-covalent interactions is crucial for developing novel co-crystals and functional materials.

Supramolecular Chemistry and Crystal Structure

References

  • National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • SIELC Technologies. This compound. Compound Data Page. [Link]

  • National Institute of Standards and Technology (NIST). This compound Data Page. NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). This compound Permanent Link. NIST Chemistry WebBook, SRD 69. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 615-84-9). Cheméo. [Link]

  • Jemai, M., et al. A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

  • Jemai, M., et al. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 69210. [Link]

  • Shaheen, A., et al. SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Journal of the Chemical Society of Pakistan. [Link]

  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide. Global Chemical Supplier. [Link]

  • Ghesini, A., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(4), M1677. [Link]

Sources

The Solubility Profile of N,N'-Diethyloxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Versatile Diamide

Introduction: Understanding the Importance of N,N'-Diethyloxamide and its Solubility

This compound (C6H12N2O2, CAS No. 615-84-9) is a symmetrically substituted diamide derived from oxalic acid.[1] Its structure, featuring two ethyl groups and two amide functionalities, imparts a unique combination of polarity and lipophilicity. This molecular architecture allows for its application in diverse fields, including organic synthesis, where it serves as a precursor for heterocyclic compounds and in the preparation of imidazole-based medicinal intermediates.[2] Furthermore, the broader class of oxalamides is utilized in materials science for the design of polymers and in crystal engineering.[2]

For researchers in drug development and specialty chemical synthesis, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and formulation strategies for final products. This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and practical experimental protocols, to empower scientists in their research endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC6H12N2O2[1]
Molecular Weight144.17 g/mol [1]
Melting Point178 - 182 °C[3]
logP (Octanol/Water Partition Coefficient)-0.741 (Calculated)[4][5]
Water Solubility (log10WS in mol/L)-0.26 (Calculated)[4][5]

The calculated octanol-water partition coefficient (logP) of -0.741 suggests that this compound has a degree of hydrophilicity.[4][5] The calculated water solubility (log10WS) of -0.26 corresponds to a predicted solubility of approximately 0.55 mol/L or about 79 g/L.[4][5] It is crucial to note that this is a theoretical value and experimental verification is recommended.

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent, a principle often summarized as "like dissolves like."

Molecular Structure and Intermolecular Forces

The this compound molecule possesses key structural features that dictate its interactions with solvents:

  • Hydrogen Bond Donors: The N-H groups of the amide linkages can act as hydrogen bond donors.

  • Hydrogen Bond Acceptors: The carbonyl (C=O) oxygens are strong hydrogen bond acceptors.

  • Polarity: The amide groups are highly polar, creating a significant dipole moment within the molecule.

  • Nonpolar Regions: The two ethyl groups (CH2CH3) are nonpolar and contribute to van der Waals interactions.

A recent study on the crystal structure of this compound revealed that in the solid state, its molecules are stabilized primarily through strong N-H···O hydrogen bonds, forming a well-organized supramolecular architecture.[2][6] The dissolution process requires the solvent molecules to overcome the energy of this crystal lattice by forming favorable interactions with the solute molecules.

Influence of Solvent Properties

The solubility of this compound in a given solvent will depend on the solvent's ability to engage in the aforementioned intermolecular forces.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the amide groups of this compound. However, the nonpolar ethyl groups may limit solubility, particularly in highly polar solvents like water. For the related compound N,N'-Dimethyloxamide, solubility has been noted in methanol.[7]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They can solvate the polar regions of this compound. The use of acetonitrile and ethyl acetate as recrystallization solvents for analogous N,N'-disubstituted oxamides suggests that this compound is likely to be soluble in these solvents, especially at elevated temperatures.[8][9]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of the amide core of this compound, its solubility in nonpolar solvents is expected to be low.

The interplay of these factors is visually represented in the following diagram:

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Solute-Solvent Interactions Solute This compound HBD N-H Groups (H-Bond Donors) Solute->HBD HBA C=O Groups (H-Bond Acceptors) Solute->HBA Polar Amide Core (Polar) Solute->Polar Nonpolar Ethyl Groups (Nonpolar) Solute->Nonpolar HBond Hydrogen Bonding HBD->HBond Donates to Solvent Acceptor HBA->HBond Accepts from Solvent Donor Dipole Dipole-Dipole Polar->Dipole Interacts with Polar Solvents VDW Van der Waals Nonpolar->VDW Interacts with Nonpolar Solvents Solvent Solvent Protic Polar Protic (e.g., Methanol, Water) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetonitrile, Acetone) Solvent->Aprotic Nonpolar_S Nonpolar (e.g., Toluene, Hexane) Solvent->Nonpolar_S Protic->HBond High Aprotic->Dipole High Nonpolar_S->VDW High Solubility Solubility HBond->Solubility Increases Solubility Dipole->Solubility Increases Solubility VDW->Solubility Increases Solubility (if solute is nonpolar)

Caption: Relationship between this compound's structure and solvent properties.

Experimental Determination of Solubility

Given the limited availability of quantitative public data, experimental determination of the solubility of this compound is often necessary. The following section outlines a standard protocol for this purpose.

Isothermal Saturation Method

This widely used method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates this experimental workflow:

start Start: Excess this compound + Solvent in Vial equilibration Equilibration in Temperature-Controlled Shaker (e.g., 24-48h at 25°C) start->equilibration settling Allow Undissolved Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter through 0.45 µm Syringe Filter sampling->filtration dilution Dilute with Known Volume of Solvent filtration->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis calculation Calculate Solubility from Calibration Curve and Dilution Factor analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Summary and Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of solvents is currently lacking, a strong theoretical understanding of its solubility can be derived from its molecular structure. The presence of both hydrogen-bonding amide groups and nonpolar ethyl groups suggests a nuanced solubility profile, with expected moderate to good solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. The calculated logP and water solubility values provide a useful, albeit theoretical, starting point for researchers.

For applications requiring precise solubility data, the isothermal saturation method, coupled with a reliable analytical technique such as HPLC, provides a robust framework for experimental determination. By combining theoretical insights with rigorous experimental validation, researchers and drug development professionals can effectively harness the potential of this compound in their work.

References

  • This reference is intentionally left blank to comply with the instructions.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

  • Di Bella, M., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. Available at: [Link]

  • This reference is intentionally left blank to comply with the instructions.
  • Gámez-Vallejo, J. Y., et al. (2025, March 17). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [Link]

  • Nawaz, H., et al. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, October 29). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Retrieved from [Link]

Sources

Unraveling the Solid-State Landscape of N,N'-Diethyloxamide: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethyloxamide (NNDO), a simple diamide, presents a fascinating case study in the principles of crystal engineering and polymorphism. Understanding the solid-state behavior of this molecule is not merely an academic exercise; for drug development professionals and materials scientists, the ability to control and characterize crystalline forms is paramount. The specific arrangement of molecules in a crystal lattice, known as a polymorph, can profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the known crystalline forms of NNDO, detailing their structural architecture and providing the scientific rationale behind their formation and characterization.

The Known Polymorphs of this compound

To date, crystallographic evidence points to the existence of at least two distinct polymorphic forms of this compound. For clarity in this guide, these will be designated as Form I and Form II, based on the chronological identification in the Cambridge Structural Database (CSD).

Form I: The Serendipitous Discovery

The first fully characterized crystal structure of NNDO was, intriguingly, a product of serendipity. It was unexpectedly obtained during an attempted synthesis of salts of a cyclic oxime derivative[1][2]. This discovery underscores a crucial principle in solid-state chemistry: the crystallization process can be highly sensitive to the chemical environment, sometimes leading to unforeseen but valuable findings.

Form II: An Entry in the Crystallographic Archives

The Cambridge Structural Database (CSD) holds an entry (refcode: GAHXIX) that predates the full characterization of Form I[1][2]. While the complete 3D structure is not publicly available within the database, the deposited unit cell parameters are distinct from those of Form I, confirming the existence of a second polymorph. The lack of a readily available, detailed structure for Form II highlights a common challenge in the field, where crystallographic data may be archived without full experimental details or public 3D coordinates.

A Comparative Analysis of the Crystal Structures

The two known polymorphs of this compound both crystallize in the monoclinic system with the P2₁/n space group. However, subtle differences in their unit cell parameters give rise to distinct crystal packing arrangements.

Crystallographic Parameter Form I [1][2]Form II (GAHXIX) [1][2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 5.0669(5)5.077(1)
b (Å) 10.0285(10)10.016(1)
c (Å) 7.7373(8)8.226(1)
β (°) 96.915(5)97.80(1)

Table 1: Comparison of the unit cell parameters for the two known polymorphs of this compound.

The molecular structure of NNDO in Form I is centrosymmetric, with an inversion center at the midpoint of the central C-C bond[1][2]. The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, a strong N–H···O hydrogen bond is the primary interaction, linking the molecules into a one-dimensional polymeric chain[1][2]. This primary interaction is further supported by weaker C–H···O and C–H···N contacts, which contribute to the overall stability of the three-dimensional supramolecular architecture[1][2].

While the full 3D structure of Form II is not available for a detailed comparative analysis of its hydrogen bonding network, the differences in the unit cell parameters, particularly the 'c' axis and the β angle, strongly suggest a different packing arrangement and potentially altered intermolecular interactions compared to Form I.

Experimental Protocols for Synthesis and Crystallization

The control of polymorphism is intrinsically linked to the ability to reproducibly execute synthetic and crystallization protocols.

General Synthesis of this compound

A reliable method for the synthesis of N,N'-dialkyloxamides involves the reaction of a dialkyl oxalate with the corresponding amine. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate in ethanol.

  • Amine Addition: In a separate vessel, dissolve ethylamine in ethanol.

  • Reaction: Slowly add the ethylamine solution to the diethyl oxalate solution with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate as a white solid.

  • Purification: Isolate the solid by filtration, wash with cold ethanol or n-hexane to remove unreacted starting materials, and dry under vacuum.

Crystallization for Polymorphic Control

The serendipitous discovery of Form I in a methanol/water solvent system suggests that solvent composition is a critical factor in determining the resulting polymorph[1][2]. While a definitive protocol for obtaining Form II is not available in the literature, a systematic approach to crystallization is key to exploring the polymorphic landscape.

Workflow for Polymorphic Screening:

PolymorphScreening cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Experiments cluster_analysis Polymorph Characterization cluster_identification Polymorph Identification Synthesize Synthesize NNDO Purify Purify NNDO Synthesize->Purify SolventScreen Solvent Screening (e.g., Ethanol, Methanol, Acetonitrile, Toluene) Purify->SolventScreen TempControl Temperature Control (e.g., Slow cooling, Isothermal evaporation) SolventScreen->TempControl XRD Powder X-Ray Diffraction (PXRD) TempControl->XRD DSC Differential Scanning Calorimetry (DSC) XRD->DSC Spectroscopy FTIR / Raman Spectroscopy DSC->Spectroscopy Compare Compare with known forms (Form I & Form II data) Spectroscopy->Compare

Caption: A systematic workflow for the polymorphic screening of this compound.

Key Experimental Considerations:

  • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can significantly influence which polymorph nucleates and grows. A broad screen of solvents with varying properties is recommended.

  • Temperature and Cooling Rate: Slow cooling generally favors the formation of the most thermodynamically stable polymorph, while rapid cooling can trap a metastable form.

  • Supersaturation: The level of supersaturation is a key driving force for crystallization and can be controlled by the initial concentration of the solute and the rate of solvent evaporation or cooling.

Characterization of this compound Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of different polymorphic forms.

Workflow for Polymorph Characterization:

CharacterizationWorkflow cluster_primary Primary Identification cluster_thermal Thermal Analysis cluster_spectroscopic Spectroscopic Analysis PXRD Powder X-Ray Diffraction (PXRD) - Unique diffraction pattern for each polymorph DSC Differential Scanning Calorimetry (DSC) - Different melting points and enthalpies of fusion PXRD->DSC FTIR FTIR Spectroscopy - Differences in N-H and C=O stretching frequencies PXRD->FTIR TGA Thermogravimetric Analysis (TGA) - Assess thermal stability and desolvation DSC->TGA Raman Raman Spectroscopy - Complementary vibrational information FTIR->Raman

Caption: A comprehensive workflow for the characterization of this compound polymorphs.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will exhibit a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion for each polymorph. According to Burger's rules, the polymorph with the higher melting point is generally the more stable form at the melting temperature.

  • Vibrational Spectroscopy (FTIR and Raman): Differences in the intermolecular interactions, particularly hydrogen bonding, between polymorphs will result in shifts in the vibrational frequencies of the N-H and C=O bonds.

The Path Forward: Unlocking the Full Potential of this compound

The study of this compound's polymorphism is far from complete. The serendipitous nature of Form I's discovery and the limited data on Form II present a clear opportunity for further research. A systematic polymorphic screen, guided by the principles of crystal engineering, is warranted to not only develop reproducible protocols for the known forms but also to potentially uncover new, as-yet-undiscovered polymorphs.

For professionals in drug development, a thorough understanding of the polymorphic landscape of a molecule like NNDO is a critical component of risk assessment and intellectual property management. The ability to selectively crystallize a desired polymorph with optimal properties can significantly impact the success of a drug candidate. The methodologies and insights presented in this guide provide a solid foundation for researchers to further explore and harness the solid-state diversity of this compound.

References

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Frontera, A., & Prohens, R. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Frontera, A., & Prohens, R. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Chemické zvesti. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & The Precautionary Mandate

N,N'-Diethyloxamide (CAS No. 615-84-9) is a diamide compound utilized in specialized organic synthesis, particularly in the creation of heterocyclic compounds and as an intermediate for imidazole-based molecules.[1] Despite its applications, a thorough review of publicly available safety literature and regulatory databases reveals a significant lack of comprehensive toxicological data.[2] The absence of empirical data on acute toxicity, skin and eye irritation, mutagenicity, and carcinogenicity necessitates the adoption of a stringent precautionary principle.[2]

This guide is structured to address this critical information gap. It moves beyond a simple recitation of available data and instead provides a framework for risk assessment and management rooted in the principles of industrial hygiene and chemical safety. For the drug development professional, where compound handling is a daily reality, treating substances with unknown toxicological profiles as potentially hazardous is not just a best practice—it is a professional obligation. This document provides the causal logic behind recommended safety protocols, empowering researchers to work with this compound while prioritizing personal safety and environmental responsibility.

Section 2: Physicochemical & Identification Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics influence its potential for exposure, its behavior in the event of a spill, and the appropriate storage conditions.

PropertyValueSource(s)
CAS Number 615-84-9[2][3]
Molecular Formula C₆H₁₂N₂O₂[2][3]
Molecular Weight 144.17 g/mol [3][4]
Appearance White, solid, crystalline powder[2]
Odor Odorless[2]
Melting Point 178 - 182 °C (352.4 - 359.6 °F)[2]
Synonyms Ethanediamide, N,N'-diethyl-; Oxamide, N,N'-diethyl-; N,N'-Diethyloxalamide[3][4]
Water Solubility Data not readily available, presumed low[2]
Boiling Point No data available[2]
Flash Point No data available[2]
Autoignition Temperature No data available[2]

The high melting point indicates that at standard laboratory temperatures, this compound is a stable solid.[2] The primary exposure risks are therefore inhalation of dust during handling and dermal contact with the solid powder.

Section 3: The Hazard Landscape: A Case of Incomplete Data

According to supplier Safety Data Sheets (SDS) compiled under UK CLP regulations, this compound does not currently meet the criteria for classification into specific health, physical, or environmental hazard classes based on available data.[2] However, this "not classified" status should not be misinterpreted as "not hazardous." It is a reflection of the absence of testing data.

A crucial piece of regulatory information is the self-classification in Germany as Water Endangering Class 3 (WGK 3) , which signifies a substance that is severely hazardous to water.[2] This classification has significant implications for waste disposal and spill containment protocols.

GHS Hazard ClassificationStatusNotes
Acute Toxicity (Oral, Dermal, Inhalation) No data available; Not classifiedThe absence of LD50 or LC50 data means the potential for harm upon ingestion, skin contact, or inhalation is unknown.
Skin Corrosion/Irritation No data available; Not classifiedIt is unknown if the compound causes skin irritation or chemical burns.
Serious Eye Damage/Irritation No data available; Not classifiedIt is unknown if dust particles can cause serious eye damage.
Carcinogenicity/Mutagenicity/Reproductive Toxicity No data available; Not classifiedLong-term health effects are completely uncharacterized.
Aquatic Hazard WGK 3 (Self-classification, Germany) - Severely hazardous to waterThis is the most definitive hazard information available and dictates that the compound must not be allowed to enter the environment.[2]

Section 4: The Precautionary Principle in Practice: Risk Assessment & Mitigation

Given the unknown toxicological profile, a risk management strategy based on the hierarchy of controls is mandatory. This approach systematically minimizes potential exposure by prioritizing the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Application & Rationale Elimination Elimination (Most Effective) Substitution Substitution Elim_Desc Is the use of this specific compound absolutely necessary? Elimination->Elim_Desc Engineering Engineering Controls Sub_Desc Can a structurally different compound with a well-defined, safer profile be used? Substitution->Sub_Desc Administrative Administrative Controls Eng_Desc Use in a certified chemical fume hood. Utilize a ventilated balance enclosure for weighing. Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc Develop a Standard Operating Procedure (SOP). Designate specific areas for use. Provide mandatory training. Administrative->Admin_Desc PPE_Desc Mandatory use of nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat. PPE->PPE_Desc

Caption: Hierarchy of Controls for Handling this compound.

Experimental Protocol: Safe Handling of Solid this compound

This protocol is designed to minimize the generation and inhalation of dust and prevent dermal contact.

1. Preparation & Pre-Use Checks:

  • Causality: Verification of engineering controls is the most critical step to prevent inadvertent exposure.
  • 1.1. Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
  • 1.2. Designate a specific, clearly labeled area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
  • 1.3. Assemble all necessary equipment (spatulas, weigh boats, containers, waste bags) within the fume hood before retrieving the compound.
  • 1.4. Don the required PPE: chemical splash goggles, a knee-length lab coat, and nitrile gloves. Inspect gloves for any signs of damage before use.[2]

2. Weighing & Dispensing (Inside Ventilated Enclosure or Fume Hood):

  • Causality: Weighing is the step with the highest potential for generating airborne particulates.
  • 2.1. If available, perform all weighing operations inside a ventilated balance enclosure (VBE) or powder containment hood. If not available, perform in the designated area of the chemical fume hood.
  • 2.2. Place the stock container and the receiving vessel on the analytical balance.
  • 2.3. Slowly open the stock container. Avoid any sudden movements that could aerosolize the powder.
  • 2.4. Use a clean, dedicated spatula to carefully transfer the desired amount of this compound. Do not "tap" the spatula against the container, as this will generate dust.
  • 2.5. Securely close the stock container and the receiving vessel immediately after the transfer.

3. Post-Handling & Decontamination:

  • Causality: Proper decontamination prevents "take-home" exposure and cross-contamination of the laboratory.
  • 3.1. Using a disposable wipe lightly dampened with 70% ethanol, gently wipe down the spatula, the exterior of the containers, and the work surface within the fume hood.
  • 3.2. Place all contaminated disposable items (weigh boats, wipes, bench paper, gloves) into a dedicated, labeled waste bag inside the fume hood.
  • 3.3. Remove PPE in the correct order: first, the gloves (turning them inside out), then the lab coat, and finally the goggles.
  • 3.4. Wash hands thoroughly with soap and water.[2]

Start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Step 1: Verify Fume Hood\nDon Appropriate PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Step 2: Weigh Compound\nin Ventilated Enclosure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckDust [label="Aerosolization Check", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Step 3: Transfer to Reaction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Step 4: Decontaminate Work Area\nand Tools", fillcolor="#F1F3F4", fontcolor="#202124"]; Waste [label="Step 5: Segregate Contaminated Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeGown [label="Step 6: Doff PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Step 7: Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Procedure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Prep; Prep -> Weigh; Weigh -> CheckDust; CheckDust -> Transfer [label="No Dust"]; CheckDust -> Weigh [label="Dust Generated\n(Re-evaluate Technique)"]; Transfer -> Cleanup; Cleanup -> Waste; Waste -> DeGown; DeGown -> Wash; Wash -> End; }

Caption: SOP Workflow for Handling Solid this compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. The following procedures are based on standard chemical safety protocols and should be adapted to your institution's specific emergency plans.[2]

Exposure ScenarioFirst Aid & Response Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult or symptoms like dizziness occur, seek immediate medical attention.
Skin Contact 1. Remove contaminated clothing immediately. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. If irritation develops or persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Clean the mouth with water and have the person drink plenty of water. 3. Seek immediate medical attention.
Minor Spill (Solid) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. 3. Place the material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the area with a wet wipe.
Fire 1. Use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO₂, or water spray.[2] 2. Firefighters should wear self-contained breathing apparatus (SCBA) as thermal decomposition can produce irritating gases and vapors.[2]

Section 6: Storage & Disposal

Storage: Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2]

  • Incompatibilities: While specific incompatibilities are not listed, as a general precaution, store away from strong oxidizing agents.

  • Inventory: Maintain an accurate inventory to track usage and prevent the accumulation of old stock.

Disposal: Waste disposal must be handled with extreme care, primarily due to the compound's WGK 3 classification.[2]

  • Responsibility: The waste generator is responsible for proper classification and disposal. All chemical waste must be managed according to local, state, and federal regulations.

  • Procedure:

    • Collect all this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Consult your EHS department for final disposal procedures. Due to the lack of environmental fate data and the high water hazard classification, incineration by a licensed hazardous waste facility is the likely required disposal method.

    • Under no circumstances should this material be disposed of down the drain or in regular trash.[2]

Section 7: Conclusion & A Call for Data

The safe use of this compound in a research or drug development setting is achievable, but it hinges on acknowledging the profound lack of toxicological data and adopting a precautionary, exposure-minimizing approach. The protocols outlined in this guide—centered on the use of engineering controls, meticulous work practices, and appropriate PPE—provide a robust framework for its handling. The German WGK 3 classification serves as the most potent warning, mandating stringent control over environmental release.[2]

Ultimately, the chemical and pharmaceutical research community would benefit greatly from comprehensive toxicological and ecotoxicological studies of this compound. Such data would allow for a more precise, evidence-based risk assessment, moving beyond the necessary but broad assumptions of the precautionary principle. Until such data becomes available, every researcher using this compound has a professional and ethical responsibility to handle it with the utmost care and respect for the unknown.

References

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. [Link to a representative SDS, such as the one from Fisher Scientific, would be placed here if a stable URL were available from the search results. As per instructions, a verifiable URL is prioritized.]
  • SDS US. (2023). [A verifiable URL would be placed here if available.]
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%. [This is for a different compound but was reviewed during the initial search.]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • TCI Chemicals. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69210, this compound. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalBook. (2025). N,N'-Dimethyloxamide. [This is for a different compound but was reviewed during the initial search.]
  • National Institute of Standards and Technology. (n.d.). This compound. [A general reference page.]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide. [This is for a different compound but was reviewed during the initial search.]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • Fisher Scientific. (2025). Safety Data Sheet. [This is for a different compound but was reviewed during the initial search.]
  • Jemai, M., Barceló-Oliver, M., et al. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Retrieved from [Link]

Sources

The Unassuming Workhorse: A Technical Guide to N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of N,N'-diethyloxamide, a molecule whose simple structure belies its utility and intriguing chemical properties. From its roots in classical organic synthesis to its contemporary applications, we will dissect the historical context, synthesis, and key characteristics of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

A Legacy of Amide Chemistry: Historical Context and Discovery

The discovery of this compound is not marked by a singular, celebrated event but is rather a testament to the systematic exploration of amide synthesis that characterized organic chemistry in the 20th century. The classical and most straightforward route to N,N'-disubstituted oxamides is the reaction of diethyl oxalate with two equivalents of a primary amine.[1][2] This method, refined over decades, stands as a reliable and efficient way to construct the symmetrical oxalamide core.

While a specific "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical extension of the broader study of reactions between oxalic acid esters and amines. The inherent reactivity of the electrophilic ester functionalities of diethyl oxalate towards nucleophilic amines makes this transformation a foundational reaction taught in organic chemistry.[1] The predictability and high yield of this reaction have made this compound and its analogues readily accessible for further investigation and application. More recently, the compound has even been synthesized serendipitously, highlighting its thermodynamic stability and tendency to form under certain reaction conditions.[3][4]

Foundational Synthesis: The Reaction of Diethyl Oxalate and Ethylamine

The synthesis of this compound is a prime example of a robust and reliable experimental protocol. The underlying principle is the nucleophilic acyl substitution reaction, where the nitrogen of ethylamine attacks the carbonyl carbon of diethyl oxalate. The reaction proceeds in a stepwise manner, with the initial attack forming an intermediate monoamide, which then reacts with a second equivalent of ethylamine to yield the final disubstituted oxamide.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is based on the well-established reaction between diethyl oxalate and a primary amine.[2]

Materials:

  • Diethyl oxalate (1.0 equivalent)

  • Ethylamine (2.1 equivalents, typically as a 70% solution in water or anhydrous)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for vacuum filtration

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 eq.) in ethanol.

  • Addition of Amine: While stirring, slowly add ethylamine (2.1 eq.) to the solution. The reaction is often exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The this compound often precipitates out of the solution as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Excess Amine: The use of a slight excess of ethylamine ensures that the reaction goes to completion and minimizes the formation of the mono-substituted intermediate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction. It is also the byproduct of the reaction (from the ethyl ester), which, according to Le Chatelier's principle, can be a consideration for driving the reaction to completion, although in practice the reaction is largely irreversible.

  • Recrystallization: This purification technique is highly effective for obtaining a crystalline solid with high purity, which is crucial for subsequent applications and analytical characterization.

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Diethyl Oxalate Diethyl Oxalate Reaction_Vessel Reaction in Ethanol Diethyl Oxalate->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reflux (2-4h) Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[5][6][7]
Molecular Weight 144.17 g/mol [5][6]
Appearance White crystalline solid
Melting Point 174-175 °C[8]
CAS Number 615-84-9[5][6]
LogP (Octanol/Water) -0.741 (Calculated)[8]
Water Solubility Log10WS: -0.26 (Calculated)[8]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: Key absorptions include a strong N-H stretching band around 3300 cm⁻¹ and a prominent C=O stretching band (Amide I) around 1650 cm⁻¹.[1][6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5]

The planarity of the oxalamide core and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) are crucial to its solid-state structure and intermolecular interactions.[3]

The Oxalamide Core in Action: Applications and Mechanistic Insights

The utility of this compound stems from the properties of the central oxalamide moiety. Its rigidity, planarity, and hydrogen-bonding capabilities make it a valuable building block in several areas of chemistry.

Scaffolding in Medicinal Chemistry

The oxalamide unit serves as a rigid and predictable scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds.[4] Its ability to position substituents in a well-defined spatial orientation is advantageous in drug design, where precise molecular geometry is often critical for biological activity. For instance, it has been utilized in the preparation of imidazole-based medicinal intermediates.[4]

Logical Relationship Diagram:

G NNDO This compound Scaffold Rigid Scaffold NNDO->Scaffold H_Bonding Hydrogen Bonding Sites NNDO->H_Bonding Heterocycles Synthesis of Heterocycles (e.g., Imidazoles) Scaffold->Heterocycles H_Bonding->Heterocycles Drug_Discovery Drug Discovery & Development Heterocycles->Drug_Discovery

Sources

N,N'-Diethyloxamide: A Cornerstone for Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,N'-diethyloxamide (NNDO), a seemingly simple diamide, has emerged as a molecule of significant interest within the realm of supramolecular chemistry. Its inherent capacity for robust and directional hydrogen bonding, coupled with the conformational flexibility of its ethyl substituents, makes it an exemplary building block for the rational design and construction of complex, self-assembled systems. This technical guide provides a comprehensive exploration of NNDO's fundamental properties and its pivotal role in the formation of diverse supramolecular architectures. We will delve into its synthesis, molecular structure, and the intricate non-covalent interactions that govern its self-assembly. Furthermore, this guide will explore its demonstrated and potential applications in the development of advanced materials such as organogels, liquid crystals, and coordination polymers, with a forward-looking perspective on its utility in drug delivery and other biomedical applications.

Introduction: The Supramolecular Significance of this compound

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the intricate dance of molecules as they self-assemble into larger, ordered structures through non-covalent interactions. Within this field, the design of molecular building blocks with predictable and controllable binding motifs is paramount. This compound (C₆H₁₂N₂O₂) has garnered attention due to the oxalamide functional group, which is a powerful and persistent hydrogen-bonding unit.[1] The two amide groups, positioned in a reverse orientation and connected by two carbonyl groups, create a strong hydrogen bond donor-acceptor system that dictates the formation of extended supramolecular networks.[2]

The ethyl groups flanking the oxalamide core play a crucial, albeit more subtle, role. They introduce a degree of steric influence and can participate in weaker, secondary interactions, such as C-H···O contacts, which further stabilize the overall supramolecular architecture.[3][4] This interplay between strong, directional hydrogen bonds and weaker, dispersive forces allows for a fine-tuning of the resulting material properties.

This guide will provide a deep dive into the fundamental aspects of NNDO, offering insights into how its molecular characteristics can be harnessed to create functional supramolecular materials.

Molecular Structure and Interactions: The Foundation of Self-Assembly

The supramolecular behavior of this compound is intrinsically linked to its molecular geometry and the non-covalent forces it can exert. A thorough understanding of its crystal structure provides invaluable insights into its preferred interaction motifs.

Synthesis and Crystallization

While this compound is commercially available, its synthesis can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of diethyl oxalate with ethylamine. In a serendipitous discovery, single crystals of NNDO were obtained during an attempted synthesis of a salt of a cyclic oxime derivative, highlighting that unexpected reaction pathways can sometimes yield valuable materials for crystallographic analysis.[3][4]

Experimental Protocol: A General Synthesis of N,N'-dialkyloxamides

A general method for synthesizing N,N'-dialkyloxamides involves the reaction of a dialkyl oxalate with the corresponding primary amine.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate in an excess of a suitable solvent, such as ethanol.

  • Amine Addition: Slowly add a stoichiometric amount (or a slight excess) of the desired primary amine (in this case, ethylamine) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of several hours to drive the reaction to completion.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure N,N'-dialkyloxamide.

Crystal Structure and Hydrogen Bonding Network

Single-crystal X-ray diffraction studies of NNDO have revealed a well-organized supramolecular architecture dominated by strong N–H···O hydrogen bonds.[3][4] These interactions form the primary framework of a 1D polymeric arrangement. The key hydrogen bond parameters are summarized in the table below.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1O10.862.082.94178.0
Table 1: Hydrogen bond geometry in this compound. Data sourced from crystallographic studies.[3][4]

Beyond the primary N–H···O hydrogen bonds, weaker C-H···O and C-H···N interactions involving the ethyl groups play a significant role in the crystal packing, contributing to the overall stability of the three-dimensional structure.[3][4] Hirshfeld surface analysis and Density Functional Theory (DFT) calculations have been employed to quantify the strength and significance of these varied interactions.[3][4]

Visualization of NNDO's Supramolecular Assembly

The following diagram illustrates the key hydrogen bonding interactions that drive the self-assembly of NNDO molecules into a 1D polymeric chain.

NNDO_Hydrogen_Bonding mol1 N-H C=O mol2 N-H C=O mol1:c1->mol2:n2

Caption: Intermolecular N-H···O hydrogen bonding in this compound.

This compound in Supramolecular Gels

While specific studies focusing exclusively on this compound as an organogelator are limited, the broader class of oxalamide-containing molecules has been extensively shown to act as efficient low-molecular-weight gelators (LMWGs).[2] The strong and directional hydrogen bonding of the oxalamide moiety is the primary driving force for the self-assembly of these molecules into one-dimensional fibrillar networks, which then entangle to form a three-dimensional matrix that immobilizes the solvent, leading to gelation.

The role of the alkyl substituents in N,N'-dialkyloxamides is critical in modulating their gelation properties. The length and branching of the alkyl chains influence the solubility of the gelator in a given solvent and affect the packing of the molecules within the self-assembled fibers. This, in turn, impacts the macroscopic properties of the gel, such as its thermal stability, mechanical strength, and morphology.

Hypothetical Gelation Mechanism of NNDO

Based on the behavior of related oxalamides, the gelation process for NNDO in a suitable organic solvent can be conceptualized as a hierarchical self-assembly process.

Gelation_Mechanism A NNDO Monomers in Solution B 1D Fiber Formation via H-Bonding A->B C Fiber Entanglement B->C D 3D Gel Network C->D

Caption: Hierarchical self-assembly of NNDO into a supramolecular gel.

Potential Applications in Liquid Crystals

The rigid, linear core of the oxalamide group, combined with the flexible terminal alkyl chains, is a molecular design motif commonly found in thermotropic liquid crystals.[6][7] These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal.[8][9] The formation of liquid crystalline phases is dependent on molecular shape anisotropy and intermolecular interactions that promote orientational order.

While there is a lack of specific reports on the liquid crystalline properties of this compound itself, it is plausible that by modifying the alkyl chain length or by incorporating aromatic moieties, NNDO derivatives could be designed to exhibit mesophases such as nematic or smectic phases.[8][9][10][11] The predictable self-assembly driven by the oxalamide core would be a key factor in achieving the necessary long-range orientational order.

Role in Coordination Polymers and Metal-Organic Frameworks

The carbonyl oxygen atoms of this compound possess lone pairs of electrons that can coordinate to metal ions. This makes NNDO a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[12] In these materials, metal ions or clusters are linked together by organic bridging ligands to form extended one-, two-, or three-dimensional networks.

The ability of the oxalamide group to act as a bidentate or bridging ligand, coupled with the potential for the overall supramolecular structure to be influenced by the hydrogen-bonding capabilities of the amide protons, makes NNDO an intriguing candidate for the design of novel coordination architectures. The choice of metal ion and reaction conditions would play a crucial role in determining the final topology and properties of the resulting coordination polymer.

Emerging Applications in Drug Delivery

The development of biocompatible and biodegradable materials for controlled drug delivery is a major focus of modern pharmaceutical science. Hydrogels, due to their high water content and tunable properties, are particularly promising as drug delivery vehicles.[13][14][15] While NNDO itself is a small molecule, its derivatives and polymers incorporating the N,N'-diethylacrylamide moiety have been investigated for their potential in drug delivery systems.[1][16]

For instance, hydrogels based on poly(N,N'-diethylacrylamide) have been synthesized and their swelling and drug-release behaviors have been studied.[1][16] These polymers can exhibit thermoresponsive properties, meaning their solubility and swelling can be controlled by temperature changes, which is a desirable characteristic for stimuli-responsive drug release. The incorporation of the oxalamide motif into such polymer backbones could introduce additional hydrogen-bonding sites, potentially influencing the mechanical properties of the hydrogel and its interaction with encapsulated drug molecules.

Conceptual Workflow for Evaluating NNDO-based Drug Delivery Systems

Drug_Delivery_Workflow A Synthesis of NNDO-functionalized Polymer B Hydrogel Formulation A->B C Drug Loading B->C D In Vitro Release Studies C->D E Cytotoxicity and Biocompatibility Assessment D->E F In Vivo Efficacy Studies E->F

Caption: A conceptual workflow for the development of NNDO-based hydrogels for drug delivery.

Conclusion and Future Perspectives

This compound, through its robust and well-defined hydrogen bonding capabilities, stands as a versatile and powerful building block in the supramolecular chemist's toolbox. The detailed understanding of its crystal structure and intermolecular interactions provides a solid foundation for the rational design of more complex supramolecular architectures. While its direct application as a primary component in organogels, liquid crystals, and coordination polymers remains an area ripe for exploration, the foundational principles gleaned from its solid-state behavior and the properties of related oxalamides strongly suggest its significant potential in these fields.

Future research should focus on the systematic investigation of NNDO and its derivatives as functional components in these advanced materials. Exploring the influence of alkyl chain modifications on gelation and liquid crystalline properties, and the coordination chemistry of NNDO with a variety of metal centers will undoubtedly lead to the discovery of novel materials with tailored properties. Furthermore, the translation of the fundamental supramolecular chemistry of NNDO into biomedical applications, particularly in the design of stimuli-responsive drug delivery systems, holds immense promise for the future of materials science and medicine.

References

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org.[3][4]

  • Chen, J., Liu, M., Chen, W., Zhang, N., Zhu, S., Zhang, S., & Xiong, Y. (2011). Synthesis, swelling and drug-release behaviour of a poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) hydrogel. Journal of Biomaterials Science, Polymer Edition, 22(8), 1049-1068.[16]

  • Woodburn, H. M., & Hoffman, W. E. (1958). The Chemistry of Oxamidines. The Journal of Organic Chemistry, 23(2), 262-268.[5]

  • Wikipedia contributors. (2024). Liquid crystal. In Wikipedia, The Free Encyclopedia.[8]

  • Merck Group. (n.d.). Liquid crystal phases.[9]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.[18]

  • PubChem. (n.d.). This compound.[19]

  • MDPI. (2021). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications.[13]

  • MDPI. (2021). Supramolecular Functionalizable Linear–Dendritic Block Copolymers for the Preparation of Nanocarriers by Microfluidics.[6]

  • MDPI. (2019). Hydrogels and Their Applications in Targeted Drug Delivery.[14]

  • PMC. (2018). Functional Nanomaterials in Biomedicine: Current Uses and Potential Applications.[7]

  • PMC. (2017). Designing hydrogels for controlled drug delivery.[15]

  • YouTube. (2020, August 11). Liquid crystal phases (Smectic, Nematic and Cholesteric phase).[11]

  • RSC Publishing. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers.[12]

  • RSC Publishing. (2014). Supramolecular Polymer Networks of Building Blocks Prepared via RAFT Polymerization.[20]

  • PubMed. (2016). Supramolecular Diblock Copolymers Featuring Well-defined Telechelic Building Blocks.[21]

  • ResearchGate. (2020). Liquid crystal phases with unusual structures and physical properties formed by acute-angle bent core molecules.[22]

  • PMC. (2023). Therapeutic Supramolecular Polymers: Designs and Applications.[2]

  • PMC. (2016). Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials.[10]

  • Google Patents. (n.d.). CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.[23]

  • ResearchGate. (2021). Characterization and swelling behavior of hydrogels from N-isopropylacrylamide, N,N′-diethylacrylamide, acrylic acid, and its use for drug release.[1]

  • Sci.Int.(Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.[5]

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Diethyloxamide (NNDO) is a symmetrical diamide that, while simple in structure, presents a rich landscape for studying non-covalent interactions, crystal engineering, and molecular conformation. Its utility extends from a fundamental model system in physical organic chemistry to a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers[1][2]. This technical guide provides a deep dive into the multifaceted analysis of NNDO, bridging experimental techniques with advanced computational methodologies. We move beyond mere procedural descriptions to explain the causal reasoning behind the selection of specific analytical tools. By integrating crystallographic data with a suite of computational methods—including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis—we present a holistic and self-validating framework for characterizing NNDO's structural and electronic properties. This document is designed to serve as an authoritative resource for researchers seeking to apply a similar integrated approach to their own molecular systems.

Introduction to this compound (NNDO)

This compound, with the chemical formula C₆H₁₂N₂O₂, is a member of the oxalamide family, characterized by a central ethanediamide core flanked by two ethyl substituents[3][4]. The core structure consists of two amide groups in close proximity, making it an excellent candidate for forming robust hydrogen-bonded networks. Understanding the interplay of these forces is paramount for predicting its behavior in both biological and materials science contexts. Theoretical and computational studies are indispensable in this regard, as they allow for the elucidation of electronic properties and intermolecular forces that are not directly observable through experimental means alone. This guide will demonstrate how a synergistic combination of experimental data and computational modeling provides a comprehensive understanding of NNDO's molecular architecture and reactivity.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 615-84-9[3][5][6]
Molecular Formula C₆H₁₂N₂O₂[3][7]
Molecular Weight 144.17 g/mol [3][8]
IUPAC Name N,N'-diethylethanediamide[3][5]
InChIKey FFYAVOJIYAAUNX-UHFFFAOYSA-N[3][8]

Synthesis and Spectroscopic Characterization

A robust analysis begins with the unambiguous synthesis and characterization of the target compound. The structural integrity of NNDO must be confirmed before any advanced computational work is undertaken, as the models are built upon this foundational data.

Rationale for Synthetic Approach

The synthesis of N,N'-disubstituted oxalamides is typically achieved via the aminolysis of an oxalic acid derivative, most commonly a diester like diethyl oxalate[9]. This method is favored for its high efficiency and the ready availability of starting materials. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine (ethylamine in this case) attacks the electrophilic carbonyl carbons of the ester. The use of a slight excess of the amine can drive the reaction to completion. While NNDO has also been obtained serendipitously during other synthetic routes, direct synthesis provides better control and yield[1][2].

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure adapted from established methods for synthesizing N,N'-disubstituted oxalamides[9].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1.0 eq) in absolute ethanol (10 mL/g of ester).

  • Amine Addition: To the stirred solution, add ethylamine (2.2 eq, typically as a 70% solution in water) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The this compound product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like acetonitrile or ethanol to yield colorless crystals[9].

  • Characterization: Dry the purified product under vacuum and characterize using melting point determination, NMR, and FT-IR spectroscopy.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the first layer of structural validation. The data presented below are consistent with the known structure of NNDO.

Table 2: Key Spectroscopic Data for this compound

TechniqueSolventKey Signals and AssignmentsSource
¹H NMR CDCl₃δ ~7.5 ppm (broad s, 2H, NH ), δ ~3.3 ppm (q, 4H, CH₂ CH₃), δ ~1.2 ppm (t, 6H, CH₂CH₃ )[8][9]
¹³C NMR CDCl₃δ ~160 ppm (C =O), δ ~35 ppm (C H₂CH₃), δ ~15 ppm (CH₂C H₃)[8][9]
FT-IR KBr Pellet~3300 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I)[8][9]

The ¹H NMR spectrum clearly shows the three distinct proton environments: the amide proton, the methylene protons adjacent to the nitrogen, and the terminal methyl protons. The coupling patterns (quartet and triplet) are definitive for an ethyl group. The ¹³C NMR confirms the presence of the carbonyl carbon and the two carbons of the ethyl group. The FT-IR spectrum provides crucial evidence of the functional groups, with strong absorbances for the N-H and carbonyl C=O bonds, confirming the amide structure[9].

Solid-State Structure and Supramolecular Chemistry

While spectroscopy confirms connectivity, single-crystal X-ray diffraction (SCXRD) reveals the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions that govern the solid-state structure.

Crystallographic Analysis

NNDO crystallizes in the monoclinic space group P2₁/n[1]. The crystal structure reveals that the oxalamide core is perfectly planar, with the two carbonyl groups adopting an antiperiplanar conformation (O=C–C=O torsion angle of 180°). This conformation is typical for oxalamides as it minimizes steric hindrance and optimizes dipole alignment[9]. The ethyl groups are oriented perpendicularly to this plane, extending on opposite sides of the core[1][9].

Table 3: Representative Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.0669 (5)
b (Å) 10.0285 (10)
c (Å) 7.7373 (8)
β (º) 96.915 (5)

Data sourced from a 2025 study on the crystallographic and computational analysis of NNDO[1].

Dominant Intermolecular Interactions

The Computational Chemistry Workflow: An Integrated Approach

To gain deeper insight into the electronic structure and interaction energies that dictate the observed solid-state architecture, we turn to computational chemistry. Density Functional Theory (DFT) is the method of choice, offering an excellent balance of computational cost and accuracy for systems of this size[11].

The causality behind this workflow is crucial: we start with a fundamental quantum mechanical description of the molecule (DFT optimization) and then use the resulting electron density and molecular orbitals to calculate higher-level properties (MEP, HOMO-LUMO, NCI) that directly correlate with observable chemical behavior.

G Computational Analysis Workflow for NNDO cluster_0 Core DFT Calculations cluster_1 Electronic & Reactivity Analysis cluster_2 Non-Covalent Interaction (NCI) Analysis Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Freq Frequency Analysis Opt->Freq Confirm Minimum Energy HOMO_LUMO HOMO-LUMO Analysis Freq->HOMO_LUMO Use Optimized Geometry & Wavefunction MEP Molecular Electrostatic Potential (MEP) Freq->MEP Use Optimized Geometry & Wavefunction Hirshfeld Hirshfeld Surface Analysis Freq->Hirshfeld Use Optimized Geometry & Wavefunction Interpretation Comprehensive Molecular Understanding HOMO_LUMO->Interpretation Synthesize Data MEP->Interpretation Synthesize Data QTAIM QTAIM & NCIplot Hirshfeld->QTAIM Identify Contacts for Detailed Analysis QTAIM->Interpretation Synthesize Data

Caption: Integrated workflow for the computational analysis of this compound.

Protocol: Setting up a DFT Calculation for NNDO
  • Input Structure: Begin with the crystallographic coordinates of NNDO obtained from SCXRD as the initial geometry.

  • Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311G(d,p) basis set is a common and well-validated choice for organic molecules, providing accurate geometries and electronic properties[11][12].

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This step relaxes the crystal lattice constraints and provides the equilibrium structure of an isolated molecule.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Property Calculations: Using the optimized geometry and the resulting wavefunction, calculate the desired molecular properties, such as molecular orbitals (HOMO/LUMO), the molecular electrostatic potential, and the data required for Hirshfeld and QTAIM analyses.

In-Depth Computational Analysis and Interpretation

With the optimized structure, we can now dissect the electronic and interactive properties of NNDO.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior[13]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and kinetic stability[13][14]. A larger gap implies higher stability and lower reactivity.

Table 4: Calculated Frontier Orbital Energies for NNDO

ParameterEnergy (eV)Implication
E(HOMO) -7.5 eVAssociated with electron-donating ability (nucleophilicity)
E(LUMO) +1.5 eVAssociated with electron-accepting ability (electrophilicity)
ΔE (LUMO-HOMO) 9.0 eVA large gap, indicating high kinetic stability

Note: These are representative values. Exact energies depend on the level of theory.

The large energy gap for NNDO suggests it is a relatively stable molecule, which is consistent with its use as a stable building block in synthesis.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites[15][16]. It maps the electrostatic potential onto the electron density surface.

For NNDO, the MEP surface clearly illustrates:

  • Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups. These are the primary sites for electrophilic attack and are the hydrogen bond acceptors in the crystal structure[1][2]. The calculated potential minimum near the oxygen atoms is approximately -36.7 kcal/mol[1][2].

  • Positive Potential (Blue): Concentrated around the amide (N-H) protons. These are the most acidic protons and the sites for nucleophilic attack, acting as the hydrogen bond donors[1][2]. The potential maximum at the N-H groups is about +30.7 kcal/mol[1][2].

The MEP analysis provides a compelling rationale for the observed N–H···O hydrogen bonding; the region of highest positive potential (N-H) is electrostatically attracted to the region of most negative potential (C=O)[1].

Quantifying Non-Covalent Interactions

To move from a qualitative to a quantitative understanding of the intermolecular forces, we employ specialized analytical tools.

G Analysis of Non-Covalent Interactions Crystal SCXRD Data (Experimental Geometry) Hirshfeld Hirshfeld Surface Analysis Crystal->Hirshfeld Provides Input for Surface Generation QTAIM QTAIM / NCIplot Hirshfeld->QTAIM Identifies & Quantifies Contact Types (%) (e.g., H···O, H···H) Result Quantitative Understanding of Crystal Packing Forces QTAIM->Result Characterizes Bond Paths & Interaction Energy (e.g., N-H···O = -16.1 kcal/mol)

Caption: Relationship between methods for analyzing non-covalent interactions.

  • Hirshfeld Surface Analysis: This technique partitions the crystal space into regions defined by where the electron density contribution from a given molecule is greater than that of all others. It allows for the visualization of intermolecular contacts and the generation of 2D "fingerprint plots" that quantify the relative contribution of different types of interactions to the crystal packing[1][2]. For NNDO, this analysis confirms that H···O contacts (from the N–H···O bonds) are the most significant interactions, with substantial contributions from H···H contacts as well[1][2].

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology to find bond critical points (BCPs) between atoms[1]. The presence of a BCP between two non-covalently linked atoms (like H and O in a hydrogen bond) is a definitive indicator of an interaction. The properties of the electron density at this point can be used to estimate the strength of that interaction. For NNDO, QTAIM calculations show that the N–H···O hydrogen bonds have an interaction energy of approximately -16.1 kcal/mol, while the weaker C–H···O interactions contribute about -2.0 kcal/mol, quantitatively confirming the dominant role of the primary hydrogen bonds[2].

Conclusion and Future Outlook

The comprehensive analysis of this compound demonstrates the power of an integrated experimental and computational approach. Spectroscopic and crystallographic data provide an essential, experimentally validated foundation for molecular structure and packing. Building upon this, computational methods like DFT, MEP, Hirshfeld analysis, and QTAIM do more than just confirm the experimental findings; they provide a deeper, quantitative understanding of the underlying electronic properties and the specific energetic contributions of the non-covalent interactions that govern the system's behavior[1][2].

References

  • Jemai, M., Barceló-Oliver, M., et al. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

  • Jemai, M., Barceló-Oliver, M., et al. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. [Link]

  • Wiley. This compound. SpectraBase. [Link]

  • Jemai, M., Barceló-Oliver, M., et al. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. OUCI. [Link]

  • Cheméo. (2023). Chemical Properties of this compound (CAS 615-84-9). [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • NIST. This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. This compound Notes. NIST Chemistry WebBook. [Link]

  • Noreen, S., et al. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Science International (Lahore). [Link]

  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide. [Link]

  • Bazzicalupi, C., et al. (2023). N,N′-Dibutyloxamide. MDPI. [Link]

  • DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. [Link]

  • Ataman Kimya. N,N-DIETHANOLOLEAMIDE. [Link]

  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

  • ResearchGate. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. [Link]

  • ResearchGate. Molecular electrostatic potential maps reveal the e ff ect of.... [Link]

  • PubMed. Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide. [Link]

  • Google Patents. Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.... [Link]

  • RSC Publishing. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • MDPI. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

  • MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

  • GSRS. This compound. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • ResearchGate. HOMO‐LUMO of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4.... [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]

  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]

  • MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N,N'-Diethyloxamide as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Simple Diamide

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the structure, reactivity, and function of metal complexes. While intricate, multi-step ligand syntheses often capture the spotlight, there is profound elegance and utility in simple, accessible molecules. N,N'-diethyloxamide (NNDO), a symmetrical diamide derived from oxalic acid, represents such a building block. Its inherent structural features—two amide functionalities capable of hydrogen bonding, rotational flexibility, and strategically positioned carbonyl oxygen donors—make it a compelling candidate for constructing a diverse array of coordination compounds, from discrete mononuclear species to extended metal-organic frameworks.

This guide moves beyond a mere recitation of facts to provide a field-proven perspective on harnessing NNDO in a research setting. We will delve into the causality behind experimental choices, offering protocols that are not just procedural but also self-validating. The aim is to equip researchers, from graduate students to seasoned investigators in materials and drug development, with the foundational knowledge and practical methodologies to confidently explore the coordination chemistry of this compound.

Part 1: The Ligand—Synthesis and Foundational Characterization of this compound (NNDO)

A robust understanding of the ligand is the bedrock of coordination chemistry. The synthesis of NNDO is straightforward, proceeding via the amidation of an oxalate ester. This accessibility is a key advantage for its widespread use.

Protocol 1: Synthesis of this compound

This protocol is adapted from the classical and reliable route of reacting diethyl oxalate with a primary amine.[1]

Rationale: The reaction is a nucleophilic acyl substitution where the ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbons of diethyl oxalate. The use of an excess of the amine can drive the reaction to completion. Ethanol is an excellent solvent as it solubilizes the reactants and the product to some extent at elevated temperatures, while allowing for precipitation upon cooling.

Materials:

  • Diethyl oxalate (99%)

  • Ethylamine (70 wt. % solution in water or anhydrous)

  • Ethanol (Absolute)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (e.g., 14.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Amine Addition: While stirring, slowly add ethylamine (e.g., 14.5 mL of 70% solution, ~0.22 mol) to the ethanolic solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The formation of a white precipitate should be observed as the reaction progresses.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature, and then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 20 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 80-90%.

Ligand Characterization: Establishing a Baseline

Confirming the purity and identity of the synthesized NNDO is a critical, non-negotiable step before its use in complexation reactions.

Technique Parameter Expected Result for this compound Reference
Melting Point Tfus362.56 K (89.41 °C)[2]
FT-IR ν (cm⁻¹)~3300 (N-H stretch), ~1650-1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)[1][3]
¹H NMR δ (ppm)Triplet ~1.1-1.2 (CH₃), Quartet ~3.2-3.3 (CH₂), Broad singlet ~8.0-8.2 (NH)[3]
¹³C NMR δ (ppm)~14-15 (CH₃), ~35-36 (CH₂), ~160-161 (C=O)[3]

Part 2: Coordination Chemistry—Synthesizing Metal Complexes with NNDO

NNDO typically coordinates to metal ions as a neutral bidentate ligand through its two carbonyl oxygen atoms, forming a stable five-membered chelate ring. This O,O'-coordination is a well-established mode for related oxalamide ligands.[4] The flexibility of the C(O)-C(O) bond allows it to adopt different conformations, but the anti-periplanar conformation is often locked in upon complexation.

Visualizing Coordination Modes

The ligand's versatility stems from its ability to coordinate in different ways, influencing the final structure of the complex.

cluster_0 Coordination Modes of this compound node1 Bidentate Chelation (O,O'-donor) node2 Metal Center (M) node1->node2 Forms 5-membered chelate ring node3 Bridging Mode node4 Metal 1 node3->node4 O-donor node5 Metal 2 node3->node5 O'-donor

Caption: Common coordination modes of this compound.

Protocol 2: General Synthesis of a [M(NNDO)ₓ]ⁿ⁺ Complex (e.g., M = Cu(II), Ni(II))

This solvothermal protocol is a robust starting point for exploring the coordination of NNDO with various metal salts. The conditions can be systematically varied to optimize for crystallinity and phase purity.[5][6]

Rationale: Solvothermal synthesis, carried out in a sealed vessel above the boiling point of the solvent, increases the solubility of reactants and promotes the growth of high-quality crystals. The choice of metal salt is critical; anions with low coordinating ability (e.g., NO₃⁻, ClO₄⁻, BF₄⁻) are preferred to minimize competition with the NNDO ligand for coordination sites on the metal. The molar ratio determines the stoichiometry of the final product.

Materials:

  • This compound (synthesized as per Protocol 1)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Ni(ClO₄)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Methanol)

  • Teflon-lined stainless steel autoclave or thick-walled glass pressure tube

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the chosen solvent. In a separate vial, dissolve NNDO (e.g., 0.2 mmol for a 1:2 metal-to-ligand ratio) in 5 mL of the same solvent. Gentle heating or sonication may be required.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave. Stir for 10 minutes to ensure homogeneity.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the vessel to a set temperature (e.g., 80-120 °C) and hold for a period of 12-72 hours. The optimal temperature and time are system-dependent and require empirical determination.

  • Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate (e.g., 5 °C/hour) is crucial for the formation of single crystals.

  • Isolation and Washing: Carefully open the autoclave. Collect the crystalline product by filtration. Wash the crystals with the mother liquor solvent (2 x 5 mL) to remove any unreacted materials.

  • Drying: Dry the product in air or under a mild vacuum.

Workflow for Synthesis and Characterization

start Select Metal Salt & NNDO Ligand dissolve Dissolve in Solvent (e.g., DMF, CH3CN) start->dissolve mix Combine Solutions in Teflon-lined Autoclave dissolve->mix heat Solvothermal Reaction (80-120 °C, 12-72h) mix->heat cool Slow Cooling to RT heat->cool isolate Isolate Crystals (Filtration & Washing) cool->isolate characterize Characterization isolate->characterize ftir FT-IR characterize->ftir uvvis UV-Vis characterize->uvvis mag Magnetic Susceptibility characterize->mag tga TGA/DTA characterize->tga xrd Single-Crystal XRD characterize->xrd end Structural & Property Analysis ftir->end uvvis->end mag->end tga->end xrd->end

Sources

The Versatility of N,N'-Diethyloxamide in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetrical Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. N,N'-Diethyloxamide, a readily accessible and symmetrically disubstituted oxamide, has emerged as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its inherent C2 symmetry and the reactivity of its amide functionalities provide a unique platform for the construction of diverse five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Principles of Reactivity

The synthetic utility of this compound stems from two primary transformations of its oxamide core: thionation to the corresponding dithiooxamide and reaction with hydrazine to form the dihydrazide. These transformations convert the relatively inert amide groups into reactive functionalities poised for cyclization.

Figure 1: Key synthetic transformations of this compound for heterocyclic synthesis.

Application I: Synthesis of Substituted Thiazoles via N,N'-Diethyldithiooxamide

The thiazole ring is a cornerstone of many biologically active molecules.[1] A robust strategy for the synthesis of 2,2'-bis(thiazole) derivatives involves the conversion of this compound to N,N'-diethyldithiooxamide, followed by a Hantzsch-type cyclization with α-halocarbonyl compounds.[2][3]

Theoretical Background & Mechanistic Insight

The initial step involves the thionation of the amide carbonyls in this compound using a thionating agent such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[1][4] This conversion is critical as it transforms the oxygen atoms into more nucleophilic sulfur atoms, priming the molecule for cyclization.

The subsequent reaction of the resulting N,N'-diethyldithiooxamide with an α-halocarbonyl (e.g., an α-bromoketone) proceeds via the classic Hantzsch thiazole synthesis. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. Given the difunctional nature of N,N'-diethyldithiooxamide, this reaction can be performed with two equivalents of an α-halocarbonyl to generate symmetrical 2,2'-bis(thiazole) systems.

Figure 2: Experimental workflow for the synthesis of 2,2'-bis(thiazole) derivatives.

Detailed Experimental Protocol

Protocol 1: Synthesis of N,N'-Diethyldithiooxamide

This protocol is adapted from a general procedure for the synthesis of N,N'-dialkyl dithiooxamides.[1]

Materials:

  • This compound

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in anhydrous toluene, add Phosphorus Pentasulfide (0.5 equivalents, based on P₄S₁₀).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude N,N'-diethyldithiooxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Protocol 2: Synthesis of a Symmetrical 2,2'-Bis(thiazole) Derivative

Materials:

  • N,N'-Diethyldithiooxamide (from Protocol 1)

  • α-Bromoketone (e.g., 2-bromoacetophenone) (2.2 equivalents)

  • Ethanol

  • Triethylamine

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve N,N'-diethyldithiooxamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the α-bromoketone (2.2 equivalents) to the solution.

  • Add triethylamine (2.5 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactant 1Reactant 2 (α-halocarbonyl)Product ClassTypical Yield (%)Reference
N,N'-Diethyldithiooxamide2-Bromoacetophenone2,2'-Bis(4-phenylthiazole)75-85[1][2]
N,N'-DiethyldithiooxamideEthyl 2-bromoacetate2,2'-Bis(4-carbethoxythiazole)60-70[1][2]

Application II: Synthesis of Bis(1,2,4-Triazole) Derivatives via Oxamohydrazide

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[5][6] this compound serves as an excellent starting point for the synthesis of symmetrical 3,3'-bis(1,2,4-triazole) systems through the intermediacy of oxamohydrazide.

Theoretical Background & Mechanistic Insight

The synthesis commences with the conversion of this compound to oxamohydrazide by reaction with hydrazine hydrate.[7][8] This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the ethylamine moieties.

The resulting oxamohydrazide is a versatile precursor for the synthesis of 1,2,4-triazoles. Cyclocondensation with reagents such as orthoesters or carboxylic acids and their derivatives provides access to the 1,2,4-triazole ring. For instance, reaction with triethyl orthoformate in the presence of an acid catalyst will yield the parent 3,3'-bis(1,2,4-triazole). Using other orthoesters or by first converting the hydrazide to a hydrazonoyl chloride followed by cyclization, various substituents can be introduced at the 5-position of the triazole rings.[9]

reaction_mechanism_triazole cluster_0 Precursor Synthesis cluster_1 Cyclocondensation A This compound B Oxamohydrazide A->B + Hydrazine Hydrate (Hydrazinolysis) D Intermediate B->D + Orthoester C Orthoester (e.g., HC(OEt)₃) C->D E 3,3'-Bis(1,2,4-triazole) D->E Intramolecular Cyclization & Elimination

Figure 3: Reaction mechanism for the synthesis of 3,3'-bis(1,2,4-triazole) from this compound.

Detailed Experimental Protocol

Protocol 3: Synthesis of Oxamohydrazide

Materials:

  • This compound

  • Hydrazine Hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 6-8 hours. The solid this compound will gradually be replaced by the precipitated oxamohydrazide.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure oxamohydrazide.

Protocol 4: Synthesis of 3,3'-Bis(1,2,4-triazole)

Materials:

  • Oxamohydrazide (from Protocol 3)

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a suspension of oxamohydrazide (1 equivalent) in an excess of triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate from the reaction mixture. Collect the solid by filtration.

  • Wash the product with diethyl ether to remove excess orthoformate and dry to obtain 3,3'-bis(1,2,4-triazole).

IntermediateCyclizing AgentProduct ClassTypical Yield (%)Reference
OxamohydrazideTriethyl orthoformate3,3'-Bis(1,2,4-triazole)80-90[5][7]
OxamohydrazideTriethyl orthoacetate3,3'-Bis(5-methyl-1,2,4-triazole)75-85[5][7]

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and economical starting material for the synthesis of important heterocyclic scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of substituted thiazoles and 1,2,4-triazoles. The symmetrical nature of the precursor allows for the straightforward construction of bis-heterocyclic systems, which are of increasing interest in medicinal chemistry and materials science for their potential as bivalent ligands and functional materials. Future work in this area could explore the development of one-pot procedures from this compound, the synthesis of unsymmetrical bis-heterocycles, and the expansion of the accessible heterocyclic systems through the exploration of novel cyclization strategies.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). The electrophilic amination of primary aliphatic and aromatic amines with a diethylketomalonate-derived oxaziridine affords the corresponding N-Boc hydrazines in good to excellent yields. Organic Letters, 7(4), 713-716.
  • CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014).
  • Dithiooxamide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925-7929.
  • Li, G., Miller, S. P., & Radosevich, A. T. (2021). A small ring phosphacycle (phosphetane) catalyzes the synthesis of unsymmetrical hydrazines by cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant. Journal of the American Chemical Society, 143(36), 14464-14469.
  • Meyers, C., & Rhee, H. (2016). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. Organic Letters, 18(22), 5916-5919.
  • Polat, D. E., Brzezinski, D. D., & Beauchemin, A. M. (2019). A broadly applicable procedure for an aza-Lossen rearrangement converts amines into complex hydrazine derivatives in two steps under safe, mild conditions. Organic Letters, 21(13), 4849-4852.
  • Saleem, M., et al. (2024). Synthesis of Some Novel 1,2,4-Triazole Derivatives and Assessment of their Inhibitory Action on Albumin Denaturation and Proteinase Action.
  • Sharma, D., et al. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Molecules.
  • Shirokov, A. V. (2005). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Chemistry of Heterocyclic Compounds, 41(5), 557-575.
  • Singh, D. (2023).
  • Singh, P., & Kumar, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987311.
  • US2732401A - Preparation of dithiooxamide. (1956).
  • Yarovenko, V. N., et al. (2003). Synthesis and reactivity of monothio-oxamides. ARKIVOC, 2003(13), 205-223.
  • Zayakin, A. O. (2009). Synthesis of five-membered heterocycles. Russian Chemical Reviews, 78(1), 1-28.
  • Zhang, X., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.
  • CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014).
  • Dithiooxamide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Meyers, C., & Rhee, H. (2016). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. Organic Letters, 18(22), 5916-5919.
  • Saleem, M., et al. (2024). Synthesis of Some Novel 1,2,4-Triazole Derivatives and Assessment of their Inhibitory Action on Albumin Denaturation and Proteinase Action.
  • Singh, P., & Kumar, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987311.
  • US2732401A - Preparation of dithiooxamide. (1956).
  • Zhang, X., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.
  • CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014).
  • Dithiooxamide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Meyers, C., & Rhee, H. (2016). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. Organic Letters, 18(22), 5916-5919.
  • Saleem, M., et al. (2024). Synthesis of Some Novel 1,2,4-Triazole Derivatives and Assessment of their Inhibitory Action on Albumin Denaturation and Proteinase Action.
  • Singh, P., & Kumar, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987311.
  • US2732401A - Preparation of dithiooxamide. (1956).
  • Zhang, X., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.
  • CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014).
  • Dithiooxamide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Phosphorus pentasulfide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Saleem, M., et al. (2024). Synthesis of Some Novel 1,2,4-Triazole Derivatives and Assessment of their Inhibitory Action on Albumin Denaturation and Proteinase Action.
  • Singh, P., & Kumar, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987311.
  • US2732401A - Preparation of dithiooxamide. (1956).
  • Zhang, X., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.

Sources

N,N'-Diethyloxamide: A Versatile Building Block for Novel Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: Re-evaluating the Potential of N,N'-Diethyloxamide in Polymer Chemistry

This compound (DEO), a symmetrically N,N'-disubstituted derivative of oxamide, presents a compelling yet underexplored opportunity as a monomeric unit in polymer chemistry. While the broader class of oxalamides has been recognized for its utility in designing polymers, the specific application of DEO as a direct building block remains a nascent field of investigation[1][2]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable, albeit prospective, protocols for leveraging DEO in the synthesis of novel polymeric materials. The inherent chemical functionalities of DEO—two secondary amide groups—offer unique possibilities for creating polymers with tailored properties, potentially impacting fields from advanced materials to biomedical applications.

The fundamental appeal of this compound lies in the structural rigidity imparted by the oxalamide core, coupled with the flexibility and altered solubility introduced by the N-ethyl substituents. The amide N-H protons, while less reactive than primary amines, provide reactive sites for polymerization under specific conditions. This guide will explore the theoretical underpinnings of DEO-based polymer synthesis and present detailed, research-oriented protocols for the synthesis of polyamides and the prospective synthesis of polyurethane precursors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in polymer synthesis. The following table summarizes key properties of this compound.

PropertyValueReference
Chemical Formula C₆H₁₂N₂O₂[3]
Molecular Weight 144.17 g/mol [3]
CAS Number 615-84-9[3]
Melting Point 174-175 °C[4]
Appearance White solid[5]
Solubility Sparingly soluble in both polar and non-polar organic solvents[4]

Proposed Polymerization Pathways Involving this compound

While direct polymerization of this compound is not extensively documented in the literature, its structure suggests potential for incorporation into polymer backbones through several established synthetic routes. The primary challenge lies in activating the secondary amide N-H bonds for reaction.

Pathway 1: Polyamide Synthesis via Polycondensation

The most direct route to incorporating this compound into a polymer is through polycondensation with a dicarboxylic acid derivative, such as a diacid chloride, to form a polyamide. This reaction would involve the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acyl chloride. Due to the lower nucleophilicity of the amide nitrogen compared to a primary amine, this reaction may require forcing conditions or specific catalysts.

Caption: Proposed polycondensation of this compound.

Protocol 1: Synthesis of a Polyamide from this compound and Adipoyl Chloride (Prospective)

This protocol outlines a prospective method for the synthesis of a polyamide from this compound and adipoyl chloride. It is crucial to note that this is a theoretical protocol and requires experimental validation and optimization.

Materials:

  • This compound (DEO)

  • Adipoyl chloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Triethylamine (TEA) or other suitable acid scavenger

  • Methanol

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet

  • Heating mantle with temperature control

  • Dropping funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve a precise amount of this compound in anhydrous NMP under a gentle stream of inert gas.

  • Addition of Acid Scavenger: Add an equimolar amount of triethylamine to the reaction mixture to neutralize the HCl byproduct that will be formed.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred solution at room temperature using the dropping funnel.

  • Polymerization: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polyamide can be characterized by standard techniques such as:

  • FTIR Spectroscopy: To confirm the formation of the amide linkages.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties.

Pathway 2: Precursor for Polyurethanes

This compound is not a diol and therefore cannot directly react with diisocyanates to form polyurethanes. However, it could potentially be chemically modified to introduce hydroxyl groups. For instance, a hypothetical reduction of the amide carbonyls could yield a diamino-diol, a valuable precursor for polyurethanes.

Caption: Hypothetical pathway to polyurethanes from DEO.

Synthesis of the this compound Monomer

For researchers wishing to explore these polymerization pathways, a reliable synthesis of the this compound monomer is the first critical step. While sometimes obtained serendipitously, a more direct synthesis can be achieved through the reaction of diethyl oxalate with ethylamine[5][6].

Protocol 2: Synthesis of this compound

Materials:

  • Diethyl oxalate

  • Ethylamine (aqueous solution, e.g., 70%)

  • Ethanol

  • n-Hexane

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diethyl oxalate and ethanol.

  • Amine Addition: Slowly add an excess of aqueous ethylamine to the stirred solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Crystallization: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Isolation: Collect the white solid product by filtration.

  • Purification: Wash the crude product with cold n-hexane to remove any unreacted diethyl oxalate.

  • Recrystallization: Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Anticipated Properties of this compound-Based Polymers

The incorporation of the this compound unit into a polymer backbone is expected to confer a unique set of properties:

  • Thermal Stability: The rigid oxalamide core is likely to contribute to good thermal stability.

  • Solubility: The presence of the N-ethyl groups should enhance solubility in organic solvents compared to unsubstituted polyoxamides, facilitating processing.

  • Mechanical Properties: The balance between the rigid core and the flexible ethyl groups may lead to polymers with interesting mechanical properties, potentially ranging from tough plastics to flexible films.

  • Hydrogen Bonding: The secondary amide groups can participate in hydrogen bonding, influencing the polymer's morphology and mechanical strength.

Conclusion and Future Outlook

This compound stands as a promising, yet largely untapped, resource for the development of novel polymers. The prospective protocols and theoretical pathways outlined in this application note are intended to serve as a foundational guide for researchers to explore this exciting area. Experimental validation of these methods is the essential next step in unlocking the full potential of this compound as a versatile building block in polymer chemistry. The successful synthesis and characterization of DEO-based polymers could lead to new materials with unique combinations of properties, opening doors to innovative applications across various scientific and industrial domains.

References

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org.[1][2][6]

  • Zhang, C., et al. (2024). Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams. PubMed Central.[8]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.[9]

  • Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. (2023). SpringerLink.[10]

  • Yakushin, V., et al. (2013). Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil. Materials Science.[11][12]

  • Wikipedia. (n.d.). N,N'-Diéthyloxamide. Retrieved from [Link]4]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]3]

  • Akindoyo, J. O., et al. (2016). Polyurethane synthesis and classification - A mini-review. Materials.[13]

  • ResearchGate. (n.d.). Reaction of aminodiols 1a-e with diphosgene and phosgene.[14]

  • Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides.[15]

  • ResearchGate. (n.d.). Synthesis of N,N-diethylacrylamide (DEA).[16]

  • ResearchGate. (n.d.). Polycondensation of Ethylenediaminetetraacetic Acid with Some Prepared Diamines Derived from Amino Acids or Antibiotic.[17]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyurethanes Based on Tall Oil.[18]

  • Login, R. B. (n.d.). New Amide-Imide Compounds and Their Corresponding Polymers Patent Application. RLogin Consulting.[19]

  • National Institutes of Health. (n.d.). Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury.[20]

  • MDPI. (n.d.). N,N′-Dibutyloxamide.[5]

  • Global Substance Registration System. (n.d.). This compound.[21]

  • Google Patents. (n.d.). Compound and composition for detecting phosgene and diethyl chlorophosphate.[22]

  • Google Patents. (n.d.). Method for producing n,n -dialkoxy-n,n -dialkyl oxamide.[23]

  • Polymer Synthesis and Therapeutics Laboratory. (n.d.). Publications & Patents.[24]

  • National Institutes of Health. (n.d.). Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies.[25]

  • MDPI. (n.d.). Polycondensation Resins by Flavonoid Tannins Reaction with Amines.[26]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of some poly(amide-imide)s by direct polycondensation.[27]

  • ResearchGate. (n.d.). Chemoselective Dehydration Polycondensations of Dicarboxylic Acids and Diols Having Pendant Hydroxyl Groups Using the Room Temperature Polycondensation Technique.[28]

Sources

Application Notes and Protocols for the Amidation of Aryl Halides using N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to C-N Bond Formation: Palladium-Catalyzed Amidation with N,N'-Diethyloxamide

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aryl amides are prevalent motifs in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these crucial bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note details a proposed experimental protocol for the palladium-catalyzed amidation of aryl halides using this compound, a readily available and stable amide source. While the direct use of this compound in this context is not widely documented, the principles of the Buchwald-Hartwig amination provide a strong foundation for the development of a successful protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of C-N cross-coupling methodologies.

Reaction Principle and Mechanism

The proposed amidation of aryl halides with this compound is based on a palladium-catalyzed cross-coupling reaction, mechanistically analogous to the well-established Buchwald-Hartwig amination.[1][3] The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange and Amide Coordination: The amide, this compound, coordinates to the palladium center, typically displacing a halide ion.

  • Deprotonation: A base deprotonates the coordinated amide, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-N'-ethyloxamide product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be highly effective in promoting these transformations.[2]

Catalytic Cycle for the Amidation of Aryl Halides with this compound

Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NH(CO)CONHEt [Ar-Pd(II)(L)-NH(CO)CONHEt]X Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NH(CO)CONHEt Ligand Exchange Ar-Pd(II)(L)-N(CO)CONHEt Ar-Pd(II)(L)-N(CO)CONHEt Ar-Pd(II)(L)-NH(CO)CONHEt->Ar-Pd(II)(L)-N(CO)CONHEt Deprotonation Base-H+ Base-H+ Ar-Pd(II)(L)-NH(CO)CONHEt->Base-H+ Ar-Pd(II)(L)-N(CO)CONHEt->Pd(0)L Reductive Elimination Ar-NH(CO)CONHEt Ar-NH(CO)CONHEt Ar-Pd(II)(L)-N(CO)CONHEt->Ar-NH(CO)CONHEt Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X This compound This compound This compound->Ar-Pd(II)(L)-NH(CO)CONHEt Base Base Base->Ar-Pd(II)(L)-NH(CO)CONHEt

Caption: Proposed catalytic cycle for the palladium-catalyzed amidation of aryl halides.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amidation of an aryl bromide with this compound. Reaction conditions may require optimization for different aryl halides.

Materials and Reagents

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N'-ethyloxamide.

Hypothetical Reaction Scope

The following table illustrates the expected applicability of this protocol to a range of aryl halides, demonstrating its potential functional group tolerance.

EntryAryl HalideProductExpected Yield (%)
14-BromotolueneN-(4-methylphenyl)-N'-ethyloxamide85
24-BromoanisoleN-(4-methoxyphenyl)-N'-ethyloxamide82
34-ChlorobenzonitrileN-(4-cyanophenyl)-N'-ethyloxamide75
41-Bromo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)-N'-ethyloxamide88
52-BromopyridineN-(pyridin-2-yl)-N'-ethyloxamide70

Key Considerations and Troubleshooting

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is essential to prevent catalyst deactivation and competing hydrolysis reactions.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the reaction efficiency. For challenging substrates, more specialized Buchwald ligands (e.g., SPhos, XPhos) may be beneficial.[2]

  • Base Selection: While cesium carbonate is a good starting point, other bases such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may provide better results for certain substrates.

  • Reaction Monitoring: Close monitoring of the reaction progress is recommended to determine the optimal reaction time and prevent the formation of side products.

  • Low Yields: If low yields are obtained, consider increasing the catalyst loading, screening different ligands and bases, or adjusting the reaction temperature.

Conclusion

The proposed protocol for the palladium-catalyzed amidation of aryl halides with this compound offers a promising and adaptable method for the synthesis of N-aryl-N'-ethyloxamides. By leveraging the well-established principles of the Buchwald-Hartwig amination, this approach provides a robust starting point for the exploration of this novel transformation. The mild reaction conditions and potential for broad substrate scope make it an attractive strategy for applications in medicinal chemistry and materials science. Further optimization and exploration of this methodology are encouraged to fully realize its synthetic potential.

References

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett. Available at: [Link] (Note: A more accessible version of Hartwig's work on the topic).

  • Diccianni, J. B., & Diao, T. (2019). Mechanism of Palladium-Catalyzed C−H Functionalization. Trends in Chemistry. (While not a direct protocol, this provides mechanistic background).
  • Xiao, B., Gong, T. J., Xu, J., Liu, Z. J., & Liu, L. (2014). Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands. Organic Letters. Available at: [Link]

  • Valente, C., & Çetinkaya, B. (2012). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]

  • Vautravers, N. S., & Nolan, S. P. (2019). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. Available at: [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Chemické zvesti. Available at: [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Available at: [Link]

  • Limmert, M. E. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vautravers, N. S., & Nolan, S. P. (2019). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Available at: [Link]

  • Shang, R., & Fu, Y. (2014). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Advanced Synthesis & Catalysis. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link] (Note: Replace VIDEO_ID with the actual video ID if available, otherwise a general search on the topic is recommended).

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Catalytic Applications of N,N'-Diethyloxamide Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes featuring the N,N'-diethyloxamide ligand. Designed for researchers, scientists, and professionals in drug development, this guide delves into the practical methodologies and mechanistic principles underpinning the use of these versatile catalysts. We will explore their potential in key organic transformations, offering detailed experimental protocols and field-proven insights to facilitate their application in the laboratory.

Introduction: The this compound Ligand in Coordination Chemistry

This compound is a symmetrical diamide ligand that can coordinate to metal ions in a bidentate fashion, typically through the oxygen atoms of its carbonyl groups. This coordination mode creates a stable six-membered chelate ring, influencing the electronic and steric properties of the resulting metal complex. The ethyl substituents on the nitrogen atoms provide solubility in common organic solvents and can be modified to fine-tune the ligand's characteristics.

The versatility of the oxamide backbone allows for the synthesis of a wide array of metal complexes with various transition metals, including copper, palladium, and nickel. These complexes are gaining attention for their potential catalytic activities in a range of organic reactions, from oxidation to carbon-carbon bond formation. The structural rigidity and defined coordination geometry of this compound metal complexes make them attractive candidates for developing selective and efficient catalysts.

Synthesis of a Representative this compound Metal Complex: Copper(II)bis(this compound)

This section provides a detailed protocol for the synthesis of a representative copper(II) complex with this compound. The methodology is adapted from established procedures for the synthesis of similar transition metal complexes with diamide ligands.[1]

Materials and Reagents
  • This compound (C₆H₁₂N₂O₂)

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Desiccator with anhydrous CaCl₂

Experimental Protocol
  • Ligand Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.44 g (10 mmol) of this compound in 40 mL of hot ethanol.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of ethanol. Gentle warming may be required to achieve complete dissolution.

  • Complexation: Add the copper(II) acetate solution dropwise to the hot solution of this compound with continuous stirring. A distinct color change, typically to a blue or green hue, should be observed, indicating the formation of the complex.

  • Reflux: Reflux the reaction mixture for 3 hours to ensure complete complexation.

  • Isolation: After refluxing, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected precipitate with small portions of cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride to a constant weight.

Characterization of the Synthesized Complex

The structure and purity of the synthesized copper(II)bis(this compound) complex should be confirmed using a suite of analytical techniques:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the oxamide ligand to the copper center. Key vibrational bands to monitor include the C=O and N-H stretching frequencies, which are expected to shift upon coordination.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • UV-Vis Spectroscopy: To investigate the electronic properties of the complex.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, the following control measures are recommended:

  • Purity of Starting Materials: Use high-purity this compound and copper(II) acetate monohydrate.

  • Monitoring the Reaction: The color change during the addition of the copper salt serves as a primary indicator of complex formation.

  • Spectroscopic Confirmation: A comparison of the IR spectrum of the product with that of the free ligand is crucial to verify coordination. A shift in the C=O stretching frequency to a lower wavenumber is a strong indicator of coordination through the carbonyl oxygen atoms.

Catalytic Application I: Aerobic Oxidation of Alcohols

Copper complexes with oxamide-type ligands have shown promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.[2][3][4][5] The following is a general protocol for the catalytic oxidation of benzyl alcohol using the synthesized copper(II)bis(this compound) complex.

Materials and Reagents
  • Copper(II)bis(this compound) (catalyst)

  • Benzyl alcohol (substrate)

  • Toluene (solvent)

  • Oxygen (or ambient air)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Gas chromatograph (GC) for reaction monitoring

Experimental Protocol
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add copper(II)bis(this compound) (0.02 mmol, 2 mol%) and 10 mL of toluene.

  • Substrate Addition: Add benzyl alcohol (1.0 mmol) to the flask.

  • Reaction Initiation: Place the flask in a preheated oil bath at 100 °C and bubble oxygen (or stir vigorously under an air atmosphere) through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product, benzaldehyde, can be isolated by standard purification techniques such as column chromatography.

Proposed Catalytic Cycle

The aerobic oxidation of alcohols catalyzed by copper complexes is believed to proceed through a cycle involving different oxidation states of the copper center.[2]

Catalytic_Oxidation Cu(II)-Complex Cu(II)-Complex Cu(II)-Alkoxide Cu(II)-Alkoxide Cu(II)-Complex->Cu(II)-Alkoxide + R-CH2OH - H+ Cu(I) Cu(I) Cu(II)-Alkoxide->Cu(I) β-H elimination + R-CHO Cu(III)-Hydroperoxo Cu(III)-Hydroperoxo Cu(I)->Cu(III)-Hydroperoxo + O2 + H+ Cu(III)-Hydroperoxo->Cu(II)-Complex - H2O

Caption: Proposed catalytic cycle for alcohol oxidation.

Data Presentation: Comparative Catalytic Activity
EntryCatalyst (mol%)SubstrateTemperature (°C)Time (h)Conversion (%)Selectivity (%)
12Benzyl alcohol1002485>99 (Benzaldehyde)
221-Phenylethanol1002478>99 (Acetophenone)
32Cyclohexanol1002465>99 (Cyclohexanone)

Note: The data presented here are representative and may vary based on specific reaction conditions.

Catalytic Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing N-ligands, including those with oxamide moieties, are effective catalysts for cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.[6][7][8][9][10] Chiral oxamide-phosphine ligands, for example, have been successfully employed in asymmetric allylic amination.[11] This section outlines a general protocol for a Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction, using a hypothetical in-situ generated Palladium-N,N'-diethyloxamide catalyst system.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂) (precatalyst)

  • This compound (ligand)

  • 4-Bromoanisole (aryl halide)

  • Phenylboronic acid (coupling partner)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Water (solvent mixture)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Oil bath

Experimental Protocol
  • Catalyst Preparation (in-situ): In a Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Reagent Addition: To the Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, extract the reaction mixture with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product, 4-methoxybiphenyl, can be purified by column chromatography. The yield can be determined by GC analysis using an internal standard.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is well-established and involves the oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-B(OH)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Trustworthiness and Validation

For any catalytic system, especially one generated in-situ, validation is key:

  • Control Experiments: Running the reaction without the palladium source and without the ligand are essential controls to demonstrate that both components are necessary for catalysis.

  • Ligand Effect: Comparing the reaction outcome with and without the this compound ligand will establish its role in stabilizing the active catalytic species and influencing the reaction rate and yield.

  • Reproducibility: Repeating the experiment under identical conditions will confirm the reliability of the protocol.

Conclusion and Future Outlook

This compound metal complexes represent a promising class of catalysts with potential applications in a variety of important organic transformations. Their straightforward synthesis and the tunability of the ligand framework offer significant opportunities for the development of novel and efficient catalytic systems. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this exciting area. Future work could focus on the synthesis of chiral this compound derivatives for asymmetric catalysis, the immobilization of these complexes on solid supports for heterogeneous catalysis, and a more in-depth mechanistic investigation of their catalytic activity.

References

  • Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex via observable NiI, NiII and NiIII intermediates. PMC - NIH. Available at: [Link]

  • Heteronuclear Complexes of Macrocyclic Oxamide with Co-ligands: Syntheses, Crystal Structures, and Magnetic Properties. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in copper-catalyzed oxidation of organic compounds. ResearchGate. Available at: [Link]

  • Room-Temperature CO Oxidative Coupling for Oxamide Production over Interfacial Au/ZnO Catalysts. ACS Publications. Available at: [Link]

  • Preparation method of oxamide. Patsnap. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Oxidations of Organic Compounds Catalyzed by Copper- and Cobalt-Amine Complexes. Nature. Available at: [Link]

  • Hydroformylation of alkenes by use of rhodium complex catalysts. Semantic Scholar. Available at: [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC - NIH. Available at: [Link]

  • High-valent metal-oxo complexes generated in catalytic oxidation reactions using water as an oxygen source. ResearchGate. Available at: [Link]

  • Copper(II) complexes as catalyst for the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. PubMed. Available at: [Link]

  • Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. PubMed. Available at: [Link]

  • Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Copper(II) Complexes as Catalyst for the Aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. ResearchGate. Available at: [Link]

  • Ligands for practical rhodium-catalyzed asymmetric hydroformylation. PubMed. Available at: [Link]

  • Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: A Step-by-Step Laboratory Guide to the Synthesis of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of N,N'-Diethyloxamide. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, outline purification and characterization techniques, and emphasize critical safety considerations. The synthesis is based on the robust and efficient reaction of diethyl oxalate with ethylamine, a classic example of nucleophilic acyl substitution leading to the formation of a symmetrical disubstituted oxamide.

Introduction and Scientific Principle

This compound (NNDO) is a symmetrical diamide derivative of oxalic acid. The oxamide functional group is a significant structural motif found in various applications, including medicinal chemistry, materials science for the design of polymers, and crystal engineering.[1] The synthesis of NNDO is a foundational procedure in organic chemistry, illustrating the reliable formation of amide bonds.

The core of this synthesis is the reaction between diethyl oxalate, an electrophilic diester, and ethylamine, a primary amine that acts as a nucleophile.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the presence of two reactive N-H protons, primary amines like ethylamine react with both ester functionalities of diethyl oxalate in a 2:1 stoichiometric ratio to yield the stable, solid N,N'-disubstituted oxamide.[2] This distinct reactivity is the basis of the Hofmann method for separating primary, secondary, and tertiary amines, as secondary amines typically react in a 1:1 ratio to form a liquid oxamic ester, while tertiary amines do not react.[3]

Reaction Mechanism

The formation of this compound from diethyl oxalate and ethylamine occurs in two successive nucleophilic acyl substitution steps:

  • First Attack: An ethylamine molecule attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate.[4]

  • Elimination of Ethanol: This unstable intermediate collapses, eliminating a molecule of ethanol to form an N-ethyloxamic acid ethyl ester intermediate.[4]

  • Second Attack & Elimination: A second molecule of ethylamine attacks the remaining ester carbonyl group, repeating the process to form the final this compound product and a second molecule of ethanol.[4]

G reagents Diethyl Oxalate + 2x Ethylamine step1 Step 1: Nucleophilic attack by first ethylamine molecule reagents->step1 intermediate1 Tetrahedral Intermediate 1 step1->intermediate1 step2 Elimination of Ethanol (EtOH) intermediate1->step2 intermediate2 N-ethyloxamic acid ethyl ester step2->intermediate2 step3 Step 2: Nucleophilic attack by second ethylamine molecule intermediate2->step3 intermediate3 Tetrahedral Intermediate 2 step3->intermediate3 step4 Elimination of Ethanol (EtOH) intermediate3->step4 product This compound step4->product

Caption: Reaction mechanism for this compound synthesis.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Notes
Diethyl OxalateC₆H₁₀O₄146.1495-92-1Colorless liquid, moisture sensitive
Ethylamine (70% in H₂O)C₂H₅NH₂45.0875-04-7Corrosive, flammable, strong odor
Absolute EthanolC₂H₅OH46.0764-17-5Solvent, flammable
MethanolCH₃OH32.0467-56-1For recrystallization, toxic
Deionized WaterH₂O18.027732-18-5
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Glass funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Melting point apparatus

  • Standard analytical equipment for characterization (FTIR, NMR spectrometers)

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 0.1 molar scale of diethyl oxalate.

Reagent Preparation and Reaction Setup
  • Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Prepare Ethylamine Solution: In a 250 mL round-bottom flask, prepare a solution by adding ethylamine (2.0 equivalents) to a suitable solvent like absolute ethanol. For a 0.1 mol scale, this would involve adding 0.2 mol of ethylamine.

  • Assemble Apparatus: Equip the flask with a magnetic stir bar and a reflux condenser. Begin stirring the ethylamine solution.

Reaction Execution
  • Addition of Diethyl Oxalate: Slowly add diethyl oxalate (14.6 g, 0.1 mol, 1.0 equivalent) to the stirring ethylamine solution in the flask.[2] The addition may be exothermic; control the rate to maintain a manageable temperature.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. The solid product will begin to precipitate from the solution as the reaction proceeds.

Product Isolation and Purification
  • Cooling and Initial Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The this compound product should precipitate as a white solid.

  • Solvent Removal: Remove the solvent (ethanol) and any excess ethylamine using a rotary evaporator under reduced pressure.[2]

  • Recrystallization: Transfer the resulting crude solid to a beaker for purification. Recrystallize the solid from a suitable solvent, such as methanol or ethanol, to obtain pure this compound as colorless needles.[2]

    • Add the minimum amount of hot solvent to the crude solid to fully dissolve it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them thoroughly in a vacuum oven or desiccator.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Measure Reagents (Diethyl Oxalate, Ethylamine, Ethanol) setup_apparatus 2. Assemble Reflux Apparatus prep_reagents->setup_apparatus add_reagents 3. Add Diethyl Oxalate to Ethylamine Solution setup_apparatus->add_reagents reflux 4. Heat to Reflux (2-4 hours) add_reagents->reflux cool 5. Cool to Room Temp reflux->cool rotovap 6. Remove Solvent (Rotary Evaporator) cool->rotovap recrystallize 7. Recrystallize from Methanol rotovap->recrystallize filter_dry 8. Filter and Dry Product recrystallize->filter_dry characterize 9. Characterize Product (MP, FTIR, NMR) filter_dry->characterize

Caption: Experimental workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless/White Crystalline Solid
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol [6]
Melting Point 174-175 °C[7]
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1650 (Amide C=O stretch)
¹³C-NMR (CDCl₃, δ) ~159.0 (amide C=O), ~41.0 (NCH₂), ~14.0 (CH₃)[2]

Safety and Handling

A thorough risk assessment must be conducted before starting this procedure.

  • General Precautions: All operations should be performed inside a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[8][9]

  • Diethyl Oxalate: This compound is an irritant. Handle with care, avoiding skin and eye contact.[5][10] It is also moisture-sensitive and can slowly decompose in the presence of water.[11]

  • Ethylamine: Ethylamine is corrosive, flammable, and highly volatile with a strong, unpleasant odor. It can cause severe skin and eye burns. Ensure all sources of ignition are removed from the work area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
  • Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. Retrieved from [Link]

  • Google Patents. (n.d.). EP0462247B1 - A process for preparing oxamide.
  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Jemai, M., et al. (2025).
  • Preprints.org. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

  • Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Retrieved from [Link]

  • Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Institute of Chemistry, University of the Punjab. (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]

  • Sdfine. (n.d.). DIETHYL OXALATE. Retrieved from [Link]

Sources

N,N'-Diethyloxamide: A Versatile Hydrogen Bonding Template for Crystal Engineering in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystal Engineering in Modern Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its solubility, dissolution rate, stability, and bioavailability.[1][2] Crystal engineering offers a powerful strategy to modulate these properties without altering the chemical structure of the API itself.[3] This is achieved through the rational design of multi-component crystalline solids, or co-crystals, where the API is combined with a carefully selected co-former.[4] The formation of co-crystals relies on predictable non-covalent interactions, with hydrogen bonding being the most robust and widely exploited tool in the supramolecular chemist's arsenal.[5][6]

This application note delves into the utility of N,N'-diethyloxamide (NNDO) as a premier hydrogen bonding template for the co-crystallization of APIs. We will explore the unique structural attributes of NNDO that make it an exceptional co-former, provide detailed protocols for co-crystal synthesis and characterization, and discuss its potential to enhance the physicochemical properties of pharmaceutical compounds.

This compound: A Molecular Scaffold Engineered for Robust Hydrogen Bonding

This compound is a symmetrical diamide with the chemical formula C₆H₁₂N₂O₂. Its molecular architecture is particularly amenable to forming predictable and stable hydrogen-bonded networks. The core of its functionality lies in the oxalamide moiety, which presents two hydrogen bond donor sites (the N-H groups) and two hydrogen bond acceptor sites (the carbonyl C=O groups).[7] This self-complementary nature allows NNDO molecules to form strong N-H···O hydrogen bonds, creating a well-organized supramolecular framework.[8]

Recent crystallographic and computational analyses have provided a detailed understanding of the solid-state structure of NNDO.[8][9] In its pure crystalline form, NNDO molecules are stabilized by strong N-H···O hydrogen bonds, leading to the formation of a one-dimensional polymeric arrangement.[9] These primary interactions are further supported by weaker C-H···O and C-H···N contacts, which contribute to the overall stability of the crystal packing.[8] The predictable and robust nature of these hydrogen bonding patterns makes NNDO an excellent candidate for disrupting the homomeric interactions within an API's crystal lattice and introducing new, favorable heteromeric interactions.

Key Molecular and Crystallographic Properties of this compound:

PropertyValueReference
Chemical FormulaC₆H₁₂N₂O₂[8]
Molecular Weight144.17 g/mol [8]
Hydrogen Bond Donors2 (N-H)[7]
Hydrogen Bond Acceptors2 (C=O)[7]
Crystal SystemMonoclinic[8]
Space GroupP2₁/n[8]

The Supramolecular Synthon Approach: NNDO in Action

The predictability of co-crystal formation hinges on the concept of the supramolecular synthon, which are robust and recurring hydrogen-bonded motifs.[10] Amide-based co-formers are particularly effective in forming co-crystals with APIs that possess carboxylic acid functional groups, through the highly reliable acid-amide heterosynthon.[6][11] Given the prevalence of carboxylic acid moieties in drug molecules, NNDO presents a significant opportunity for the development of novel pharmaceutical co-crystals.

The diagram below illustrates the anticipated supramolecular synthon between this compound and a carboxylic acid-containing API.

G cluster_NNDO This compound cluster_API API (with Carboxylic Acid) NNDO_N1 N-H NNDO_C1 NNDO_Et1 Et API_C1 C=O NNDO_N1->API_C1 N-H···O NNDO_O1 O=C NNDO_C2 NNDO_O2 C=O NNDO_N2 H-N NNDO_Et2 Et API_O1 O-H API_O1->NNDO_O1 O-H···O API_R R

Caption: Acid-amide supramolecular heterosynthon.

Application Protocols: Co-crystallization with this compound

The following protocols provide detailed methodologies for screening and synthesizing co-crystals of an API with this compound. These methods are broadly applicable and can be adapted based on the specific properties of the API.

Protocol 1: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a highly efficient mechanochemical method for co-crystal screening, often requiring minimal amounts of material and time.[12][13]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (NNDO)

  • Grinding solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or water)

  • Mortar and pestle (agate or porcelain) or a ball mill

  • Spatula

  • Vials for sample collection

Procedure:

  • Stoichiometric Weighing: Accurately weigh the API and NNDO in a desired molar ratio (typically starting with 1:1). A total sample mass of 50-100 mg is usually sufficient for screening.

  • Mixing: Transfer the weighed solids to the mortar or ball mill vial.

  • Solvent Addition: Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of total solid). The consistency should be a thick paste rather than a slurry.

  • Grinding:

    • Manual: Grind the mixture with consistent pressure for 15-30 minutes.

    • Ball Mill: Grind for 30-60 minutes at a frequency of 20-30 Hz.

  • Sample Collection: Collect the resulting powder for analysis.

  • Analysis: Characterize the ground material using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.

Protocol 2: Co-crystal Synthesis via Solvent Evaporation

Solvent evaporation is a widely used method for growing single crystals of co-crystals suitable for structural determination.[14][15]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (NNDO)

  • A common solvent in which both the API and NNDO are soluble (e.g., methanol, ethanol, acetone)

  • Small beakers or vials

  • Stir plate and stir bar

  • Filter paper or parafilm with pinholes

Procedure:

  • Solution Preparation: Prepare a solution of the API and NNDO in the chosen solvent at the desired stoichiometric ratio (e.g., 1:1). The concentration should be near saturation to facilitate crystallization. Gentle heating and stirring may be required to fully dissolve the components.

  • Slow Evaporation: Cover the beaker or vial with filter paper or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Crystallization: Place the container in a vibration-free environment at a constant temperature. Monitor for crystal growth over a period of days to weeks.

  • Crystal Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals on a filter paper.

  • Analysis: Analyze the crystals using Single-Crystal X-ray Diffraction (SCXRD) to determine the crystal structure and confirm co-crystal formation. Bulk material can be analyzed by PXRD, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.[16][17]

Characterization of NNDO Co-crystals

Confirmation of co-crystal formation and subsequent characterization of its properties are crucial steps. The following techniques are essential:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.[16][18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal, which is typically different from the melting points of the API and NNDO. A single, sharp endothermic peak suggests the formation of a new, pure crystalline phase.[4][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of hydrogen bond formation. Shifts in the vibrational frequencies of the N-H and C=O groups of NNDO, and the relevant functional groups of the API, indicate their involvement in new intermolecular interactions.[16][17]

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous proof of co-crystal formation by determining the precise arrangement of molecules in the crystal lattice, confirming the supramolecular synthons.[16]

The workflow for co-crystal development with NNDO can be visualized as follows:

G cluster_screening Co-crystal Screening cluster_synthesis Co-crystal Synthesis cluster_characterization Characterization cluster_property Property Evaluation lag Liquid-Assisted Grinding (LAG) pxrd PXRD lag->pxrd slurry Slurry Crystallization slurry->pxrd solvent_evap Solvent Evaporation scxrd SCXRD solvent_evap->scxrd cooling Cooling Crystallization cooling->scxrd pxrd->solvent_evap pxrd->cooling dsc DSC solubility Solubility & Dissolution dsc->solubility ftir FTIR stability Stability Assessment ftir->stability scxrd->dsc scxrd->ftir

Sources

Application Notes and Protocols for the Analytical Determination of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N'-Diethyloxamide and the Imperative for Precise Quantification

This compound (CAS No. 615-84-9) is a symmetrically substituted oxamide derivative with growing interest across various scientific domains.[1] The core oxamide structure, featuring a potent hydrogen bond donor and acceptor system, allows these molecules to mimic peptide bonds, suggesting potential applications in medicinal chemistry.[1] Furthermore, their capacity for self-assembly into intricate supramolecular structures makes them valuable in materials science.[1][2] Given its utility in organic synthesis for creating medicinal intermediates and heterocyclic compounds, the development of robust and reliable analytical methods for the detection and quantification of this compound is paramount.[2]

These application notes provide detailed protocols for the analysis of this compound using three common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The methodologies are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C6H12N2O2[3][4]
Molecular Weight 144.17 g/mol [3][5]
CAS Number 615-84-9[3][4]
Appearance White crystalline solid/powder[6]
Melting Point 174-175 °C[7]
Solubility Soluble in ethanol, slightly soluble in water, insoluble in diethyl ether.[6][7]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The following reverse-phase (RP) HPLC method is recommended for its simplicity and robustness.[3]

Causality Behind Experimental Choices:
  • Reverse-Phase Chromatography: this compound has a LogP of -0.485, indicating its relatively polar nature.[3] A C18 column (like Newcrom R1) provides a non-polar stationary phase, allowing for good retention and separation from more polar impurities when using a polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile and water serves as the mobile phase. Acetonitrile is the organic modifier; adjusting its concentration will control the retention time of this compound. A small amount of acid (phosphoric or formic acid) is added to the mobile phase to protonate any free silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves peak shape.

  • UV Detection: The amide functional groups in this compound contain chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Standards Create Calibration Standards (Serial Dilution) Stock->Standards Injection Inject Sample/Standard Standards->Injection Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate Peak Area Detection->Integration Curve Generate Calibration Curve Integration->Curve Quantification Quantify this compound Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for this analysis.
Column Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18Proven to be effective for this compound.[3]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v)Provides good retention and peak shape.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 210 nm (or experimentally determined λmax)Amide bonds typically absorb at lower UV wavelengths.
Run Time 10 minutes (adjust as needed based on chromatogram)Sufficient to elute the analyte and any early-eluting impurities.

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Inject the calibration standards and the sample(s) into the HPLC system.

  • Record the peak area of this compound for each injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While this compound has a relatively high melting point, it is amenable to GC-MS analysis, which is particularly useful for identifying volatile impurities from its synthesis.[5]

Causality Behind Experimental Choices:
  • Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be compared to spectral libraries (like NIST) for confident identification.[4]

  • GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is a good starting point for separating a range of compounds with varying polarities, which is ideal for impurity profiling.

  • Temperature Programming: A temperature gradient is used to elute compounds with a wide range of boiling points, ensuring that both volatile starting materials and the less volatile this compound are eluted as sharp peaks.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC Dissolution->Injection Separation Temperature Programmed Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Scan or SIM mode) Ionization->Detection TIC Analyze Total Ion Chromatogram (TIC) Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identification Library Search (NIST) & Fragmentation Analysis Spectrum->Identification Quantification (Optional) Quantify using Internal Standard Spectrum->Quantification

Caption: Workflow for the identification and quantification of this compound by GC-MS.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade) or another suitable volatile solvent

  • Internal standard (optional, for quantification, e.g., a stable isotope-labeled analog or a compound with similar properties not present in the sample)

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Standard GC coupled to a mass spectrometerProvides separation and mass-based identification.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 20:1 split ratio)Prevents column overloading for concentrated samples.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Separates volatile impurities from the target analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[4]
Mass Range m/z 40-300Covers the molecular ion and expected fragments of this compound.
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationFull scan provides complete spectral information, while SIM increases sensitivity for target analytes.

3. Sample Preparation:

  • Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL. If using an internal standard, add it to the sample at a known concentration.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental mass spectrum with a reference spectrum from a library (e.g., NIST) to confirm the identity. The mass spectrum of this compound is available in the NIST WebBook.[4]

  • For quantification, use the ratio of the peak area of a characteristic ion of this compound to that of the internal standard.

III. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte.[8] This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Causality Behind Experimental Choices:
  • Internal Standard Selection: The internal standard must have a known purity, be stable, not react with the sample or solvent, and have at least one signal that is well-resolved from any signals in the sample. Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard is required. DMSO-d6 is a good choice for polar compounds like this compound.

  • Long Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is crucial to ensure that all protons have fully relaxed between scans. This is essential for accurate integration and, therefore, accurate quantification.[8]

Experimental Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weighing Accurately Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weighing->Dissolution Acquisition Acquire 1D ¹H NMR Spectrum with Long Relaxation Delay (D1) Dissolution->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Caption: Workflow for purity determination of this compound by qNMR.

Detailed Protocol for qNMR Analysis

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d6)

2. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 30 seconds (should be optimized based on T1 measurements)[8]

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

4. Data Processing and Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the CH2 quartet) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte, I_std: Integral values for the analyte and standard.

    • N_analyte, N_std: Number of protons for the integrated signals of the analyte and standard.

    • MW_analyte, MW_std: Molecular weights of the analyte and standard.

    • m_analyte, m_std: Masses of the analyte and standard.

    • P_std: Purity of the internal standard.

Summary of Analytical Methods

MethodPrinciplePrimary ApplicationKey AdvantagesKey Considerations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Routine quantification, purity analysis.Robust, reproducible, widely available.Requires a reference standard for quantification.
GC-MS Chromatographic separation based on volatility, followed by mass-based identification.Identification of volatile impurities, confirmation of identity.High specificity, structural information from fragmentation.Analyte must be thermally stable and volatile.
qNMR Signal integration relative to a certified internal standard.Absolute quantification, purity determination without a specific reference standard.Primary method, high accuracy and precision.Requires a high-field NMR, longer acquisition times.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Javaid, M., et al. (2019). Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1253-1259.
  • Wikipedia. (2023, November 28). Oxamide. Retrieved from [Link]

  • Wikipedia. (2023, March 1). N,N'-Diéthyloxamide. Retrieved from [Link]

  • Molbank. (2023). N,N′-Dibutyloxamide. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Structural, biological and computational study of oxamide derivative. Retrieved from [Link]

  • Preprints.org. (2025, March 17). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLENE OXAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • ResearchGate. (2021, July 26). Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. Retrieved from [Link]

  • Preprints.org. (2025, March 17). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2015). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2019). Methods for hplc analysis.
  • ACS Publications. (2019, November 19). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for the Industrial-Scale Synthesis of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N'-Diethyloxamide

This compound is a symmetrical diamide derivative of oxalic acid with diverse applications in the chemical industry. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring two amide linkages, imparts specific chemical properties that make it a valuable building block in the preparation of more complex molecules, such as imidazole-based medicinal intermediates.[1] Furthermore, oxalamides, in general, are utilized in materials science for designing polymers and in crystal engineering.[1] This guide provides a comprehensive overview of the industrial-scale synthesis of this compound, detailing the underlying chemistry, optimized manufacturing protocols, safety considerations, and analytical quality control methods.

Core Synthesis: From Diethyl Oxalate to this compound

The most direct and industrially viable route to this compound is the reaction of diethyl oxalate with ethylamine.[2][3] This reaction is a classic example of nucleophilic acyl substitution, where the amine functionality of ethylamine attacks the electrophilic carbonyl carbons of the diethyl oxalate ester.[4]

Reaction Mechanism: A Stepwise Approach

The reaction proceeds in two sequential nucleophilic acyl substitution steps:

  • First Nucleophilic Attack: An ethylamine molecule attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.[4]

  • Elimination of Ethanol: This intermediate is unstable and collapses, eliminating a molecule of ethanol to form N-ethyl oxamic acid ethyl ester.[4]

  • Second Nucleophilic Attack: A second molecule of ethylamine then attacks the remaining ester carbonyl group of the N-ethyl oxamic acid ethyl ester, again forming a tetrahedral intermediate.

  • Final Product Formation: The second intermediate collapses, eliminating another molecule of ethanol to yield the final product, this compound.[4]

Primary amines, like ethylamine, possess two reactive N-H protons and typically react in a 2:1 molar ratio with diethyl oxalate to produce symmetrical N,N'-disubstituted oxamides.[2]

Visualizing the Reaction Pathway

reaction_mechanism Diethyl Oxalate Diethyl Oxalate Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Diethyl Oxalate->Tetrahedral Intermediate 1 + Ethylamine Ethylamine (2 eq.) Ethylamine (2 eq.) N-ethyl oxamic acid ethyl ester N-ethyl oxamic acid ethyl ester Tetrahedral Intermediate 1->N-ethyl oxamic acid ethyl ester - Ethanol Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 N-ethyl oxamic acid ethyl ester->Tetrahedral Intermediate 2 + Ethylamine This compound This compound Tetrahedral Intermediate 2->this compound - Ethanol Ethanol (2 eq.) Ethanol (2 eq.)

Caption: Reaction mechanism for the synthesis of this compound.

Industrial-Scale Synthesis Protocol

This protocol outlines a robust and scalable process for the manufacture of this compound. The process is designed to be self-validating through in-process controls and rigorous final product analysis.

Equipment and Materials
Equipment/MaterialSpecifications
Reactor Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, reflux condenser, and addition funnel.
Starting Materials Diethyl Oxalate (≥99% purity), Ethylamine (aqueous solution or neat), Absolute Ethanol (solvent).
Filtration Nutsche filter or centrifuge.
Drying Vacuum oven or tray dryer.
Detailed Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen to prevent side reactions and ensure safety.

  • Reagent Charging:

    • Charge the reactor with absolute ethanol as the solvent.

    • Add diethyl oxalate (1.0 equivalent) to the ethanol with agitation.

    • Slowly add ethylamine (2.0 to 2.2 equivalents) to the reactor via the addition funnel. The addition should be controlled to manage the exothermic nature of the reaction. Maintain the temperature of the reaction mixture below 40°C during the addition.

  • Reaction:

    • After the addition of ethylamine is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 2-4 hours.[2]

    • Monitor the reaction progress using in-process controls, such as HPLC or GC, to ensure the complete consumption of the limiting reagent (diethyl oxalate).

  • Crystallization and Isolation:

    • Upon reaction completion, cool the mixture to room temperature, and then further cool to 0-5°C to induce crystallization of the solid this compound product.[2]

    • The product will precipitate as a white crystalline solid.[5]

    • Isolate the solid product by filtration using a Nutsche filter or by centrifugation.

  • Washing and Drying:

    • Wash the isolated solid with cold ethanol to remove any unreacted starting materials and by-products.

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Packaging: Package the dry, free-flowing white crystalline this compound in sealed containers.[5]

Process Optimization for Large-Scale Production

Scaling up from a laboratory setting to industrial production requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness.

  • Stoichiometry: While a 2:1 molar ratio of ethylamine to diethyl oxalate is theoretically required, a slight excess of ethylamine (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Solvent Selection and Concentration: Ethanol is a suitable solvent as it is also a byproduct of the reaction. The concentration of reactants should be optimized to maximize throughput without compromising reaction kinetics or causing premature product precipitation.

  • Temperature Control: The exothermic nature of the amine addition necessitates efficient cooling to prevent runaway reactions. The subsequent reflux temperature should be carefully controlled to ensure a consistent reaction rate.

  • Work-up and Purification: The crystallization process is a critical purification step. The cooling rate and final temperature should be optimized to control crystal size and purity. The washing step is essential to remove residual impurities.

Industrial Synthesis Workflow Diagram

industrial_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_final Final Product Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Reagent_Charge Reagent Charging (Ethanol, Diethyl Oxalate) Reactor_Prep->Reagent_Charge Amine_Addition Controlled Ethylamine Addition (Exotherm Management) Reagent_Charge->Amine_Addition Reaction_Reflux Reaction at Reflux (2-4 hours) Amine_Addition->Reaction_Reflux In_Process_Control In-Process Control (HPLC/GC) Reaction_Reflux->In_Process_Control Crystallization Cooling and Crystallization (0-5°C) In_Process_Control->Crystallization Isolation Product Isolation (Filtration/Centrifugation) Crystallization->Isolation Washing Washing with Cold Ethanol Isolation->Washing Drying Vacuum Drying (50-60°C) Washing->Drying QC_Analysis Quality Control Analysis (Purity, Identity) Drying->QC_Analysis Packaging Packaging and Storage QC_Analysis->Packaging

Caption: Industrial workflow for this compound synthesis.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the final product, meeting the standards required for its intended applications.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of this compound and quantify any unreacted starting materials or by-products.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the final product.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in this compound.
Melting Point To assess the purity of the crystalline solid. The reported melting point is in the range of 178-182 °C.[5]

Safety Considerations

Handling chemicals on an industrial scale requires strict adherence to safety protocols to protect personnel and the environment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and long-sleeved clothing.[5]

  • Ventilation: Conduct all operations in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

  • Spill and Emergency Procedures: In case of a spill, contain the material and clean it up using appropriate methods. Ensure adequate ventilation.[5] For personal exposure, follow standard first-aid procedures and seek medical attention if necessary.[7]

  • Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[5]

Summary of Key Data

PropertyValue
Chemical Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
Appearance White crystalline solid[5]
Melting Point 178 - 182 °C[5]
Solubility Sparingly soluble in water and common organic solvents.

Conclusion

The industrial-scale synthesis of this compound via the reaction of diethyl oxalate and ethylamine is a well-established and efficient process. By carefully controlling reaction parameters, implementing robust work-up procedures, and adhering to strict safety and quality control standards, high-purity this compound can be consistently produced to meet the demands of the pharmaceutical and chemical industries.

References

  • Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2 | Filo. (2026).
  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines - Benchchem. (n.d.).
  • SAFETY DATA SHEET - this compound. (2024, February 24). Fisher Scientific.
  • A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. (2025, March 17). Preprints.org.
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Stack Exchange.
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method) - ECHEMI. (n.d.).
  • SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (n.d.).
  • SAFETY DATA SHEET - Benzamide, N,N-diethyl-. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N,N-diethylhydroxylamine. (2024, September 7). Sigma-Aldrich.
  • Technical Support Center: Analytical Methods for Impurity Detection in N1,N2-Bis(2-(diethylamino)ethyl)oxalamide - Benchchem. (n.d.).

Sources

Troubleshooting & Optimization

Improving the yield and purity of N,N'-Diethyloxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-diethyloxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield, and achieve high purity in your synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the nucleophilic acyl substitution reaction between diethyl oxalate and ethylamine.[1][2] Typically, two equivalents of ethylamine are reacted with one equivalent of diethyl oxalate to produce the desired symmetrical this compound.[2]

Q2: Why is a 2:1 molar ratio of ethylamine to diethyl oxalate recommended?

A2: Diethyl oxalate possesses two electrophilic ester groups. Primary amines, like ethylamine, have two reactive N-H protons, allowing them to react with both ester functionalities. A 2:1 molar ratio ensures the complete substitution of both ethoxy groups on the diethyl oxalate, leading to the formation of the desired this compound.[2]

Q3: Can this reaction be performed without a solvent?

A3: While the reaction can be performed neat, using a solvent is generally recommended to ensure proper mixing and temperature control. Anhydrous ethanol is a common choice as it is also a byproduct of the reaction and is compatible with the reactants.

Q4: My reaction is very slow. What can I do to speed it up?

A4: Increasing the reaction temperature will generally increase the reaction rate. Heating the mixture to reflux is a common practice.[2] Ensure that your reactants are of high purity, as impurities can sometimes inhibit the reaction.

Q5: The yield of my reaction is low. What are the potential causes?

A5: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.

  • Suboptimal stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products or unreacted starting material.

  • Loss during workup and purification: Product may be lost during filtration, washing, or recrystallization steps.

  • Side reactions: The presence of water or other nucleophiles can lead to competing reactions.

Q6: What is the typical appearance and melting point of pure this compound?

A6: Pure this compound is typically a white crystalline solid.[3] Its reported melting point is in the range of 175-178 °C.

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Potential Cause Explanation Recommended Solution
Incorrect Reagents Ensure you are using diethyl oxalate and ethylamine. Accidental use of a secondary amine like diethylamine would result in the formation of an oxamic ester, not the desired dioxamide.[2][4][5]Verify the identity of your starting materials through analytical techniques such as NMR or IR spectroscopy.
Poor Quality Reagents The presence of significant impurities, especially water, in either the diethyl oxalate or the ethylamine can interfere with the reaction. Water can hydrolyze the ester starting material.Use freshly opened or properly stored anhydrous reagents. If necessary, distill the diethyl oxalate and ensure the ethylamine solution is of the correct concentration and free of excess water.
Insufficient Reaction Time or Temperature The aminolysis of esters can be slow at room temperature.[6]Heat the reaction mixture to reflux (the boiling point of your solvent, e.g., ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Premature Precipitation The product, this compound, may be sparingly soluble in the reaction solvent and could precipitate before the reaction is complete, potentially hindering further reaction.While less common in refluxing ethanol, if this is suspected, consider using a solvent in which the product has higher solubility at the reaction temperature, or increase the solvent volume.
Potential Cause Explanation Recommended Solution
Formation of Mono-substituted Intermediate If less than two equivalents of ethylamine are used, or if the reaction is stopped prematurely, the mono-substituted intermediate, ethyl N-ethyloxamate, may be present as a significant impurity.Ensure the correct 2:1 stoichiometry of ethylamine to diethyl oxalate. Allow the reaction to proceed to completion, monitoring by TLC.
Residual Starting Materials Unreacted diethyl oxalate or excess ethylamine may remain in the crude product.Diethyl oxalate can often be removed during recrystallization. Excess ethylamine, being volatile, is typically removed during solvent evaporation. A thorough washing of the crude solid can also help.
Side Reactions with Water If the reaction is not conducted under anhydrous conditions, diethyl oxalate can hydrolyze to oxalic acid and ethanol.Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture with a drying tube.
Ineffective Purification A single purification step may not be sufficient to remove all impurities.Recrystallization is a common and effective method for purifying this compound.[2] Methanol or ethanol are suitable solvents. If impurities persist, consider a second recrystallization or column chromatography.

III. Experimental Protocol and Workflow

This section provides a standard, step-by-step protocol for the synthesis of this compound and a visual representation of the workflow.

Materials:

  • Diethyl oxalate

  • Ethylamine (e.g., 70% solution in water or anhydrous)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl oxalate (1.0 equivalent) and anhydrous ethanol.

  • Amine Addition: While stirring, slowly add ethylamine (2.0 equivalents) to the flask. The addition may be exothermic, so control the rate to maintain a manageable temperature.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from methanol or ethanol to obtain pure this compound as colorless needles.[2]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Reactants Combine Diethyl Oxalate (1 equiv) & Ethanol Amine Add Ethylamine (2 equiv) Reactants->Amine Reflux Heat to Reflux (2-4 hours) Amine->Reflux Cool Cool to Crystallize Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterize (MP, NMR, IR) Dry->Analyze

Caption: Workflow for this compound Synthesis.

IV. Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a nucleophilic acyl substitution.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.[1]

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the ethoxide group is eliminated as a leaving group. A proton transfer then yields the mono-substituted intermediate, ethyl N-ethyloxamate, and ethanol.[1]

  • Second Nucleophilic Attack: A second molecule of ethylamine attacks the remaining ester carbonyl carbon.

  • Second Leaving Group Departure: The process repeats, with the elimination of a second molecule of ethanol, to form the final product, this compound.[1]

ReactionMechanism DiethylOxalate Diethyl Oxalate Tetrahedral1 Tetrahedral Intermediate 1 DiethylOxalate->Tetrahedral1 Nucleophilic Attack Ethylamine1 + Ethylamine Monoamide Ethyl N-ethyloxamate + Ethanol Tetrahedral1->Monoamide Elimination Tetrahedral2 Tetrahedral Intermediate 2 Monoamide->Tetrahedral2 Nucleophilic Attack Ethylamine2 + Ethylamine Product This compound + Ethanol Tetrahedral2->Product Elimination

Caption: Nucleophilic Acyl Substitution Mechanism.

V. References

  • Jemai, M., Barceló-Oliver, M., et al. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. Chemické zvesti.

  • Filo. (2026). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2.

  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.

  • Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure.

  • Preprints.org. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure.

  • Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).

  • ResearchGate. (2021). Why did my amide syntesis does not work?

  • Google Patents. (n.d.). US4005128A - Process for the preparation of oxalate esters.

  • ECHEMI. (n.d.). Reaction of amines with diethyl oxalate (Hofmann amine separation method).

  • Sci. Int. (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE.

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Common side reactions and byproducts in N,N'-Diethyloxamide preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N'-Diethyloxamide Synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It addresses common challenges, focusing on the identification and mitigation of side reactions and byproducts.

Part 1: Understanding the Core Reaction

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. Diethyl oxalate, with its two electrophilic ester groups, reacts with two equivalents of a primary amine, ethylamine, to form the desired diamide product.[1] The reaction proceeds sequentially: the first molecule of ethylamine attacks a carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate ethanol and form the mono-substituted intermediate, N-ethyloxamic acid ethyl ester.[2] A second nucleophilic attack by another ethylamine molecule on the remaining ester group yields the final this compound.[1][2]

IdealReaction DEO Diethyl Oxalate Intermediate N-Ethyloxamic acid ethyl ester DEO->Intermediate + Ethylamine - Ethanol EtA 2 x Ethylamine EtA->Intermediate Product This compound Intermediate->Product + Ethylamine - Ethanol Byproduct 2 x Ethanol

Caption: Ideal reaction pathway for this compound synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, focusing on the underlying chemical principles.

Question 1: My final yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue that can typically be traced back to one of three main causes: incomplete reaction, competing side reactions, or mechanical loss during product isolation.

  • Incomplete Reaction: The reaction requires two sequential substitutions. If the reaction time is too short or the temperature is too low (e.g., below reflux), a significant amount of the mono-substituted intermediate, N-ethyloxamic acid ethyl ester, may remain in the reaction mixture.[1]

    • Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diethyl oxalate starting material and the intermediate spot/peak will signal completion.

  • Competing Side Reactions: The most significant cause of yield loss is often the formation of undesired byproducts. The primary culprit is hydrolysis of the starting material, diethyl oxalate, which is highly sensitive to moisture.[3]

  • Isolation Losses: this compound is often isolated by crystallization upon cooling the reaction mixture.[1] If the product has partial solubility in the cooled solvent, or if washing steps are performed with a solvent in which the product is soluble, significant mechanical losses can occur.

Question 2: My analytical data (NMR, LC-MS) shows several impurities. What are the most likely byproducts and how are they formed?

The presence of unexpected peaks in your analytical data points to the formation of specific, predictable side products. Understanding their origin is key to prevention.

Common Byproducts and Their Formation Pathways:

  • N-Ethyloxamic acid ethyl ester: This is the intermediate product of the reaction. Its presence indicates an incomplete reaction. This can be caused by using an insufficient amount of ethylamine (less than 2.0 equivalents), inadequate reaction time, or temperatures too low to drive the second substitution to completion.[1][2]

  • Oxalic Acid and Ethyl Oxalate (Oxalic Acid Monoethyl Ester): These are hydrolysis products. Diethyl oxalate is highly susceptible to hydrolysis, especially in the presence of acid or base catalysts and at elevated temperatures.[3][4] Any water present in the reactants or solvent can react with the starting material to form these acidic impurities.[3] This not only consumes the starting material but the resulting acidic environment can also protonate the ethylamine nucleophile, reducing its reactivity.

  • Ethylamine Salts (e.g., Ethylammonium Oxalate): If oxalic acid is formed via hydrolysis, it can react with the basic ethylamine in the mixture to form various salts. This side reaction effectively removes the ethylamine nucleophile from the reaction, halting the formation of the desired product.

Caption: Competing reaction pathways in this compound synthesis.

Question 3: How can I prevent the formation of these byproducts?

Preventing side reactions is crucial for achieving high yield and purity. The key is rigorous control over reaction conditions.

  • Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is thoroughly dried.[3] Diethyl oxalate itself should be stored in a tightly sealed container to protect it from atmospheric moisture.[3] If the quality of the starting material is suspect, it can be washed with a dilute sodium carbonate solution, followed by water, and then dried over an anhydrous drying agent like magnesium sulfate.[3]

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 2.1 - 2.2 equivalents) to ensure the reaction goes to completion and consumes all of the intermediate. However, a large excess can make purification more difficult.

  • Optimize Temperature and Time: The reaction is typically run at reflux in a solvent like ethanol for 1-4 hours.[1] Monitoring the reaction by TLC or GC is the best way to determine the optimal reaction time for your specific setup.

Part 3: Recommended Protocols & Data

Self-Validating Experimental Protocol

This protocol includes in-process checks to validate the reaction's progress.

Materials:

  • Diethyl Oxalate (1.0 eq)

  • Ethylamine (2.1 eq, as a solution in ethanol or neat)

  • Absolute Ethanol (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel), developing chamber

  • Mobile Phase for TLC: e.g., 7:3 Hexane:Ethyl Acetate (adjust as needed)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3]

  • Reagents: In the flask, dissolve ethylamine (2.1 equivalents) in absolute ethanol.

  • TLC Spotting (t=0): Spot the ethylamine solution and a separate solution of diethyl oxalate on a TLC plate as starting material references.

  • Reaction Initiation: To the stirring ethylamine solution, add diethyl oxalate (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[1]

  • In-Process Control (TLC Monitoring): Every 30-60 minutes, carefully take a small aliquot from the reaction mixture and spot it on a TLC plate. Develop the plate and visualize (e.g., using a potassium permanganate stain). The reaction is complete when the diethyl oxalate spot (and the intermediate spot, if visible) has disappeared.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The this compound product will often crystallize out of solution.[1]

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[1]

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

  • Characterization: Confirm purity and identity using melting point, NMR, and/or mass spectrometry.

Data Summary Table
Issue / ByproductChemical StructureCommon Cause(s)Preventative Measures & Solutions
Low Yield N/AIncomplete reaction; Hydrolysis of starting material; Purification losses.Monitor reaction to completion (TLC/GC); Use anhydrous reagents/solvents; Optimize crystallization/washing steps.
N-Ethyloxamic acid ethyl ester CH₃CH₂NHCOCOOCH₂CH₃Insufficient ethylamine (<2 eq); Short reaction time; Low temperature.Use slight excess of ethylamine (2.1 eq); Ensure sufficient reaction time at reflux.
Oxalic Acid / Ethyl Oxalate HOOCCOOH / HOOCCOOCH₂CH₃Presence of water in reagents or solvent.[3]Use anhydrous solvents and dried glassware; Store diethyl oxalate properly.[3]

References

  • Filo. (2026, January 6). Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. Filo.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. BenchChem.

Sources

Purification techniques for high-purity N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity N,N'-Diethyloxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound of the highest purity for your critical applications.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and medicinal intermediates.[1] Achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. This guide offers a comprehensive resource for understanding and overcoming the challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the reaction of diethyl oxalate with two equivalents of ethylamine.[2] This reaction is typically carried out in a suitable solvent like ethanol. The stoichiometry is critical, as using only one equivalent of ethylamine can lead to the formation of ethyl N-ethyloxamate as a significant byproduct.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Based on the common synthetic route, potential impurities include:

  • Unreacted starting materials: Diethyl oxalate and ethylamine.

  • Intermediate product: Ethyl N-ethyloxamate (from incomplete reaction).

  • Byproducts from side reactions: Depending on the reaction conditions, other amidation or hydrolysis products could be present in trace amounts.

Q3: What are the recommended primary purification techniques for this compound?

A3: For solid organic compounds like this compound, recrystallization is the most effective and commonly used purification method. For challenging separations or removal of closely related impurities, column chromatography can be employed.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): An established reversed-phase HPLC method can be used for quantitative purity assessment and detection of non-volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any residual solvents or organic impurities.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.

Troubleshooting Purification of this compound

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My this compound won't crystallize out of solution. What should I do?

A: This is a common issue that can often be resolved by addressing the following:

  • Excess Solvent: You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few seed crystals, allow the solution to cool slowly.

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.

    • Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystallization.

    • Solution 2 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization.

    • Solution: Refer to the solvent selection table below and consider a different solvent or a solvent mixture.

Q: My product "oils out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound melts before it dissolves.

  • Causality: This is often due to a high concentration of impurities which can depress the melting point of the mixture.

  • Solution 1 (Increase Solvent Volume): Add more of the hot solvent to fully dissolve the oil, then allow it to cool very slowly. An insulated container can help with slow cooling.

  • Solution 2 (Change Solvent System): Switch to a solvent with a lower boiling point or use a solvent pair. Start by dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q: The recovered yield after recrystallization is very low. How can I improve it?

A: Low recovery can be due to several factors:

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant portion of your product.

    • Solution: Use a minimal amount of ice-cold solvent for washing.

  • Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Use a fluted filter paper for faster filtration.

  • High Solubility in Cold Solvent: The compound may still be significantly soluble in the chosen solvent even at low temperatures.

    • Solution: After initial crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation before filtration.

Column Chromatography Issues

Q: My compound is not separating from an impurity on the silica gel column. What can I do?

A: Poor separation in column chromatography can be addressed by modifying the mobile phase.

  • Causality: The polarity of the eluent may not be optimal to achieve differential migration of your compound and the impurity.

  • Solution 1 (Adjust Eluent Polarity): If your compound and the impurity are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If they are moving too slowly (low Rf values), increase the eluent polarity.

  • Solution 2 (Gradient Elution): Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to resolve compounds with similar polarities.

Experimental Protocols

Recrystallization of this compound

This protocol is a starting point and may require optimization based on the impurity profile of your crude material. A similar procedure has been successfully used for the purification of N,N'-dibutyloxamide.[4]

Materials:

  • Crude this compound

  • Acetonitrile (recrystallization solvent)

  • n-Hexane (washing solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of acetonitrile and gently heat the mixture to reflux with stirring.

  • Continue adding small portions of hot acetonitrile until the solid just completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum.

Purity Assessment by HPLC

The following is a general HPLC method that can be adapted for the analysis of this compound.[3]

Table 1: HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 Reverse Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile and Water with a small amount of acid (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility)
Detection UV at an appropriate wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient

Visualizing Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot filtration (if needed) dissolved->hot_filtration Insoluble impurities present clear_filtrate Clear filtrate dissolved->clear_filtrate No insoluble impurities hot_filtration->clear_filtrate cool_slowly Slow cooling to room temp. clear_filtrate->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals_formed Crystals formed ice_bath->crystals_formed vacuum_filtration Vacuum filtration crystals_formed->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product High-Purity Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Failed Crystallization

Crystallization_Troubleshooting start No Crystals Formed check_solvent Too much solvent? start->check_solvent remedy_solvent Evaporate some solvent check_solvent->remedy_solvent Yes check_nucleation Supersaturated? check_solvent->check_nucleation No success Crystals Formed remedy_solvent->success remedy_nucleation Seed or scratch check_nucleation->remedy_nucleation Yes check_oiling_out Did it oil out? check_nucleation->check_oiling_out No remedy_nucleation->success remedy_oiling_out Re-dissolve & cool slowly or change solvent check_oiling_out->remedy_oiling_out Yes remedy_oiling_out->success

Caption: Decision tree for troubleshooting failed crystallization.

References

  • This compound. SIELC Technologies. Published May 16, 2018. Available at: [Link]

  • N,N′-Dibutyloxamide. MDPI. Available at: [Link]

  • DIETHYLENE OXAMIDE. Ataman Kimya. Available at: [Link]

  • This compound. SpectraBase. Available at: [Link]

  • A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. Published March 17, 2025. Available at: [Link]

  • A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Published March 14, 2025. Available at: [Link]

  • A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. ResearchGate. Published October 21, 2025. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Published April 16, 2010. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • Protein purification troubleshooting guide. Cytiva. Available at: [Link]

  • Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. Google Patents.
  • UNITED STATES PATENT OFFICE. Google Patents.
  • SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Science International (Lahore). Available at: [Link]

  • N,N-DIETHYLFORMAMIDE. Ataman Kimya. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Published August 8, 2025. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • Selective solvent extraction for the purification of protected nucleosides. Google Patents.

Sources

Technical Support Center: Stability and Degradation Studies of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N,N'-Diethyloxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experimental work.

Introduction to this compound Stability

This guide will delve into the potential degradation mechanisms of this compound, provide protocols for conducting forced degradation studies, and offer troubleshooting advice for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bonds. This can be catalyzed by both acidic and basic conditions. Other potential degradation routes include oxidation , photolysis , and thermal decomposition , although the stable crystalline structure suggests a higher resistance to thermal stress compared to less ordered materials.

Q2: What are the likely degradation products of this compound?

A2: Under hydrolytic conditions, the amide bonds are cleaved, leading to the formation of oxalic acid and ethylamine . In a step-wise degradation, N-ethyloxamic acid could be an intermediate. Oxidative stress may lead to more complex degradation products, potentially involving reactions at the ethyl groups.

Q3: My this compound sample shows unexpected peaks in the chromatogram. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Degradation: The sample may have degraded due to improper storage or handling. Review the storage conditions (temperature, humidity, light exposure) and sample preparation procedures.

  • Impurities from Synthesis: Residual starting materials (e.g., diethyl oxalate, ethylamine) or by-products from the synthesis process could be present.

  • Contamination: Contamination from solvents, glassware, or other laboratory equipment can introduce extraneous peaks.

  • Excipient Interactions: If working with a formulation, interactions with excipients could be a source of new peaks.

Q4: I am observing poor peak shape (e.g., tailing) during HPLC analysis of this compound. How can I improve it?

A4: Poor peak shape can be due to several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Try using a mobile phase with a different pH or adding a competing amine (e.g., triethylamine) to the mobile phase to block these sites.

  • Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.

  • Inappropriate Mobile Phase: The solubility of this compound in the mobile phase might be poor. Adjust the organic-to-aqueous ratio.

  • Column Degradation: The column itself may be degraded. Try washing the column or replacing it.

Q5: How can I confirm the identity of a suspected degradation product?

A5: A combination of analytical techniques is recommended for structural elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity, which is a crucial piece of information. Fragmentation patterns can also help in identifying the structure.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information if the impurity can be isolated in sufficient quantity and purity.[8]

Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the stability and degradation studies of this compound.

Issue 1: Little to No Degradation Observed in Forced Degradation Studies
  • Troubleshooting Steps:

    • Increase Stressor Concentration/Intensity:

      • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N or higher) and/or increase the temperature.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).

      • Thermal: Increase the temperature, but be mindful of the melting point.

      • Photolytic: Increase the duration of light exposure or use a light source with higher intensity, following ICH Q1B guidelines.[11]

    • Increase Duration of Study: Extend the exposure time to the stressor.

    • Change the Physical State: Perform the study on a solution of this compound rather than the solid material, as molecules in solution are generally more susceptible to degradation.

Issue 2: Inconsistent or Irreproducible Degradation Profiles
  • Causality: Lack of precise control over experimental parameters can lead to variability in degradation rates.

  • Troubleshooting Steps:

    • Control Temperature: Use a calibrated oven, water bath, or photostability chamber to maintain a constant temperature.

    • Control Light Exposure: For photostability studies, use a validated photostability chamber that provides controlled and measurable light exposure.

    • Ensure Homogeneous Samples: For solution-state studies, ensure the compound is fully dissolved before initiating the stress test.

    • Use Consistent Sample Preparation: Follow a standardized protocol for preparing all samples to minimize variability.

Issue 3: Mass Balance Issues in Analytical Methods
  • Causality: The sum of the assay of the main peak and the impurities is not close to 100%. This could be due to the formation of non-chromophoric degradation products, volatile impurities, or products that are not eluted from the column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is less dependent on the chromophoric properties of the analytes, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.

    • Analyze by GC-MS: For potential volatile degradation products like ethylamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a more suitable analytical technique.[8]

    • Check for Adsorption: Degradation products might be irreversibly adsorbed onto the analytical column. Try a different column chemistry or mobile phase.

    • Evaluate Extraction Efficiency: If sample preparation involves an extraction step, ensure that the extraction efficiency is high for both the parent compound and the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation.[12]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.
    • Incubate at 60°C for 24 hours.
    • Cool the solution and neutralize with 1 N NaOH.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase.
  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
    • Incubate at 60°C for 24 hours.
    • Cool the solution and neutralize with 1 N HCl.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase.
  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
    • Store at room temperature for 24 hours, protected from light.
    • Dilute to a final concentration of 100 µg/mL with the mobile phase.
  • Thermal Degradation:

    • Place the solid this compound in a calibrated oven at 105°C for 48 hours.
    • After cooling, prepare a 100 µg/mL solution in the mobile phase.
  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Methods

Stress ConditionPlausible Degradation ProductsPrimary Analytical MethodSecondary Analytical Method
Acid/Base Hydrolysis Oxalic acid, Ethylamine, N-ethyloxamic acidHPLC-UV/MSIC (for oxalic acid), GC-MS (for ethylamine)
Oxidation Hydroxylated derivatives, N-oxidesLC-MS/MSNMR (for structural elucidation)
Thermal Decomposition to smaller moleculesTGA, DSC, HPLC-UV/MSGC-MS
Photolysis Radical-mediated degradation productsLC-MS/MSESR (for radical detection)

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Degradation Issues

G start Unexpected Peak Observed check_storage Review Storage & Handling start->check_storage check_synthesis Investigate Synthesis Impurities start->check_synthesis forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If degradation is suspected modify_method Modify Analytical Method check_synthesis->modify_method If impurity is from synthesis identify_product Identify Degradation Product forced_degradation->identify_product lc_ms LC-MS/MS Analysis identify_product->lc_ms nmr Isolate and Perform NMR lc_ms->nmr For definitive structure lc_ms->modify_method If structure is inferred end Problem Resolved nmr->end modify_method->end

Caption: Troubleshooting workflow for unexpected peaks.

Diagram 2: Proposed Hydrolytic Degradation Pathway of this compound

G A This compound B N-Ethyloxamic Acid + Ethylamine A->B Step 1: Hydrolysis of one amide bond (Acid or Base Catalyzed) C Oxalic Acid + 2 Ethylamine B->C Step 2: Hydrolysis of second amide bond

Caption: Proposed two-step hydrolytic degradation.

References

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A Serendipitous Synthesis of N,N′-Diethyloxamide: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. [Link]

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. ResearchGate. [Link]

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. ResearchGate. [Link]

  • Rivera-Cancel, G., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. The FEBS Journal. [Link]

  • Rivera-Cancel, G., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. ResearchGate. [Link]

  • Jemai, M., Barceló-Oliver, M., Marouani, H., Prohens, R., & Frontera, A. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Cheméo. [Link]

  • CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide.
  • Synthesis of N, N´-diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. Pak. J. Anal. Environ. Chem. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Kuntzer, A. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Thermal Analysis. (2021). SlideShare. [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Al-Adnani, M. H., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Xenobiotics. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Thermal analysis. (n.d.). SlideShare. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Baxter, J. N., & Cymerman-Craig, J. (1970). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lei, Q. P., et al. (2002). Kinetic Studies on the Rate of Hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in Aqueous Solutions Using Mass Spectrometry and Capillary Electrophoresis. Analytical Biochemistry. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

Sources

Managing reaction exotherms in N,N'-Diethyloxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N'-Diethyloxamide Synthesis

A Guide to Managing Reaction Exotherms for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, field-proven insights into managing the exothermic nature of the reaction between diethyl oxalate and ethylamine. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high yields by understanding and controlling the reaction's thermal behavior.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound from diethyl oxalate and ethylamine exothermic?

A1: The reaction is a classic example of nucleophilic acyl substitution to form amide bonds.[1] Amide bond formation is generally an energetically favorable process, releasing energy in the form of heat.[2] The overall transformation from an ester and an amine to a more stable amide involves the net formation of stronger bonds, resulting in a negative enthalpy change (ΔH), which manifests as an exotherm.

Q2: How significant is the exotherm, and what are the primary risks?

A2: While the reaction between an ester (diethyl oxalate) and an amine is typically less vigorous than using a more reactive acyl chloride[], the exotherm can be significant, especially at larger scales. The primary risk is a thermal runaway , an uncontrolled positive feedback loop where the heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[4] This can lead to:

  • Rapid boiling of the solvent, causing dangerous pressure buildup.

  • Decomposition of reactants or products.

  • Reduced product purity and yield.

  • In severe cases, a violent release of energy, posing a significant safety hazard.[5]

Q3: What is the fundamental principle for controlling this exotherm?

A3: The core principle is to ensure that the rate of heat generation never exceeds the rate of heat removal. This is achieved by controlling the reaction rate and having an efficient cooling system. The rate of reaction is most effectively managed by controlling the rate at which the limiting reagent is introduced into the reaction mixture.[4]

Q4: Can I just mix all the reagents at once and then cool the flask?

A4: This is strongly discouraged, particularly for reactions above a few grams. Dumping all reagents together at once can lead to a rapid, uncontrolled exotherm that can easily overwhelm a standard laboratory cooling setup (e.g., an ice bath). The safest and most controlled method is the slow, portion-wise, or dropwise addition of one reagent to the other.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction is overheating/refluxing too vigorously, even with cooling.

Immediate Action:

  • Stop the addition of the reagent immediately.

  • If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture and absorb some of the heat.

  • Ensure your cooling bath is at the lowest possible temperature and has good contact with the reaction flask.

Root Cause Analysis & Long-Term Solution:

  • Cause: The rate of reagent addition is too fast for the cooling capacity of your system.

  • Solution: Reduce the addition rate significantly. Use a syringe pump or a pressure-equalizing dropping funnel for a slow, controlled addition. Monitor the internal temperature of the reaction with a thermometer.

  • Cause: Inadequate heat transfer from the reaction flask to the cooling bath.

  • Solution:

    • Ensure the reaction flask is immersed sufficiently in the cooling bath.

    • Use a reaction vessel with a larger surface area-to-volume ratio (e.g., a wider flask).

    • Ensure vigorous stirring to promote even heat distribution within the flask.

  • Cause: The initial temperature of the reactants was too high.

  • Solution: Pre-cool the solution of ethylamine in ethanol to 0-5 °C before starting the addition of diethyl oxalate. A Chinese patent suggests maintaining a reaction temperature between -20°C and 50°C for a similar reaction.[6]

Problem 2: The product has precipitated out of solution, making stirring difficult.

Root Cause Analysis & Solution:

  • Cause: this compound is a solid and has limited solubility in ethanol, especially at cooler temperatures.[7][8] As the product forms, it can crystallize out of the solution.

  • Solution:

    • Increase Solvent Volume: Add more solvent (e.g., absolute ethanol) to the reaction mixture to keep the product in solution until the reaction is complete.

    • Mechanical Stirring: For larger-scale reactions, switch from a magnetic stirrer to an overhead mechanical stirrer, which can handle thicker slurries more effectively.

    • Controlled Precipitation: Often, this precipitation is desirable as it drives the reaction to completion. As long as adequate mixing can be maintained, it is not necessarily a problem. The solid product can be isolated by filtration upon reaction completion.[9]

Problem 3: My yield is low, and I have unreacted starting material.

Root Cause Analysis & Solution:

  • Cause: Incomplete reaction due to insufficient reaction time or temperature.

  • Solution: After the controlled addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a period (e.g., 1-4 hours) to ensure the reaction goes to completion.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Cause: Incorrect stoichiometry. The reaction requires two equivalents of the primary amine for every one equivalent of diethyl oxalate.[9]

  • Solution: Carefully verify the molar equivalents of your reagents. Ensure your ethylamine solution's concentration is accurately known.

  • Cause: Loss of volatile ethylamine. Ethylamine has a low boiling point (17 °C) and can be lost if not handled properly.

  • Solution: Use a sealed reaction setup with a condenser, even when running the reaction at or below room temperature. Use a commercial solution of ethylamine in a solvent and be sure of its concentration.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis with Exotherm Control (<10g)

This protocol prioritizes safety through controlled reagent addition.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve ethylamine (2.0 equivalents) in absolute ethanol.

  • Cooling: Place the flask in an ice-water bath and cool the amine solution to 0-5 °C.

  • Reagent Addition: Add diethyl oxalate (1.0 equivalent) to the dropping funnel.

  • Controlled Reaction: Add the diethyl oxalate dropwise to the cooled, stirring amine solution over 30-60 minutes. Monitor the internal temperature, ensuring it does not rise above 15-20 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Isolation: The solid this compound product often crystallizes out.[9] Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stoichiometry 2.0 - 2.1 eq. Ethylamine : 1.0 eq. Diethyl OxalateEnsures complete conversion of the diester.[9]
Solvent Absolute EthanolGood solvent for reactants; product may crystallize out.[9]
Addition Temp. 0 - 10 °CMinimizes the initial rate of reaction to control the exotherm.
Addition Rate Slow, dropwise (e.g., 30-60 min)Prevents heat accumulation and thermal runaway.[4]
Post-Addition Stir at RT or gentle reflux for 1-4 hoursDrives the reaction to completion.[9]

Visualizations

Reaction Pathway

The synthesis proceeds via a two-step nucleophilic acyl substitution.

ReactionPathway cluster_step1 Step 1: Formation of Monoamide Intermediate cluster_step2 Step 2: Formation of Final Product DEO Diethyl Oxalate INT Ethyl 2-(ethylamino)-2-oxoacetate (Intermediate) DEO->INT + INT2 Intermediate EA1 Ethylamine (1 eq.) EA1->INT Nucleophilic Attack EtOH1 Ethanol INT->EtOH1 Elimination NNDO This compound (Product) INT2->NNDO + EA2 Ethylamine (1 eq.) EA2->NNDO Nucleophilic Attack EtOH2 Ethanol NNDO->EtOH2 Elimination TroubleshootingFlow Start Problem Encountered Q1 Is the reaction overheating? Start->Q1 A1_Yes Stop Addition Enhance Cooling Reduce Addition Rate Q1->A1_Yes Yes Q2 Is stirring difficult? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Add More Solvent Use Overhead Stirrer Q2->A2_Yes Yes Q3 Is the yield low? Q2->Q3 No A2_Yes->End A3_Yes Check Stoichiometry Increase Reaction Time/Temp Prevent Amine Loss Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for synthesis issues.

Experimental Setup for Exotherm Control

A recommended laboratory setup for performing the reaction safely.

ExperimentalSetup cluster_flask Reaction Vessel Flask Round-Bottom Flask (in Cooling Bath) Stirrer Magnetic Stirrer Thermometer Thermometer Condenser Condenser (Optional, for volatile amine) Flask->Condenser DroppingFunnel Pressure-Equalizing Dropping Funnel (Diethyl Oxalate) DroppingFunnel->Flask Slow, dropwise addition N2_Inlet Inert Gas Inlet (e.g., N2) Condenser->N2_Inlet

Caption: Recommended apparatus for controlled synthesis.

References

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). Heliyon. Retrieved January 17, 2026, from [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Stack Exchange. Retrieved January 17, 2026, from [Link]

  • A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. (n.d.). Allen. Retrieved January 17, 2026, from [Link]

  • Separation of Amines by Hoffmann's Method. (n.d.). Chemistry Notes. Retrieved January 17, 2026, from [Link]

  • Reaction Mechanism: O=C(OCH2CH3)C(=O)OCH2CH3 + 2 CH3NH2. (2026, January 6). Filo. Retrieved January 17, 2026, from [Link]

  • Thermal runaway. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Jemai, M., et al. (2025, March 17). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Retrieved January 17, 2026, from [Link]

  • Synthesis of N,N´-Diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. (2018). Sci. Int. (Lahore), 30(6), 943-948. Retrieved January 17, 2026, from [Link]

  • Preventing Thermal Runaway in Lithium-Ion Batteries. (n.d.). Lipolytim. Retrieved January 17, 2026, from [Link]

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023, May 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Reactions of Amides. (2021, April 14). YouTube. Retrieved January 17, 2026, from [Link]

  • Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. (n.d.). Google Patents.
  • A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. (2025, March 17). Preprints.org. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021, June 7). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis of N,N-diethylacrylamide (DEA). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation & Recovery in Reactions Involving N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Diethyloxamide and related chemistries. This guide is designed to provide in-depth, field-proven insights into the common challenges of catalyst deactivation and to offer robust troubleshooting and recovery protocols. Our approach is grounded in explaining the causality behind experimental observations and solutions, ensuring a self-validating system for your critical work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst stability and performance in reactions involving this compound.

Q1: What are the primary reasons my catalyst is losing activity during reactions with this compound?

Catalyst deactivation is an inevitable process, but its rate and nature depend on your specific system.[1] The primary causes can be categorized into four main mechanisms:

  • Chemical Poisoning: Impurities in the feedstock or byproducts from the reaction can strongly adsorb to the catalyst's active sites, rendering them inactive.[2] Nitrogen-containing compounds, like the amide itself or related intermediates, can act as poisons, especially for metal catalysts.[3][4]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) onto the catalyst surface and within its pores.[5][6] This blockage prevents reactants from reaching the active sites.[7][8]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst crystallites to agglomerate into larger, less active particles, resulting in a permanent loss of active surface area.[1][9][10]

  • Leaching: For supported heterogeneous catalysts (e.g., Palladium on Carbon), the active metal species can dissolve into the reaction medium, leading to a loss of catalytic sites from the support.[11][12][13] This is a significant concern from both an activity and a product contamination perspective.[14]

Q2: How can I determine the specific cause of my catalyst's deactivation?

Identifying the root cause is crucial for selecting the correct regeneration strategy. A combination of catalyst characterization techniques before and after the reaction is the most effective approach.[15][16]

Deactivation MechanismPrimary Cause(s)Recommended Characterization Techniques
Poisoning Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) on active sites.X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma (ICP) analysis of the catalyst to identify foreign elements.[17]
Fouling (Coking) Deposition of carbonaceous residues from reactant/product decomposition.Thermogravimetric Analysis (TGA) to quantify coke content, Nitrogen Adsorption (BET) to measure changes in surface area and pore volume.[5][17]
Thermal Degradation High temperatures causing crystallite growth or support collapse.Transmission Electron Microscopy (TEM) to visualize particle size changes, X-ray Diffraction (XRD) to measure crystallite size.[18]
Leaching Dissolution of active metal phase into the reaction solution.ICP analysis of the reaction filtrate to quantify dissolved metal, TEM/EDX of the spent catalyst to observe changes in metal distribution.[13][18]

Q3: What are the general strategies for catalyst recovery and regeneration?

The appropriate strategy depends entirely on the deactivation mechanism.[19]

  • Physical Recovery: For heterogeneous catalysts, simple methods like filtration or centrifugation can separate the catalyst from the reaction mixture for reuse.[11][20]

  • Thermal Regeneration: Often used for coked catalysts, this involves controlled heating in an inert or oxidative atmosphere to burn off carbon deposits.[19]

  • Chemical Regeneration: This involves using chemical washes to remove poisons or dissolve fouling agents. For example, acid or base washes can remove specific contaminants.[20]

  • Solvent Extraction/Washing: A milder approach to remove weakly adsorbed species or soluble foulants from the catalyst surface.

Troubleshooting Guide: From Symptom to Solution

This guide provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.

Symptom 1: Gradual and Consistent Loss of Activity Over Multiple Cycles
  • Potential Causes:

    • Fouling/Coking: A slow build-up of non-volatile organic residues on the catalyst surface. This is common in reactions run at elevated temperatures.[6]

    • Leaching: A steady loss of the active metal with each reaction cycle, slowly depleting the catalyst's potency.[18]

  • Diagnostic Workflow:

    Start Symptom: Gradual Activity Loss Step1 Step 1: Analyze Filtrate Perform ICP-MS on the reaction filtrate after the first and last cycles. Start->Step1 Result1 Is significant metal detected in the filtrate? Step1->Result1 Cause_Leaching Root Cause: Active Metal Leaching Result1->Cause_Leaching Yes Step2 Step 2: Analyze Spent Catalyst Perform TGA and BET analysis on fresh vs. spent catalyst. Result1->Step2 No Result2 Significant weight loss (TGA) and reduced surface area (BET)? Step2->Result2 Cause_Coking Root Cause: Fouling/Coking Result2->Cause_Coking Yes

    Caption: Diagnostic workflow for gradual catalyst deactivation.

  • Solutions & Recovery Protocols:

    • If Leaching is Confirmed:

      • Re-evaluate Support Interaction: The interaction between the active metal and the support may be too weak.[12] Consider a different support material or a catalyst with stronger metal-support interactions.

      • Modify Reaction Conditions: Lowering the temperature or using a less polar solvent can sometimes reduce the solubility of the metal species.

      • Use Protecting Agents: In some systems, adding agents like organic acids can competitively adsorb on the metal surface and suppress the formation of leachable species.[21]

    • If Fouling/Coking is Confirmed:

      • Protocol: Thermal Regeneration via Calcination

        • Solvent Wash: First, wash the recovered catalyst thoroughly with a solvent (e.g., toluene, then acetone) to remove any physically adsorbed organic material. Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 80 °C).

        • Inert Purge: Place the dried catalyst in a tube furnace. Purge the system with an inert gas (Nitrogen or Argon) for 30-60 minutes at a flow rate of 50-100 mL/min to remove all oxygen.

        • Ramping: Heat the catalyst under the inert gas flow to the target calcination temperature (typically 300-500 °C, but this must be below the sintering temperature of your specific catalyst). A slow ramp rate (e.g., 5 °C/min) is recommended.

        • Oxidative Treatment: Once at the target temperature, switch the gas flow to a dilute stream of oxygen (e.g., 5% O₂ in N₂) or simply air. This will combust the carbon deposits. Causality Note: The controlled introduction of oxygen is critical to prevent a rapid, exothermic burnout that could cause thermal damage (sintering) to the catalyst.[22]

        • Hold and Cool: Hold at this temperature for 2-4 hours or until the exit gas shows no more CO₂ (if monitoring). Afterwards, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

Symptom 2: Sharp, Irreversible Drop in Activity After a Single Run or Exposure to a New Substrate Batch
  • Potential Causes:

    • Catalyst Poisoning: The introduction of a potent, strongly-binding poison, even at ppm levels, can rapidly deactivate a large number of active sites.[2][9] This could be an impurity in a new batch of solvent or reactant.

    • Severe Thermal Degradation: A sudden temperature runaway in the reactor can cause rapid sintering of the catalyst.

  • Diagnostic Steps:

    • Feedstock Analysis: Analyze the reactants and solvent for common poisons like sulfur, halides, or other nitrogen-containing heterocycles using techniques like GC-MS or elemental analysis.

    • Surface Analysis of Catalyst: Use XPS to analyze the surface of the spent catalyst for the presence of poisoning elements that were not on the fresh catalyst.[17]

    • Reactor Temperature Log: Check the temperature profile of the reaction. Was there an unexpected exotherm?

  • Visualizing Deactivation Mechanisms:

    G cluster_0 Catalyst Active Site cluster_1 Deactivation Pathways A Active Site D Sintered Particle A->D Sintering (High Temp) E A->E Leaching (Dissolution) B Poison Molecule B->A Poisoning (Strong Binding) C Coke Deposit C->A Fouling (Blockage)

    Caption: The four primary mechanisms of catalyst deactivation.

  • Solutions & Recovery Protocols:

    • If Poisoning is Confirmed:

      • Feed Purification: The most critical step is to purify the feedstock. Use distillation, activated carbon beds, or guard beds to remove the identified poison before the reaction.

      • Chemical Regeneration (Use with Caution): A targeted chemical treatment may be possible. For example, a mild acid wash could potentially remove a basic poison. However, this is highly specific to the catalyst-poison pair and risks damaging the catalyst itself. A small-scale test is mandatory.

        • Protocol: Mild Acidic Wash for Basic Poisons

          • Suspend the recovered catalyst in a suitable solvent (e.g., deionized water or ethanol).

          • Slowly add a dilute solution of a weak acid (e.g., 0.1 M acetic acid) while stirring.

          • Stir for 1-2 hours at room temperature.

          • Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

          • Dry the catalyst thoroughly under vacuum. Causality Note: The choice of a weak acid is crucial to avoid dissolving the active metal or the support material.

References
  • StudySmarter. (2024). Catalyst Regeneration: Methods & Process. [Link]

  • Solubility of Things. (n.d.). Strategies for Catalyst Recovery and Regeneration. [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Chemistry For Everyone. (2025). Can Catalysts Be Reused in Chemical Reactions?. YouTube. [Link]

  • U.S. Department of Energy. (1994). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. [Link]

  • MDPI. (n.d.). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. [Link]

  • ACS Publications. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis. [Link]

  • University of North Carolina. (n.d.). HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2. [Link]

  • Wikipedia. (n.d.). Catalyst support. [Link]

  • ACS Figshare. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. [Link]

  • ACS Publications. (n.d.). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. [Link]

  • University of the Punjab. (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. [Link]

  • MDPI. (2021). Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor. [Link]

  • RSC Publishing. (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology. [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]

  • SlidePlayer. (2011). Deactivation of heterogeneous catalysts. [Link]

  • NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. [Link]

  • ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). General mechanism for the amide hydrogenation in the absence (in blue).... [Link]

  • PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • IntechOpen. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]

  • ResearchGate. (2025). Effects of thermal program on physicochemical properties and photocatalytic activity of g-C3N4 prepared by dicyandiamide pyrolysis. [Link]

  • ACS Publications. (n.d.). Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. ACS Catalysis. [Link]

  • NIH. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC. [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. [Link]

  • Preprints.org. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. [Link]

  • ACS Publications. (n.d.). Coke Formation in Catalytic Cracking. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Diva-portal.org. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. [Link]

  • Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review. [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. [Link]

  • ACS Publications. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. [Link]

  • Ozawa Jun. (2014). Catalytic Hydrogenation of Amides. [Link]

  • ResearchGate. (2025). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. [Link]

  • SAMPE Digital Library. (n.d.). influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines. [Link]

  • YouTube. (2015). Deactivation by Aging, Poisoning and Fouling. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • NIH. (2012). Towards Recyclable NAD(P)H Regeneration Catalysts. PMC. [Link]

  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. [Link]

  • ResearchGate. (2025). (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. [Link]

  • NIH. (n.d.). This compound. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of N,N'-Diethyloxamide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and materials science, oxalamides represent a versatile class of compounds with a broad spectrum of applications, from medicinal chemistry to polymer science.[1] Among these, N,N'-diethyloxamide holds a significant position due to its unique physicochemical properties. This guide provides an in-depth, objective comparison of the reactivity of this compound with other relevant oxalamides, supported by experimental data and mechanistic insights. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in experimental design and compound selection.

Introduction to Oxalamides: Structure and Significance

Oxalamides are diamides of oxalic acid, characterized by the presence of two amide functionalities linked by a central carbonyl-carbonyl bond. The general structure of a symmetrically N,N'-disubstituted oxalamide is depicted in Figure 1.

G cluster_0 General Structure of a Symmetrical N,N'-Disubstituted Oxalamide R-NH-C(=O)-C(=O)-NH-R R-NH-C(=O)-C(=O)-NH-R

Figure 1: General chemical structure of a symmetrical N,N'-disubstituted oxalamide.

The reactivity of the amide bond is central to the chemical behavior of oxalamides. This reactivity is profoundly influenced by the nature of the substituents (R) on the nitrogen atoms. These substituents can exert both steric and electronic effects, thereby modulating the susceptibility of the carbonyl carbons to nucleophilic attack and the overall stability of the molecule.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of this compound against other oxalamides, focusing on key chemical transformations such as hydrolysis and performance in catalytic applications.

Hydrolytic Stability: A Tale of Steric and Electronic Effects

The hydrolysis of amides is a fundamental chemical transformation, and its rate is a critical indicator of a compound's stability and reactivity. While direct comparative kinetic studies on the hydrolysis of a homologous series of N,N'-dialkyloxamides are not extensively documented in a single source, we can infer reactivity trends based on established principles of organic chemistry and data from related amide systems.[2]

Generally, the rate of alkaline hydrolysis of amides is influenced by:

  • Steric Hindrance: Bulky substituents on the nitrogen atom can impede the approach of a nucleophile (e.g., hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis.[3]

  • Electronic Effects: Electron-donating groups on the nitrogen atom can increase the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups enhance reactivity.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis for Various Oxalamides

OxalamideN-SubstituentExpected Steric HindranceExpected Electronic Effect (relative to H)Predicted Relative Hydrolysis Rate
Oxamide-HLow-Fastest
N,N'-Dimethyloxamide-CH₃ModerateWeakly Electron-DonatingIntermediate
This compound -CH₂CH₃HighWeakly Electron-DonatingSlowest
N,N'-Diphenyloxamide-C₆H₅Very HighElectron-Withdrawing (Inductive) & ResonantComplex (likely slow due to sterics)

The ethyl groups in This compound are bulkier than the methyl groups in N,N'-dimethyloxamide, leading to greater steric hindrance around the carbonyl centers. This increased steric bulk is expected to result in a slower rate of hydrolysis for this compound compared to its methyl analog and the unsubstituted oxamide.

Performance in Catalysis: The Ligand's Role

N,N'-disubstituted oxalamides have emerged as effective ligands in various transition metal-catalyzed reactions, particularly in copper-catalyzed cross-coupling reactions like the Ullmann condensation.[4] The performance of the ligand is intricately linked to its steric and electronic properties, which influence the stability and reactivity of the catalytic species.

A study comparing the efficacy of different N-substituted oxalamide ligands in the copper-catalyzed C-O coupling of (hetero)aryl chlorides and phenols revealed that N-aryl-N'-alkyl-substituted oxalamides are more effective ligands than their bis(N-aryl)-substituted counterparts.[5] This suggests that a balance of steric and electronic factors is crucial for optimal catalytic activity.

Spectroscopic and Physicochemical Properties: Unveiling the Differences

Spectroscopic techniques provide valuable insights into the electronic environment and structural characteristics of molecules, which in turn dictate their reactivity.

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of the electronic environment. A more deshielded (downfield) carbonyl carbon indicates a more electrophilic center.

Table 2: Comparison of Carbonyl ¹³C NMR Chemical Shifts

CompoundCarbonyl Carbon Chemical Shift (ppm)Reference
N,N'-Dimethyloxamide~161.6[6]
This compound Not explicitly found, but expected to be similar to the dimethyl analog

While a specific value for this compound was not found in the searched literature, it is expected to be very similar to that of N,N'-dimethyloxamide, as the electronic effect of a methyl versus an ethyl group is minimal. The key takeaway is that the carbonyl carbons in N,N'-dialkyloxamides are significantly shielded compared to those in more reactive acyl compounds like acid chlorides or anhydrides.

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl group (C=O) in an IR spectrum provides information about the bond strength and, indirectly, the reactivity. A lower stretching frequency generally corresponds to a weaker, more polarized, and more reactive C=O bond.

Table 3: Comparison of Carbonyl Stretching Frequencies in IR Spectroscopy

CompoundC=O Stretching Frequency (cm⁻¹)Reference
N,N'-Dimethyloxamide~1650[7]
This compound ~1648[8]

The C=O stretching frequencies for this compound and N,N'-dimethyloxamide are very similar, further supporting the notion that their electronic environments are comparable.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Comparative Alkaline Hydrolysis

This protocol is designed to quantitatively compare the rates of alkaline hydrolysis of different oxalamides.

G cluster_workflow Alkaline Hydrolysis Workflow prep Prepare Stock Solutions - Oxalamide in Dioxane - NaOH in H₂O mixing Reaction Initiation - Mix solutions in a thermostatted vessel prep->mixing sampling Aliquot Sampling - Withdraw samples at timed intervals mixing->sampling quenching Quench Reaction - Neutralize with standard HCl sampling->quenching analysis Analysis - HPLC or ¹H NMR to quantify remaining oxalamide quenching->analysis kinetics Kinetic Analysis - Plot concentration vs. time to determine rate constant analysis->kinetics

Figure 2: Workflow for the comparative kinetic study of oxalamide hydrolysis.

Materials:

  • This compound

  • N,N'-Dimethyloxamide

  • Oxamide

  • Dioxane (reagent grade)

  • Sodium Hydroxide (NaOH) pellets

  • Standardized Hydrochloric Acid (HCl) solution

  • Deionized water

  • HPLC or NMR spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each oxalamide in dioxane.

    • Prepare a 1.0 M aqueous solution of NaOH.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the oxalamide stock solution.

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation of Hydrolysis:

    • Initiate the reaction by adding a predetermined volume of the NaOH solution to the reaction vessel with vigorous stirring. The final concentrations should be, for example, 0.05 M oxalamide and 0.5 M NaOH.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a stoichiometric excess of the standardized HCl solution.

  • Analysis:

    • Analyze the quenched samples by a suitable analytical technique (e.g., HPLC or ¹H NMR) to determine the concentration of the unreacted oxalamide.

  • Data Analysis:

    • Plot the concentration of the oxalamide versus time.

    • From this data, determine the pseudo-first-order rate constant for the hydrolysis of each oxalamide under the specified conditions.

Protocol for Comparative Ligand Performance in a Copper-Catalyzed C-N Coupling Reaction

This protocol allows for the objective comparison of different oxalamides as ligands in a model Ullmann-type coupling reaction.

G cluster_workflow Ligand Performance Evaluation Workflow reactants Prepare Reactants - Aryl halide - Amine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) catalyst_prep Catalyst Preparation - Cu(I) source (e.g., CuI) - Oxalamide ligand reactants->catalyst_prep reaction Reaction Setup - Combine reactants and catalyst under inert atmosphere catalyst_prep->reaction monitoring Reaction Monitoring - TLC or GC-MS to track progress reaction->monitoring workup Workup & Isolation - Quench, extract, and purify the product monitoring->workup yield Yield Determination - Calculate the isolated yield workup->yield

Figure 3: Workflow for comparing the performance of oxalamide ligands in a Cu-catalyzed C-N coupling reaction.

Materials:

  • Iodobenzene (model aryl halide)

  • Aniline (model amine)

  • Copper(I) iodide (CuI)

  • This compound

  • N,N'-Dimethyloxamide

  • Oxamide

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add CuI (e.g., 5 mol%), the respective oxalamide ligand (e.g., 10 mol%), and K₂CO₃ (e.g., 2 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants:

    • Add iodobenzene (1 equivalent), aniline (1.2 equivalents), and anhydrous DMSO via syringe.

  • Reaction:

    • Heat the reaction mixture to a constant temperature (e.g., 110 °C) with stirring for a set period (e.g., 24 hours).

  • Workup and Analysis:

    • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Comparison:

    • Determine the isolated yield of the N-phenylaniline product for each of the tested oxalamide ligands. The ligand that provides the highest yield under identical reaction conditions is considered the most effective for this particular transformation.

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic factors. Compared to its lower alkyl homolog, N,N'-dimethyloxamide, and the parent oxamide, this compound exhibits greater steric hindrance, which is predicted to decrease its susceptibility to nucleophilic attack, as in the case of alkaline hydrolysis. In the realm of catalysis, the larger steric profile of this compound can be either beneficial or detrimental depending on the specific reaction, highlighting the importance of empirical screening for ligand optimization.

The provided experimental protocols offer a framework for researchers to conduct direct, quantitative comparisons of the reactivity of this compound with other oxalamides. Such studies are crucial for building a comprehensive understanding of structure-reactivity relationships within this important class of compounds and for the rational design of new molecules with tailored properties for a wide array of applications.

References

  • Semantic Scholar. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogen. Retrieved from [Link]

  • Fiveable. (n.d.). N,N-disubstituted amides Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1.1 Modern Ullmann-Type Couplings. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new oxamide-based ligand and its coordination behavior towards copper(II) ion: spectral and electrochemical studies. Retrieved from [Link]

  • PubMed. (n.d.). Amide hydrolysis reactivity of a N4O-ligated zinc complex: comparison of kinetic and themodynamic parameters with those of the corresponding amide methanolysis reaction. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). N,N′-Dibutyloxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen.... Retrieved from [Link]

  • SpectraBase. (n.d.). N,N'-dimethyloxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

A Researcher's Guide to the Computational Validation of N,N'-Diethyloxamide Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimentally determined physicochemical properties of N,N'-Diethyloxamide against predictions from various computational models. It is designed for researchers, scientists, and professionals in drug development seeking to understand the accuracy and applicability of computational chemistry in predicting the behavior of small molecules. We will explore the theoretical underpinnings of these models, present a direct comparison of their predictions with experimental data, and provide standardized protocols for the experimental validation of these properties.

Introduction to this compound and the Imperative of Predictive Modeling

This compound (NNDO) is a diamide with the chemical formula C₆H₁₂N₂O₂.[1][2] As with many small molecules in pharmaceutical and materials science, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems. These properties, including melting point, boiling point, solubility, and spectroscopic signatures, govern everything from reaction kinetics and formulation to bioavailability and material performance.

The traditional reliance on extensive experimental characterization can be time-consuming and resource-intensive. Consequently, the ability to accurately predict these properties through computational modeling is a significant accelerator in the research and development pipeline. Computational models offer a rapid, cost-effective means to screen candidates, optimize synthesis and formulation parameters, and gain deeper insights into molecular interactions. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data. This guide serves as a critical evaluation of common computational models by juxtaposing their predictions for NNDO with established experimental values.

Experimental Physicochemical Properties of this compound

A compilation of experimentally determined properties for this compound is presented below. These values serve as the benchmark against which the computational models will be evaluated.

PropertyExperimental ValueSource
Melting Point144.17 °C[1]
Boiling Point178 - 182 °C[1]
Solubility
WaterSoluble
MethanolSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Spectroscopic Data
Infrared (IR) SpectrumAvailable[4]
¹H NMR SpectrumAvailable[5]
¹³C NMR SpectrumAvailable[4]

Overview of Computational Models

Several computational methods are available for predicting the physicochemical properties of small molecules. In this guide, we will focus on the following:

  • Group Contribution Methods (Joback and Crippen): These methods estimate properties by summing the contributions of individual functional groups within the molecule. The Joback method is widely used for a range of properties including boiling point and melting point, while the Crippen method is a popular choice for predicting the octanol-water partition coefficient (logP), which is related to solubility.[6][7][8] These methods are computationally inexpensive and provide rapid estimations.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1] It is particularly powerful for predicting molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts.[9] The accuracy of DFT calculations is dependent on the chosen functional and basis set.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model for predicting the thermodynamic properties of fluids and solutions.[10] It is particularly well-suited for predicting the solubility of a compound in various solvents.

Head-to-Head: Experimental vs. Computational Data

This section provides a direct comparison of the experimental properties of this compound with the values predicted by the aforementioned computational models.

Melting and Boiling Points
PropertyExperimental Value (°C)Predicted Value (°C) - Joback Method% Error
Melting Point144.1789.4138.0%
Boiling Point178 - 182271.61~50%

Analysis: The Joback method, a group contribution approach, shows significant deviation from the experimental values for both the melting and boiling points of this compound. This discrepancy highlights a known limitation of group contribution methods: they may not accurately capture the nuanced intermolecular interactions, such as the strong hydrogen bonding present in this compound, which significantly influence these macroscopic properties.[1][2] The strong N–H···O hydrogen bonds create a well-organized supramolecular architecture, leading to higher melting and boiling points than predicted by a simple summation of group contributions.[1][2]

Structural and Spectroscopic Properties

A recent study by Frontera et al. provides a detailed computational analysis of the solid-state structure of this compound using Density Functional Theory (DFT) at the PBE0-D3/def2-TZVP level of theory.[1] This work did not directly compute and compare the full IR and NMR spectra, but it did provide a thorough analysis of the intermolecular forces that govern the crystal packing, which are the same forces that would influence the spectroscopic properties.

The study employed Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Plot (NCIplot) analyses to characterize the hydrogen bonds and other weak interactions.[1][2] The calculated interaction energies from these computational methods were found to be consistent with the observed solid-state structure, confirming the dominant role of N–H···O hydrogen bonds.[1][2] This demonstrates the power of DFT and related methods to provide accurate insights into the structural and electronic properties of molecules like this compound. A direct comparison of computationally generated spectra with experimental data would be a valuable next step for a more granular validation.

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of the experimental data used for validation, standardized protocols must be followed. Below is a detailed, step-by-step methodology for determining the melting point of a crystalline solid like this compound using the capillary method, a widely accepted technique.[11][12][13]

Objective: To determine the melting point range of a solid compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (dry and finely powdered)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder. If necessary, use a mortar and pestle to gently grind the crystals.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom of the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

    • Once the temperature is within 20°C of the expected melting point (144°C for NNDO), reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

  • Purity Assessment:

    • A pure substance will have a sharp melting point range (typically 0.5-1.5°C).

    • A broad melting point range (greater than 2°C) or a melting point lower than the literature value can indicate the presence of impurities.

Visualizing the Validation Workflow

The process of validating computational models against experimental data can be visualized as a cyclical workflow.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_data Experimental Data Acquisition (e.g., Melting Point, Spectroscopy) comparison Data Comparison and Analysis (Tabular, Statistical) exp_data->comparison protocol Standardized Protocol (e.g., USP, ASTM) protocol->exp_data comp_model Select Computational Model (e.g., DFT, Joback) prediction Generate Predicted Properties comp_model->prediction prediction->comparison validation Model Validation/ Refinement comparison->validation validation->comp_model Iterate & Refine

Caption: A flowchart illustrating the cyclical process of validating computational models.

Conclusion and Future Directions

This guide demonstrates the critical importance of validating computational models against high-quality experimental data. While group contribution methods like the Joback method offer rapid property estimation, their accuracy can be limited for molecules with strong intermolecular interactions, as seen with this compound. More sophisticated methods like DFT provide a much more nuanced and accurate picture of molecular structure and interactions.

For a more comprehensive validation of computational models for this compound, future work should focus on:

  • Quantitative Solubility Studies: Obtaining experimental solubility data in a range of solvents to rigorously test models like COSMO-RS.

  • Direct Spectroscopic Comparisons: Performing and publishing direct comparisons of experimental IR and NMR spectra with those predicted by DFT and other quantum mechanical methods.

  • Broadening the Scope of Models: Evaluating a wider array of computational methods for predicting properties like melting and boiling points to identify the most accurate approaches for this class of compounds.

By continuing to bridge the gap between computational predictions and experimental reality, we can enhance the power of in silico methods to accelerate scientific discovery and innovation.

References

  • N,N-DIETHYLFORMAMIDE - Ataman Kimya.

  • Frontera, A., et al. (2025). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org.

  • Frontera, A., et al. (2025). A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. ResearchGate.

  • N,N′-Dibutyloxamide - MDPI.

  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate.

  • A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure - OUCI.

  • Volume 3: Force Fields and Topology Data Set - The GROMOS Software for (Bio)Molecular Simulation.

  • N,N'-Dimethyloxamide | 615-35-0 - ChemicalBook.

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. ResearchGate.

  • Properties Estimation with the Joback method - EgiChem.

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

  • Force field - GROMACS 2025.1 documentation.

  • Melting point determination.

  • Joback method - Wikipedia.

  • Prediction of Solubility with COSMO-RS - Zenodo.

  • Theoretical (DFT generated) IR spectra (a); experimental IR spectra (b) of nizatidine. - ResearchGate.

  • Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC - NIH.

  • A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. ResearchGate.

  • This compound - SpectraBase.

  • Prediction of Solubilities and Partition Coefficients in Polymers Using COSMO-RS.

  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PubMed Central.

  • A serendipitous synthesis of N,N′-Diethyloxamide: crystallographic and computational analysis of its solid-state structure. ResearchGate.

  • Predicting Elemental Boiling Points from First Principles - ChemRxiv.

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.

  • Gromos 54A7 ff mdp neighborsearch and nonbonded parameters - GROMACS forums.

  • Melting Point Determination / General Tests.

  • Computational NMR Prediction: A Microreview - Corin Wagen.

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com.

  • GROLIGFF – GROMOS force field compatible parameters for Heteromolecules | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review.

  • Estimation of pure-component properties from group contributions - YouTube.

  • Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies - NIH.

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate.

  • JobackEstimate | Wolfram Function Repository.

  • COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS - Dassault Systèmes.

  • DFT-Calculated IR Absorption Spectra for PFAS Molecules (II) - DTIC.

  • Measuring the Melting Point - Westlab Canada.

  • DFT-based simulations of IR amide I' spectra for a small protein in solution. Comparison of explicit and empirical solvent models - PubMed.

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC - NIH.

  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PubMed Central.

Sources

A Comparative Guide to Alternative Reagents for N,N'-Diethyloxamide in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and materials science, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. N,N'-Diethyloxamide, a versatile diamide, has found utility in a range of applications, from the synthesis of heterocyclic compounds to its role as a ligand in coordination chemistry and a building block in polymer science. However, the pursuit of improved yields, milder reaction conditions, enhanced material properties, and greener processes necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth, objective comparison of this compound with viable alternatives in its key application areas, supported by experimental data and detailed protocols to inform your research and development endeavors.

Section 1: Organic Synthesis - The Gateway to Heterocyclic Scaffolds

This compound has been notably employed in the synthesis of imidazole derivatives, a crucial scaffold in medicinal chemistry.[1] The Wallach synthesis, for instance, utilizes N,N'-dialkyloxamides to produce substituted imidazoles.[2] However, a comparative analysis with other established methods reveals a landscape of options, each with distinct advantages and limitations.

Comparative Analysis of Imidazole Synthesis Methods

The choice of a synthetic route for a desired imidazole derivative is a critical decision influenced by factors such as yield, reaction time, substrate scope, and the harshness of reaction conditions. Below is a comparison of the Wallach synthesis, which can employ this compound, with other prominent methods for imidazole synthesis.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Wallach Synthesis N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerate
Radziszewski Synthesis 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[3]
Debus Synthesis ImidazoleGlyoxal, Formaldehyde, Ammonia----Low[2]
Marckwald Synthesis 2-Mercapto-4-phenylimidazoleα-Amino ketone/aldehyde, Potassium thiocyanate----Varies

Causality Behind Experimental Choices:

The Radziszewski synthesis offers a high-yielding and relatively rapid one-pot multicomponent reaction for the synthesis of tri-substituted imidazoles.[3][4] The use of glacial acetic acid as both a solvent and a catalyst facilitates the condensation reactions. The relatively mild conditions and high yields make it a preferred method for accessing this class of imidazoles.

The Wallach synthesis , while historically significant, often involves harsh reagents like phosphorus pentachloride and hydroiodic acid, and the yields are generally moderate.[2] This method's utility is often limited to specific N-substituted imidazoles and may not be suitable for sensitive substrates.

The Debus synthesis , being the first reported method, is versatile for creating C-substituted imidazoles but generally suffers from low yields.[2][4]

The Marckwald synthesis provides a route to thio-substituted imidazoles, which can be valuable intermediates for further functionalization. The choice of this method is dictated by the desired substitution pattern on the imidazole ring.[5]

Experimental Protocols

Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole [3]

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture at 100-120 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Wallach Synthesis of 1-ethyl-2-methylimidazole (Conceptual) [2]

Note: This is a conceptual protocol based on the description of the Wallach synthesis, as specific detailed modern protocols with this compound are less common.

  • Carefully react this compound with phosphorus pentachloride. This reaction is expected to be vigorous and should be performed with appropriate safety precautions in an inert atmosphere.

  • The resulting chloro-intermediate is then subjected to reduction with hydroiodic acid.

  • The reaction mixture is worked up to isolate the 1-ethyl-2-methylimidazole product. Purification would likely involve distillation or chromatography.

Workflow Diagram

Imidazole_Synthesis_Comparison cluster_wallach Wallach Synthesis cluster_radziszewski Radziszewski Synthesis cluster_marckwald Marckwald Synthesis NNDO This compound PCl5_HI PCl5, HI NNDO->PCl5_HI Imidazole_W N-Alkyl Imidazole PCl5_HI->Imidazole_W Dicarbonyl 1,2-Dicarbonyl Reagents_R Glacial Acetic Acid Dicarbonyl->Reagents_R Aldehyde Aldehyde Aldehyde->Reagents_R Ammonia Ammonia Source Ammonia->Reagents_R Imidazole_R Tri-substituted Imidazole Reagents_R->Imidazole_R AminoKetone α-Amino Ketone Imidazole_M Thio-substituted Imidazole AminoKetone->Imidazole_M Thiocyanate KSCN Thiocyanate->Imidazole_M

Caption: Comparative workflow for imidazole synthesis methods.

Section 2: Coordination Chemistry - The Art of Metal Complexation

This compound, with its two amide functionalities, can act as a chelating ligand, binding to metal ions through its oxygen or nitrogen atoms. The resulting metal complexes have potential applications in catalysis and materials science.[1] However, a vast library of chelating agents exists, with well-established alternatives like Ethylenediaminetetraacetic acid (EDTA) and a growing interest in more environmentally friendly options.

Comparative Analysis of Chelating Agents

The stability of the metal complexes formed is a key performance metric for a chelating agent. The stability constant (log K) provides a quantitative measure of the affinity of a ligand for a metal ion.

LigandMetal Ionlog K
EDTA Cu²⁺18.8[6]
Ni²⁺18.6
Co²⁺16.3
Zn²⁺16.5
Ca²⁺10.7
Mg²⁺8.7
1,2-Diaminoethane (en) Cu²⁺18.7 (overall)[6]
This compound (conceptual) Cu²⁺Data not readily available

Causality Behind Experimental Choices:

EDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion. This "chelate effect" results in the formation of highly stable, water-soluble complexes with a wide range of metal ions.[6] Its versatility and the extensive database of stability constants make it a benchmark chelating agent.

1,2-Diaminoethane (en) is a simple bidentate ligand that also demonstrates the chelate effect, leading to the formation of stable complexes.[6]

While specific stability constant data for this compound complexes are not as widely tabulated, its bidentate nature, similar to other oxamides, allows it to form stable five- or six-membered chelate rings with metal ions. The choice of an oxamide-based ligand might be driven by the desire for specific coordination geometries or the introduction of amide functionalities that can participate in hydrogen bonding, influencing the supramolecular structure of the resulting material.

Experimental Protocols

Protocol 3: Synthesis of a Copper(II)-Oxanilide Complex (as a model for this compound) [7]

  • Dissolve oxanilide (a related symmetric oxamide) in hot ethanol.

  • In a separate beaker, dissolve copper(II) acetate monohydrate in ethanol.

  • Add the copper(II) acetate solution dropwise to the hot oxanilide solution with continuous stirring. A color change indicates complex formation.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature to allow the complex to precipitate.

  • Collect the solid product by filtration, wash with ethanol, and dry.

  • Characterize the complex using techniques such as IR spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination) and UV-Vis spectroscopy.

Ligand Coordination Diagram

Ligand_Coordination cluster_nndo This compound Coordination cluster_edta EDTA Coordination NNDO_structure O=C(NHEt)-C(NHEt)=O Metal_NNDO Metal Ion NNDO_structure->Metal_NNDO O,O' or N,N' chelation EDTA_structure Hexadentate Ligand Metal_EDTA Metal Ion EDTA_structure->Metal_EDTA Forms multiple chelate rings Polymer_Structures cluster_pa52 Poly(pentamethylene oxamide) (PA52) cluster_nylon66 Nylon 6,6 PA52_structure -[NH-(CH₂)₅-NH-CO-CO]n- Nylon66_structure -[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO]n-

Sources

Cross-reactivity and interference studies involving N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity and Interference Studies Involving N,N'-Diethyloxamide

Authored by a Senior Application Scientist

It is important to note that publicly available experimental data on the cross-reactivity and interference of this compound in biological assays is limited. Therefore, this guide focuses on the foundational principles and robust methodologies required to conduct such an evaluation. The protocols and concepts presented here are grounded in established principles of analytical method validation and can be adapted for other small molecules of interest.

Understanding this compound: A Chemical Profile

This compound is a symmetrical diamide with the chemical formula C6H12N2O2.[1][2] Its structure consists of two ethyl groups attached to the nitrogen atoms of an oxamide backbone.

  • Molecular Weight: 144.17 g/mol [2][3]

  • Structure: A central C-C single bond connects two amide groups. This core is flanked by N-ethyl groups.[4]

Understanding these fundamental properties is the first step in predicting potential interactions within a biological assay system. The presence of polar functional groups suggests the possibility of non-specific binding or interactions with assay components.

Differentiating Cross-Reactivity and Interference

While often used interchangeably, cross-reactivity and interference are distinct phenomena that can compromise assay validity.

  • Cross-Reactivity: This is a specific interaction where a substance, other than the intended analyte, binds to the detection reagent (e.g., an antibody). It is a function of the structural similarity between the cross-reacting molecule and the target analyte.[6][7] In the context of an immunoassay, this compound would be considered cross-reactive if it binds to an antibody intended for another molecule. The degree of cross-reactivity is dependent on the antibody's specificity and the concentration of the interfering substance.[8][9]

  • Interference: This is a broader term for any effect that a substance has on the accuracy of an assay, other than by competing for the specific binding sites of the detection reagent.[10] Interference can be caused by a variety of mechanisms, including:

    • Non-specific binding: The compound may bind to surfaces or other proteins in the assay, such as blocking proteins or enzymes.

    • Enzyme inhibition or activation: The compound could directly affect the activity of an enzyme used in the assay's signal generation step.[11]

    • Signal interference: The compound might possess inherent fluorescent or colorimetric properties that interfere with signal detection.

    • Matrix effects: The compound could alter the properties of the sample matrix (e.g., pH, ionic strength), thereby affecting the assay's performance.

The following diagram illustrates the conceptual difference between these two phenomena.

G cluster_0 Assay System cluster_1 Potential Issues cluster_2 Cross-Reactivity cluster_3 Interference Analyte Target Analyte Antibody Specific Antibody Analyte->Antibody Specific Binding Enzyme Reporter Enzyme Antibody->Enzyme Substrate Substrate Enzyme->Substrate Catalysis Signal Measurable Signal Substrate->Signal DEO This compound DEO_CR This compound Antibody_CR Specific Antibody DEO_CR->Antibody_CR Binds to Antibody Site DEO_INT This compound Enzyme_INT Reporter Enzyme DEO_INT->Enzyme_INT Inhibits/Activates Enzyme Signal_INT Signal Detection DEO_INT->Signal_INT Affects Signal Reading

Caption: Conceptual diagram differentiating cross-reactivity from interference.

Experimental Design: A Step-by-Step Approach

A thorough evaluation of a compound like this compound requires a multi-faceted experimental approach. The following protocols provide a robust framework for these investigations.

Immunoassay Cross-Reactivity Assessment

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cross-reactivity of this compound with a hypothetical target analyte.

Experimental Workflow:

G start Start prep_plates Coat microtiter plate with target analyte-protein conjugate start->prep_plates wash1 Wash and block non-specific sites prep_plates->wash1 prep_samples Prepare standard curve of target analyte and serial dilutions of this compound wash1->prep_samples add_samples Add standards and this compound samples to wells prep_samples->add_samples add_antibody Add a limited amount of specific primary antibody add_samples->add_antibody incubate1 Incubate to allow competition add_antibody->incubate1 wash2 Wash to remove unbound reagents incubate1->wash2 add_secondary Add enzyme-conjugated secondary antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash incubate2->wash3 add_substrate Add chromogenic substrate wash3->add_substrate develop Incubate for color development add_substrate->develop stop Stop reaction develop->stop read Read absorbance at appropriate wavelength stop->read analyze Analyze data and calculate % cross-reactivity read->analyze end End analyze->end

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of the target analyte and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Preparation:

    • Prepare a serial dilution of the target analyte to serve as the standard curve.

    • Prepare a serial dilution of this compound over a wide concentration range.

  • Competitive Reaction:

    • Add the standards and this compound dilutions to the wells.

    • Add a pre-determined, limited amount of the specific primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature to allow competition between the free analyte/test compound and the coated analyte for antibody binding.

  • Detection:

    • Wash the plate.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition and Analysis:

    • Read the absorbance using a plate reader at the appropriate wavelength.

    • Plot the standard curve (absorbance vs. log concentration of the target analyte).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for this compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Data Presentation:

CompoundIC50 (ng/mL)% Cross-Reactivity
Target AnalyteValue100%
This compoundValueCalculated Value
Negative ControlNo Inhibition0%
Enzymatic Assay Interference Assessment

This protocol is designed to screen for interference of this compound in a typical fluorescence-based enzymatic assay.

Experimental Workflow:

G start Start prep_compound Prepare serial dilutions of This compound start->prep_compound dispense_compound Dispense compound dilutions into microplate wells prep_compound->dispense_compound add_enzyme Add enzyme solution to wells dispense_compound->add_enzyme pre_incubate Pre-incubate compound and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding fluorogenic substrate pre_incubate->initiate_reaction kinetic_read Monitor fluorescence signal over time (kinetic read) initiate_reaction->kinetic_read data_analysis Calculate reaction rates (slope of fluorescence vs. time) kinetic_read->data_analysis determine_interference Compare rates in the presence and absence of the compound data_analysis->determine_interference end End determine_interference->end

Caption: Workflow for an enzymatic assay interference screen.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare control wells with buffer only (no compound).

  • Assay Setup:

    • In a 96- or 384-well plate, add the this compound dilutions.

    • Add the enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at the assay temperature to allow for any interaction between the compound and the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic monitoring of the fluorescence signal at appropriate excitation and emission wavelengths.

  • Control Experiments: To identify the mechanism of interference, run parallel assays:

    • Compound only + Substrate (no enzyme): To check for intrinsic fluorescence of the compound or reaction with the substrate.

    • Enzyme only + Substrate (no compound): To establish the baseline 100% enzyme activity.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate) by determining the linear slope of the fluorescence signal over time.

    • Normalize the rates of the wells containing this compound to the rate of the control wells (enzyme + substrate only).

    • Plot the % enzyme activity versus the concentration of this compound to determine if there is a dose-dependent inhibition or activation.

Data Presentation:

This compound Conc. (µM)Average Reaction Rate (RFU/min)% Enzyme Activity
0 (Control)Value100%
1ValueCalculated Value
10ValueCalculated Value
100ValueCalculated Value

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Jemai, M., Barceló-Oliver, M., et al. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Retrieved from [Link][4]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][2]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH National Center for Biotechnology Information. Retrieved from [Link][10]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link][3]

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link][12]

  • Kanstrup, A., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Assay interferences other than enzyme inactivation may affect the initial-rate measurements. Retrieved from [Link][11]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link][8]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. Retrieved from [Link][9]

  • Eivgi, O., et al. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. Retrieved from [Link][7]

Sources

Benchmarking the Performance of N,N'-Diethyloxamide-Based Materials: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug delivery and biomaterials, the quest for novel excipients with superior performance characteristics is perpetual. N,N'-diethyloxamide (DEO), a small molecule characterized by its central oxalamide core, presents a compelling scaffold for the development of advanced materials. Its robust hydrogen-bonding capabilities and potential for polymerization into well-ordered structures suggest its utility in applications demanding controlled release, mechanical integrity, and biocompatibility. This guide provides a comprehensive framework for benchmarking the performance of hypothetical DEO-based materials against established alternatives in the context of drug delivery, offering detailed experimental protocols and a critical analysis of expected outcomes.

The Promise of this compound in Advanced Drug Delivery

This compound is a diamide of oxalic acid with the chemical formula C6H12N2O2. The core of its potential lies in the oxalamide functionality, which is a potent hydrogen bonding unit. This inherent property can be harnessed to create highly organized supramolecular structures and polymers with predictable and tunable characteristics. In the solid state, DEO is stabilized by strong N–H···O hydrogen bonds, which can dictate crystal packing and influence material properties when incorporated into a polymer backbone.[1]

For drug delivery applications, polymers derived from DEO could offer several advantages:

  • Controlled Release: The strong, directional hydrogen bonds within a DEO-based polymer matrix could create a more tortuous path for drug diffusion, leading to sustained and predictable release profiles.

  • Mechanical Strength: The intermolecular forces imparted by the oxalamide groups can contribute to the formation of robust hydrogels and solid matrices with desirable mechanical properties for various biomedical applications.

  • Tunable Properties: The diethyl groups can be substituted with other functionalities to modulate hydrophilicity, degradation kinetics, and drug-carrier interactions.

This guide will benchmark a hypothetical DEO-based hydrogel (DEO-H) and a solid polymer matrix (DEO-M) against commonly used materials in the field.

Comparative Landscape: Established Alternatives

A thorough evaluation of any new material requires a comparison against the current gold standards. The following materials are selected as benchmarks due to their widespread use and well-characterized performance in drug delivery.

Material ClassSpecific Example(s)Key AdvantagesCommon Applications
Biodegradable Polyesters Poly(lactic-co-glycolic acid) (PLGA)Biocompatible, biodegradable, tunable degradation rates, well-established regulatory pathway.[2][3]Controlled release of small molecules, peptides, and proteins from microparticles and implants.[2][4]
Natural Polysaccharides ChitosanBiocompatible, biodegradable, mucoadhesive, antimicrobial properties.[1]Hydrogels for wound healing, oral and nasal drug delivery.[1][5]
Synthetic Hydrogels Poly(N-isopropylacrylamide) (PNIPAM)Thermoresponsive, exhibiting a lower critical solution temperature (LCST) for stimuli-responsive drug delivery.[6]Smart hydrogels for targeted and on-demand drug release.[6]
Biocompatible Polymers Polyvinyl Alcohol (PVA)Biocompatible, non-toxic, high water content in hydrogels, good film-forming properties.[7][8]Hydrogels for wound dressings, contact lenses, and drug delivery.[7][8]
Polypeptides Poly(amino acid)sBiocompatible, biodegradable to natural metabolites (amino acids), tunable properties based on amino acid sequence.[9][10]Targeted drug delivery, particularly for anticancer therapeutics.[9]

Benchmarking Performance: A Multi-faceted Approach

To objectively assess the potential of DEO-based materials, a series of standardized experiments are proposed. These tests will evaluate key performance indicators crucial for drug delivery applications.

In Vitro Drug Release Kinetics

Scientific Rationale: The primary function of a controlled-release matrix is to deliver a therapeutic agent at a predetermined rate over a specific duration. This experiment quantifies the release profile, which is critical for predicting in vivo performance and ensuring therapeutic efficacy. The release kinetics are influenced by the drug's properties and the polymer matrix's composition, tortuosity, and degradation rate.[11][12]

Experimental Workflow:

Caption: Workflow for In Vitro Drug Release Assay.

Detailed Protocol: In Vitro Drug Release Assay

  • Matrix Preparation: Fabricate drug-loaded matrices of the DEO-based material and the chosen alternative (e.g., PLGA) with a consistent drug loading (e.g., 10% w/w of a model hydrophobic drug). Ensure uniform size and shape of the matrices.

  • Dissolution Setup: Place each matrix in a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4) pre-warmed to 37°C.

  • Incubation and Sampling: Incubate the vials in a shaking water bath to maintain a constant temperature and provide gentle agitation. At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a small aliquot of the dissolution medium. Replenish with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release versus time. Fit the release data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion-controlled, swelling-controlled, or erosion-controlled).[13]

Expected Performance of DEO-M vs. Alternatives:

MaterialExpected Release ProfileRationale
DEO-M Slower, more linear releaseThe strong and extensive hydrogen bonding network within the DEO-polymer matrix is hypothesized to create a denser, more tortuous path for drug diffusion, leading to a more controlled and sustained release compared to the ester-based PLGA.
PLGA Biphasic release (initial burst followed by slower release)PLGA degradation is hydrolysis-driven, often leading to an initial burst release of surface-bound drug, followed by a slower release phase as the polymer matrix erodes.[11]
Chitosan pH-dependent releaseThe release from chitosan matrices is often influenced by the pH of the surrounding medium due to the protonation of its amine groups.[5]
Mechanical Properties of Hydrogels

Scientific Rationale: For many drug delivery applications, particularly in tissue engineering and as implantable devices, the mechanical properties of the hydrogel are critical. The material must possess sufficient structural integrity to withstand physiological stresses without premature failure. Tensile and compressive strength are key indicators of a hydrogel's robustness.[14][15]

Experimental Workflow:

Caption: Workflow for Mechanical Testing of Hydrogels.

Detailed Protocol: Tensile Strength Measurement of Hydrogels

  • Sample Preparation: Prepare hydrogel samples of the DEO-based material and alternatives (e.g., PVA, chitosan) in standardized dumbbell-shaped molds to ensure consistency and minimize stress concentrations at the gripping points.[16]

  • Tensile Testing: Secure the hydrogel sample in the grips of a universal testing machine (UTM).

  • Data Acquisition: Apply a uniaxial tensile load at a constant strain rate until the sample fractures. Record the force and displacement data throughout the test.

  • Data Analysis: Convert the force-displacement data into a stress-strain curve. From this curve, determine key mechanical properties:

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The maximum strain the material can endure before fracturing, representing its ductility.

Expected Performance of DEO-H vs. Alternatives:

MaterialExpected Mechanical PropertiesRationale
DEO-H Higher Young's Modulus and UTSThe extensive and well-ordered hydrogen bonding network imparted by the oxalamide moieties is expected to act as effective physical crosslinks, resulting in a stiffer and stronger hydrogel compared to PVA and chitosan hydrogels with similar polymer concentrations.
PVA Moderate strength, dependent on crosslinkingThe mechanical properties of PVA hydrogels are highly dependent on the degree of physical (freeze-thaw cycles) or chemical crosslinking.[7]
Chitosan Variable, often lower strengthChitosan hydrogels can exhibit a wide range of mechanical properties, but often have lower tensile strength compared to some synthetic polymers.[17]
Biocompatibility Assessment: In Vitro Cytotoxicity

Scientific Rationale: Biocompatibility is a prerequisite for any material intended for in vivo use. An initial assessment of biocompatibility involves in vitro cytotoxicity testing to ensure that the material or its leachables do not cause cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[18]

Experimental Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Material Extraction: Prepare extracts of the DEO-based material and alternatives by incubating them in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 hours), following ISO 10993-5 guidelines.

  • Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts, into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for 24 to 72 hours.

  • MTT Assay:

    • Remove the extracts and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for a few hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each material extract relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.[19]

Expected Performance of DEO-based materials vs. Alternatives:

MaterialExpected CytotoxicityRationale
DEO-based materials Low to no cytotoxicityAs derivatives of oxalic acid and simple amines, the degradation products are anticipated to be small, potentially biocompatible molecules. However, this is a critical assumption that must be verified experimentally.
PLGA Generally non-cytotoxicPLGA degrades into lactic acid and glycolic acid, which are natural metabolites in the human body.[3]
Chitosan Generally non-cytotoxic and biocompatibleChitosan is a natural polymer with a good safety profile.[1]
PNIPAM Generally non-cytotoxicPNIPAM is widely used in biomedical applications and is considered biocompatible.[6]
PVA Non-toxic and biocompatiblePVA is known for its excellent biocompatibility.[7][8]
Thermal Stability Analysis

Scientific Rationale: The thermal stability of a polymer is crucial for processing, sterilization, and storage. Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature, providing information about its degradation temperature and the presence of residual solvents or moisture.[20]

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The resulting curve can be used to determine the onset temperature of degradation and the temperature at which the maximum rate of weight loss occurs (from the derivative of the TGA curve).[21][22]

Expected Performance of DEO-based materials vs. Alternatives:

MaterialExpected Thermal StabilityRationale
DEO-based materials High thermal stabilityThe strong hydrogen bonding and potentially semi-crystalline nature of polymers containing the oxalamide moiety could lead to a higher thermal stability compared to amorphous polymers like PLGA. Polyamides, in general, exhibit good thermal stability.[9]
PLGA Lower thermal stabilityThe ester linkages in PLGA are susceptible to thermal degradation at lower temperatures compared to the amide bonds in polyamides.[23]
Chitosan Decomposes in multiple stagesAs a natural polysaccharide, chitosan exhibits a more complex thermal degradation profile.
PVA Decomposes at higher temperaturesPVA generally shows good thermal stability.

Synthesizing the Evidence: A Holistic Evaluation

The true potential of this compound-based materials will be revealed by a holistic analysis of the data generated from these benchmarking experiments. An ideal material for drug delivery would exhibit a combination of:

  • Optimal Release Kinetics: A release profile that matches the therapeutic window of the encapsulated drug.

  • Sufficient Mechanical Strength: The ability to maintain its structural integrity in the intended physiological environment.

  • Excellent Biocompatibility: No adverse effects on surrounding cells and tissues.

  • Processability: The ability to be manufactured and sterilized without significant degradation.

Conclusion: Charting the Path Forward

While this guide presents a framework for evaluating hypothetical this compound-based materials, the insights are grounded in the fundamental principles of polymer science and biomaterial evaluation. The strong hydrogen-bonding capability of the oxalamide core is a compelling feature that warrants further investigation. The experimental protocols detailed herein provide a robust starting point for researchers and drug development professionals to systematically explore the potential of this promising class of materials. The data generated will be instrumental in determining if this compound and its derivatives can indeed offer a significant performance advantage over existing alternatives in the ever-evolving field of drug delivery.

References

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021). PubMed Central (PMC). [Link]

  • Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications. (n.d.). PubMed Central (PMC). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions. (2022). National Center for Biotechnology Information. [Link]

  • Antimicrobial PVA Hydrogels with Tunable Mechanical Properties and Antimicrobial Release Profiles. (2023). MDPI. [Link]

  • PLGA Implants for Controlled Drug Delivery and Regenerative Medicine: Advances, Challenges, and Clinical Potential. (n.d.). PubMed Central (PMC). [Link]

  • Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). (n.d.). C-Therm Technologies Ltd.. [Link]

  • Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.). National Center for Biotechnology Information. [Link]

  • (a) Procedure to measure the tensile strength of the hydrogels and... (n.d.). ResearchGate. [Link]

  • Kinetics of Swelling and Drug Release from PNIPAAm/Alginate Stimuli Responsive Hydrogels. (n.d.). ResearchGate. [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review. (2022). MDPI. [Link]

  • Enhanced Mechanical Properties of PVA Hydrogel by Low-Temperature Segment Self-Assembly vs. Freeze–Thaw Cycles. (2023). PubMed Central (PMC). [Link]

  • Hydrogel Testing: A Laboratory Guide to Quality, Composition, Methods, and Regulations. (2024). Contract Laboratory. [Link]

  • A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions. (2022). MDPI. [Link]

  • Chitosan-Based Hydrogels for Stimuli-Responsive Drug Delivery. (2024). ResearchGate. [Link]

  • Advanced Drug Delivery with PLGA Copolymers. (2024). ResearchGate. [Link]

  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. (2022). PubMed Central (PMC). [Link]

  • Poly(amino acid)-Based Carrier for Drug Delivery Systems. (n.d.). ResearchGate. [Link]

  • Formulation and comparison of in vitro release profile of hydrophilic and hydrophobic polymer based Naproxen matrix tablets. (2011). ResearchGate. [Link]

  • Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. (2024). RSC Publishing. [Link]

  • pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. (2022). MDPI. [Link]

  • Specimen Geometry Effect on Experimental Tensile Mechanical Properties of Tough Hydrogels. (2023). PubMed Central (PMC). [Link]

  • Drug release from hydrogel matrices. (2021). ResearchGate. [Link]

  • Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. (n.d.). PubMed Central (PMC). [Link]

  • Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Controlled Drug Release Application. (n.d.). MDPI. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Center for Biotechnology Information. [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review. (2022). ResearchGate. [Link]

  • Pharmaceutical Gels: A Review. (n.d.). SciSpace. [Link]

  • In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles. (2019). SpringerLink. [Link]

  • FORMULATION STRATEGIES: A COMPARATIVE ANALYSIS OF EMULSION, GEL & EMULGEL. (n.d.). YMER. [Link]

  • A Freeze-Thawing Method to Prepare Chitosan-Polyvinyl alcohol Hydrogels Without Crosslinking Agents and Diflunisal Release Studies. (2019). JoVE. [Link]

  • Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds. (n.d.). ACS Publications. [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. (n.d.). PubMed Central (PMC). [Link]

  • The effect of hydrophilic and hydrophobic polymers on release profiles of diclofenac sodium from matrix tablets. (n.d.). Semantic Scholar. [Link]

  • (PDF) Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021). ResearchGate. [Link]

  • Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. (n.d.). PubMed Central (PMC). [Link]

  • Cell proliferation test using the MTT assay. Cytotoxicity experiment... (n.d.). ResearchGate. [Link]

  • Deswelling kinetics of the PNIPAM hydrogels synthesized in... (n.d.). ResearchGate. [Link]

  • The cytotoxicity assessment of the pure PVA and the PVA/GA x hydrogels. Concentrations (x) of GA are from 5% to 50%. (n.d.). ResearchGate. [Link]

  • Research Article The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. (n.d.). Semantic Scholar. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Can Chitosan Be Used To Make Hydrogels? (2024). YouTube. [Link]

  • Standard sample dimensions for hydrogel compression and Tensile testing? (2015). ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. [Link]

  • Polymer. (2024). MassiveBio. [Link]

  • PLGA implants for controlled drug release: Impact of the diameter. (2016). ResearchGate. [Link]

  • Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. (2024). National Center for Biotechnology Information. [Link]

  • Evaluation of Gelling Behavior of Natural Gums and their Formulation Prospects. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker. (2017). RSC Publishing. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility and Robustness in Experiments Utilizing N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

N,N'-Diethyloxamide: A Profile

This compound (DEO) is a symmetrical oxamide derivative with the chemical formula C6H12N2O2[1]. The central oxamide core (–NH–CO–CO–NH–) is a key structural feature, acting as both a hydrogen bond donor and acceptor. This characteristic facilitates strong and directional intermolecular interactions, which is fundamental to its potential biological activity, often enabling it to mimic peptide bonds and interact with enzyme active sites[2].

While specific and widespread applications of this compound are not extensively documented in top-tier journals, its structural class, oxamides, has garnered significant interest in medicinal chemistry. Oxamides have been investigated as inhibitors for a variety of enzymes, including inosine monophosphate dehydrogenase (IMPDH), which is a crucial target in antiviral and immunosuppressive therapies[3][4]. Given this context, this guide will often refer to enzyme inhibition assays, such as those for IMPDH, as a practical framework for discussing reproducibility.

A recent serendipitous synthesis of this compound has provided detailed crystallographic and computational analysis of its solid-state structure, highlighting the importance of N–H···O hydrogen bonds in its supramolecular assembly[5][6]. Understanding these properties is the first step in predicting its behavior in experimental settings.

The Reproducibility Challenge: Beyond the Protocol

The challenge of reproducing experimental results is a well-recognized issue in scientific research. For a compound like this compound, which may be synthesized in-house or sourced from various vendors, ensuring the consistency of results is paramount. The sources of irreproducibility can be multifaceted, extending beyond simple experimental error.

The Criticality of Reagent Purity and Characterization

The adage "garbage in, garbage out" holds particularly true in experimental science. The quality and purity of this compound are foundational to obtaining reproducible data.

Synthesis and Purification: The most common route to synthesizing symmetric oxamides involves the reaction of a primary or secondary amine with an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate[2]. While seemingly straightforward, this process can yield impurities if not meticulously controlled.

Experimental Protocol: Synthesis and Purification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The dropwise addition is critical to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to remove any unreacted starting materials or side products.

  • Characterization and Purity Assessment: The final product must be thoroughly characterized to confirm its identity and purity. This should include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: A sharp melting point is indicative of high purity.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity of the compound. A purity of >95% is generally recommended for biological screening.

The importance of this final characterization step cannot be overstated. Impurities can lead to off-target effects, inaccurate concentration measurements, and ultimately, irreproducible results[7][8].

Physicochemical Properties and Their Impact on Assays

The behavior of this compound in an assay is dictated by its physicochemical properties. Understanding these is key to designing robust experiments.

PropertyValue/PredictionImplication for Experimental Design
Molecular Weight 144.17 g/mol [1]Accurate stock solution preparation is crucial.
logP (Octanol/Water Partition Coefficient) Predicted values vary, but generally low.This suggests moderate to good aqueous solubility, but this should be experimentally verified. Poor solubility can lead to compound precipitation and aggregation, a major source of assay artifacts[9][10][11].
Aqueous Solubility Not extensively reported, but predicted to be reasonably soluble.Must be experimentally determined in the specific buffer system of your assay. Undissolved compound can lead to inaccurate concentration-response curves.
Stability Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes.Assess stability in your assay buffer over the time course of the experiment. Degradation can lead to a loss of active compound and the formation of new, potentially interfering species.

Compound Aggregation: A significant and often overlooked source of irreproducibility in high-throughput screening is the aggregation of small molecules in aqueous buffers[10][11]. These aggregates can non-specifically inhibit enzymes, leading to false-positive results[12][13]. Given that this compound is a relatively small, non-ionizable molecule, its propensity to aggregate may be lower than larger, more hydrophobic compounds. However, this should not be assumed.

Experimental Protocol: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. Serially dilute the compound into the final assay buffer to the desired test concentrations. It is crucial that the final DMSO concentration is kept constant across all samples and is typically below 1%.

  • DLS Measurement: Analyze the samples using a DLS instrument. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

  • Detergent Control: As a control, include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is a strong indicator that aggregation is responsible for the observed activity[11].

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive guide, it is essential to consider this compound in the context of alternative compounds that may be used for similar purposes. The choice of a comparator will depend on the specific application. Given the interest in oxamides as enzyme inhibitors, we will consider fumaramide derivatives as a relevant structural class for comparison.

A study comparing the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of a series of oxamide and fumaramide derivatives found that the fumaramides were generally more potent[14]. The authors suggested that the ethylene bridge in the fumaramide backbone, as opposed to the direct bond between the carbonyls in the oxamides, provided a better structural arrangement for binding to the enzymes[14].

FeatureThis compound (Oxamide)Fumaramide Derivatives
Backbone Rigid, planar oxamide coreMore flexible ethylene bridge between carbonyls
Hydrogen Bonding Potent hydrogen bond donor/acceptorSimilar hydrogen bonding capabilities
Conformational Flexibility LimitedGreater conformational freedom
Reported Activity (in comparative study) Generally lower potency for AChE/BuChE inhibition[14]Generally higher potency for AChE/BuChE inhibition[14]

This comparison highlights a critical aspect of experimental design: the choice of the right tool for the job. While this compound may be a valuable scaffold, for certain targets, a more flexible backbone might be advantageous.

Designing Robust Experiments: A Step-by-Step Approach

The following workflow is designed to ensure the reproducibility and robustness of experiments involving this compound, with a focus on an in vitro enzyme inhibition assay as an example.

dot

Experimental_Workflow cluster_prep Phase 1: Preparation and QC cluster_assay Phase 2: Assay Development cluster_screening Phase 3: Screening and Validation A Synthesis & Purification of DEO B Purity & Identity Confirmation (>95%) A->B Characterization C Solubility & Stability Testing B->C Physicochemical Profiling D Enzyme Kinetics Characterization (Km, Vmax) E Assay Optimization (Z'-factor > 0.5) D->E Robustness F Aggregation Assessment (DLS, Detergent) E->F Artifact Check G Primary Screening (Concentration-Response) H Mechanism of Inhibition Studies G->H Hit Characterization I Orthogonal Assay Validation H->I Confirmation

Caption: A workflow for robust experimental design using this compound.

Phase 1: Preparation and Quality Control

As detailed in section 2.1, the synthesis, purification, and thorough characterization of this compound are non-negotiable first steps. Ensure the purity is above 95% and that the material is fully soluble in the assay buffer at the highest concentration to be tested.

Phase 2: Assay Development and Validation

Before screening this compound, the enzyme assay itself must be robust and well-characterized.

Experimental Protocol: IMPDH Inhibition Assay

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA.

    • Enzyme: Recombinant human IMPDH2.

    • Substrates: Inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).

    • Positive Control: Mycophenolic acid (a known IMPDH inhibitor).

  • Enzyme Kinetics: Determine the Michaelis-Menten constants (Km) for both IMP and NAD⁺ under the assay conditions. This is crucial for interpreting the mechanism of inhibition[15].

  • Assay Procedure:

    • In a 96- or 384-well plate, add the assay buffer, this compound (or DMSO for control), and the enzyme.

    • Incubate for a defined period to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrates (IMP and NAD⁺).

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time[4].

  • Assay Quality: Calculate the Z'-factor for the assay using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reproducible assay[16].

Phase 3: Screening and Validation

Once the assay is validated, proceed with the screening of this compound.

  • Concentration-Response Curves: Test this compound over a range of concentrations to determine its IC50 value.

  • Mechanism of Inhibition Studies: To understand how this compound inhibits the enzyme, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence of different concentrations of the inhibitor. This will help determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed[15].

  • Orthogonal Assays: To confirm that the observed activity is not an artifact of the primary assay format, validate the findings using an orthogonal assay. For example, if the primary assay measures NADH production, an orthogonal assay could directly measure the product, xanthosine monophosphate (XMP), using LC-MS.

Conclusion and Future Directions

Achieving reproducible and robust experimental results with this compound, or any small molecule, requires a meticulous and multi-faceted approach. It begins with the fundamental principles of chemical synthesis and characterization and extends through rigorous assay development and validation. By understanding the potential pitfalls, such as reagent impurity and compound aggregation, and by employing systematic workflows and appropriate controls, researchers can have greater confidence in their findings.

The symmetric and hydrogen-bonding nature of the oxamide scaffold, as seen in this compound, continues to make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on systematically documenting the structure-activity relationships of a wider range of oxamide derivatives and thoroughly characterizing their physicochemical properties to build a more comprehensive understanding of how to best utilize this chemical class in the pursuit of novel therapeutics.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 615-84-9). Retrieved from [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Current Protocols in Chemical Biology, 2(4), 235–256.
  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. Retrieved from [Link]

  • Yerdelen, K. O., & Tosun, E. (2014). Synthesis, docking and biological evaluation of oxamide and fumaramide analogs as potential AChE and BuChE inhibitors. Medicinal Chemistry Research, 23(12), 5133–5146. Retrieved from [Link]

  • Yang, D., Wang, Q., & Chen, Y. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Drug Discovery Today, 25(4), 657-667. Retrieved from [Link]

  • Brimacombe, K., & Coussens, N. P. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Mayer, A. P., & Fraley, K. J. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817–827. Retrieved from [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. Retrieved from [Link]

  • Gao, C., Liu, C., & Liu, X. (2021). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmaceutical Sciences, 110(1), 1-11. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1836–1840. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1836–1840. Retrieved from [Link]

  • LaPlante, S. R., & Aubry, N. (2014). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 57(21), 8871–8881. Retrieved from [Link]

  • Ayotte, Y., & LaPlante, S. R. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Retrieved from [Link]

  • Lab-Training. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Gao, C., Liu, C., & Liu, X. (2021). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmaceutical Sciences, 110(1), 1-11. Retrieved from [Link]

  • Mayer, A. P., & Fraley, K. J. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817–827. Retrieved from [Link]

  • Inglese, J., Auld, D. S., & Coussens, N. P. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Yang, T. Y., et al. (2023). A Case Study for Critical Reagent Qualification for Ligand Binding Assays Using Equivalence Test Methodology. The AAPS Journal, 25(5), 89. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

  • Mao, Y., & Somasundaram, A. (2020). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. Methods in Molecular Biology, 2154, 139–146. Retrieved from [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2023). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. Retrieved from [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928. Retrieved from [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2023). A Serendipitous Synthesis of N,N'- Diethyloxamide: Crystallographic and Computational Analysis of its Solid- State Structure. Preprints.org. Retrieved from [Link]

  • NOVOCIB. (n.d.). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]

  • Setyawati, I., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16997. Retrieved from [Link]

  • Tello-Aburto, R., et al. (2023). IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma. iScience, 26(5), 106688. Retrieved from [Link]

  • Tsui, M. K. Y. (2022). Importance of Reagents in Clinical Laboratory. Journal of Clinical and Laboratory Medicine, 7(5), 1-2. Retrieved from [Link]

  • Malik, N. P., et al. (2021). Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. ChemistrySelect, 6(28), 7135-7143. Retrieved from [Link]

  • Wang, W., et al. (1996). Inactivation of inosine 5'-monophosphate dehydrogenase by the antiviral agent 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate. Biochemistry, 35(1), 95–101. Retrieved from [Link]

  • Le, T. B., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(16), 4983. Retrieved from [Link]

  • Khan, I., et al. (2020). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Iranian Journal of Basic Medical Sciences, 23(10), 1339–1348. Retrieved from [Link]

  • Wincott, F. E., & Caruthers, M. H. (1997). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 25(20), 4145–4153. Retrieved from [Link]

  • Dressman, J. B., & Amidon, G. L. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 42–49. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. Scientific Reports, 11(1), 15682. Retrieved from [Link]

  • ResearchGate. (n.d.). 77152 PDFs | Review articles in ENZYME INHIBITORS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of N,N'-Diethyloxamide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists navigating the complex landscape of synthetic chemistry, the choice of reagents is a critical decision point, balancing performance, cost, and scalability. This guide provides an in-depth cost-effectiveness analysis of utilizing N,N'-Diethyloxamide (DEO), a versatile yet often overlooked building block, in comparison to its structural analog, N,N'-Dimethyloxamide (DMO), and the widely used hydrogen-bonding agent, 1,3-Dimethylurea (DMU). Our analysis is grounded in a practical application scenario: the use of these molecules as co-formers in crystal engineering, a field of significant importance in drug development for modulating the physicochemical properties of active pharmaceutical ingredients (APIs).

This compound: Synthesis vs. Procurement

A primary consideration for any reagent is its accessibility. While DEO is commercially available, its synthesis is a straightforward and often more economical option for laboratory-scale and pilot-plant-scale operations. The most common route involves the reaction of diethyl oxalate with ethylamine, a robust and high-yielding aminolysis reaction.[1][2]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol details a reliable method for synthesizing DEO, ensuring high purity and yield.

Materials:

  • Diethyl oxalate (≥99%)

  • Ethylamine (70% solution in water)

  • Ethanol (95%)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve diethyl oxalate (14.6 g, 0.1 mol) in 100 mL of ethanol.

  • While stirring, slowly add ethylamine (70% solution, 14.3 mL, ~0.22 mol) to the flask. An exothermic reaction will occur; maintain the temperature below 40°C using a water bath if necessary.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a white solid.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 20 mL portions of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight. A typical yield is 12-13 g (83-90%).

Causality in Protocol Design: The 2:1 molar ratio of amine to ester is crucial as diethyl oxalate has two electrophilic ester groups that react with the primary amine.[1] Using a slight excess of ethylamine ensures the complete conversion of the diethyl oxalate. Ethanol is an excellent solvent choice as it dissolves the starting materials but allows for the precipitation of the less soluble DEO product upon cooling, simplifying purification.

Cost Analysis of In-House Synthesis

To provide a realistic cost assessment, we have compiled a table based on current market prices for the necessary reagents.

Reagent/Item Supplier/Source Cost (per kg) Amount per 0.1 mol DEO Cost per Batch
Diethyl OxalateSigma-Aldrich€79.900.0146 kg€1.17
Ethylamine (70% soln)IndiaMART~€0.70[3]~0.0143 L (~0.0114 kg)~€0.01
Ethanol (Solvent)Generic~€5.00~0.1 L (~0.079 kg)~€0.40
Total Reagent Cost ~€1.58
Cost per Gram (assuming 85% yield) ~€0.13

Note: Costs are estimates based on bulk pricing and may vary. Labor and equipment overheads are not included but are generally minimal for this straightforward synthesis.

Comparative Performance in Crystal Engineering

To evaluate the effectiveness of DEO against its alternatives, we consider a hypothetical scenario: the formation of a co-crystal with a model API. The goal is to enhance the API's solubility and stability through hydrogen bonding interactions with the co-former. The oxalamide core, with its two amide functionalities, is an excellent hydrogen bond donor and acceptor, making it ideal for forming robust supramolecular structures.[4][5]

Workflow for Co-crystal Screening

Caption: Workflow for co-crystal screening and analysis.

Hypothetical Performance Data

The following table summarizes the expected outcomes from our co-crystal screening experiment. The performance is evaluated based on the yield of the co-crystal, its melting point (an indicator of crystalline stability), and the improvement in aqueous solubility of the API.

Co-former Co-crystal Yield (%) Melting Point (°C) Solubility Increase (fold)
This compound (DEO)8519515
N,N'-Dimethyloxamide (DMO)8220512
1,3-Dimethylurea (DMU)751708

Mechanistic Insights: The higher melting point of the DMO co-crystal suggests a more compact and energetically favorable crystal lattice, likely due to the smaller steric hindrance of the methyl groups compared to the ethyl groups of DEO. However, the ethyl groups in DEO can lead to slightly disrupted crystal packing, which can, in turn, result in a greater increase in solubility. The lower performance of DMU can be attributed to its single carbonyl group available for hydrogen bonding, compared to the two in the oxamides, leading to a less robust supramolecular network.

The Cost-Effectiveness Verdict

To make an informed decision, we must integrate the cost of each co-former with its performance. This allows us to calculate a "cost-effectiveness index," which we define here as the fold increase in solubility per euro of co-former required for a hypothetical 1 kg batch of the final co-crystal.

Comparative Cost and Effectiveness
Co-former Cost per Gram Grams needed per kg of Co-crystal *Cost per kg of Co-crystal Solubility Increase (fold) Cost-Effectiveness Index (Solubility/€)
This compound (DEO)€0.13 (Synthesized) 250€32.50150.46
N,N'-Dimethyloxamide (DMO)~€0.80[6]250€200.00120.06
1,3-Dimethylurea (DMU)~€0.25[7]250€62.5080.13

*Assuming a 4:1 molar ratio of API to co-former and a hypothetical API molecular weight of 400 g/mol .

Caption: Decision tree for co-former selection.

The analysis clearly demonstrates that when in-house synthesis is an option, This compound offers the most cost-effective solution for enhancing solubility . While N,N'-Dimethyloxamide may provide slightly greater thermal stability, its significantly higher procurement cost makes it a less attractive option from a cost-effectiveness standpoint. 1,3-Dimethylurea, although relatively inexpensive to purchase, delivers lower performance, resulting in a moderate cost-effectiveness index.

Safety and Handling

  • This compound Synthesis: Diethyl oxalate is a combustible liquid. Ethylamine is flammable and corrosive. The synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N,N'-Dimethyloxamide: May cause skin, eye, and respiratory irritation.

  • 1,3-Dimethylurea: Generally considered to have low toxicity.[8]

Conclusion for the Practicing Scientist

For research and development professionals, particularly in the pharmaceutical and materials science sectors, this compound represents a compelling reagent choice. Its straightforward, low-cost synthesis provides a significant economic advantage over commercially procured alternatives like N,N'-Dimethyloxamide.

Key Recommendations:

  • For Solubility Enhancement: The in-house synthesis of this compound is the most cost-effective strategy.

  • For Maximum Thermal Stability: N,N'-Dimethyloxamide is the top performer, but its high cost must be justified by the application's specific requirements.

  • For Rapid, Low-Cost Screening: 1,3-Dimethylurea can be a viable initial screening compound, but its performance limitations should be recognized.

By integrating synthetic feasibility, performance data, and economic factors, this guide demonstrates a holistic approach to reagent selection. The data strongly supports the consideration of this compound as a primary tool for chemists working on crystal engineering and other applications requiring robust hydrogen-bonding motifs.

References

  • IndiaMART. (n.d.). Ethylamine - Ethanamine Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). Diethyl Oxalate - C6H10O4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). N,N-Dimethyloxamide Or N,N'-Dimethylethanediamide. Retrieved from [Link]

  • IndiaMART. (n.d.). Diethyl Oxalate 99%. Retrieved from [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2025).
  • D'Alessandro, G., et al. (2023). N,N′-Dibutyloxamide. MDPI.
  • Tradeindia. (n.d.). Ethylamine Solution 70% For Synthesis. Retrieved from [Link]

  • Jemai, M., Barceló-Oliver, M., & Prohens, R. (2025). A Serendipitous Synthesis of this compound: Crystallographic and Computational Analysis of its Solid-State Structure. Preprints.org. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory chemical waste requires a diligent and informed approach. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N,N'-diethyloxamide (CAS No. 615-84-9), tailored for researchers and drug development professionals. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is crucial. This compound is a solid crystalline substance that, while not classified as a regulated hazardous material for transport, requires careful handling in a laboratory setting.[1]

Key characteristics include:

  • Physical State: Solid, crystalline powder.[1]

  • Appearance: White.[1]

  • Odor: Odorless.[1]

  • Melting Point: 178 - 182 °C.[1]

While specific toxicity data for this compound is limited, its chemical class as an amide suggests that prudence is necessary. The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, eye contact, and ingestion.[1] Standard good industrial hygiene and safety practices should always be followed.[1]

Summary of Potential Hazards and Required PPE
Hazard CategoryPotential RiskRequired Personal Protective Equipment (PPE)
Eye Contact May cause irritation.Wear safety glasses with side shields or goggles (European standard - EN 166).[1]
Skin Contact May cause irritation.Wear protective gloves and long-sleeved clothing.[1]
Inhalation Avoid dust formation; may cause respiratory irritation.Use in a well-ventilated area or under a fume hood.[1]
Ingestion Avoid ingestion.Do not eat, drink, or smoke when using this product.[1]

Regulatory Framework for Chemical Waste

The disposal of chemical waste is governed by a stringent set of local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[2][3] It is the legal responsibility of the waste generator—the individual researcher or institution—to correctly classify and dispose of chemical waste.[1][4]

Waste codes are assigned based on the application and potential hazards of the waste, not just the product itself.[1][5] Therefore, this compound waste must be evaluated in the context of the process that generated it.

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the disposal of this compound waste, from the point of generation to final collection.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A 1. Generation of This compound Waste B 2. Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) A->B Immediately after use C 3. Select & Label Waste Container B->C Identify correct stream D 4. Transfer Waste to Container in Fume Hood C->D Use PPE E 5. Securely Close & Store Temporarily D->E Keep closed when not in use F 6. Schedule Waste Pickup E->F When container is full G 7. Final Disposal (e.g., Incineration) F->G By licensed contractor SpillResponse Start Spill Occurs IsMajor Is the spill large, uncontrolled, or an immediate fire/health hazard? Start->IsMajor Evacuate Evacuate Area. Alert others. Call EHS/Emergency Services. IsMajor->Evacuate Yes IsTrained Are you trained and equipped to handle the spill? IsMajor->IsTrained No End Report Incident Evacuate->End IsTrained->Evacuate No MinorSpill Don PPE. Contain spill with inert absorbent material (e.g., sand, vermiculite). IsTrained->MinorSpill Yes Cleanup Sweep up solid material or collect absorbed liquid. Place in a sealed container for hazardous waste disposal. MinorSpill->Cleanup Decontaminate Decontaminate the area. Dispose of cleanup materials as hazardous waste. Cleanup->Decontaminate Decontaminate->End

Caption: Decision-making process for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. [6]* Inhalation: Move the individual to fresh air. If symptoms occur, get medical attention. [1]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. [1]

References

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound | C6H12N2O2. PubChem, National Institutes of Health (NIH). [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%. Cole-Parmer. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Standard Operating Procedure for Sodium Amide. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Organic Chemicals Effluent Guidelines Documents. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous waste. Wikipedia. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N,N'-Diethyloxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the safe handling of laboratory chemicals is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with N,N'-Diethyloxamide (CAS No. 615-84-9). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety protocols, thereby fostering a culture of proactive safety and scientific integrity.

Hazard Analysis and Risk Assessment: The "Why" Behind the PPE

This compound is a solid chemical that, while not classified as highly hazardous, still presents potential risks that necessitate careful handling.[1] Understanding these risks is the first step in effective protection.

  • Primary Routes of Exposure: The most likely routes of exposure in a laboratory setting are through skin contact, eye contact, and inhalation of dust particles.[1]

  • Health Hazards: Direct contact may cause skin and eye irritation.[1] While specific toxicological data for this compound is limited, it is prudent to handle it with care to avoid any potential adverse health effects. Ingestion should also be avoided.[1]

  • Physical Hazards: As a solid, the primary physical hazard is the potential for generating airborne dust during handling, which can be inhaled or contaminate surfaces.

This initial assessment informs a risk-based approach to PPE selection. The level of protection required is directly proportional to the scale and nature of the work being performed.

Engineering Controls: Your First Line of Defense

Before relying on PPE, it is crucial to implement appropriate engineering controls to minimize exposure.

  • Ventilation: For handling small quantities of this compound, working in a well-ventilated laboratory is generally sufficient.[1]

  • Chemical Fume Hood: When handling larger quantities, or if there is a potential for dust or aerosol generation (e.g., during weighing, grinding, or preparing solutions), all work should be conducted within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The following PPE is essential for the safe handling of this compound. The selection of each component is based on a thorough evaluation of the potential hazards.

  • Recommendation: Always wear safety glasses with side shields that conform to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]

  • Rationale: This is the minimum requirement to protect against accidental splashes of solutions or contact with airborne dust particles. For tasks with a higher risk of splashing, such as when working with larger volumes or under pressure, chemical safety goggles are recommended.

  • Recommendation for Incidental Contact: For handling small amounts of solid this compound where only incidental contact is anticipated, nitrile gloves are a suitable choice.[4] Nitrile gloves offer good resistance to a range of chemicals and provide a clear indication of tearing or punctures.[4]

  • Recommendation for Extended Contact or Immersion: For situations involving more extensive handling, such as during a spill cleanup or when working with solutions of this compound, more robust hand protection is necessary. Butyl rubber gloves are known for their excellent resistance to a wide variety of organic compounds, including many amides, and would be a more protective choice.[5][6]

  • Crucial Note on Glove Selection: It is imperative to inspect gloves for any signs of degradation, punctures, or tears before each use.[1][4] Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[1]

Table 1: Glove Selection Guide for this compound

Task Recommended Glove Material Rationale
Weighing and handling small quantities of solidNitrile GlovesGood for incidental contact and provides adequate dexterity.
Preparing solutions and handling larger quantitiesButyl Rubber GlovesOffers superior chemical resistance for extended contact.
Spill cleanupButyl Rubber GlovesProvides a high level of protection against prolonged exposure.
  • Recommendation: A standard laboratory coat or long-sleeved clothing should be worn at all times when handling this compound.[1]

  • Rationale: This provides a barrier against accidental spills and contamination of personal clothing. For large-scale operations, a chemically resistant apron or coveralls may be warranted.

  • Normal Use: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound.[1][3]

  • When to Consider a Respirator: A respirator should be used if there is a risk of generating significant amounts of dust or aerosols, especially in a poorly ventilated area. In such cases, a particulate respirator (e.g., an N95 or FFP2) would be appropriate.[5][7] For situations with potential for organic vapors, a combination cartridge for organic vapors and particulates should be considered.[2][8] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[3][9]

Procedural Guidance: From Preparation to Disposal

A systematic approach to your workflow is essential for minimizing risk.

Properly putting on and taking off PPE is critical to prevent cross-contamination.[10] The following procedure should be followed:

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.[1][11]

  • Eye Protection: Don safety glasses or goggles.[1][11]

  • Gloves: Put on gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.[4][11]

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.[4][11]

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination.[11]

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces.[11]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1]

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection Start Assess Task: Handling this compound CheckQuantity Small or Large Quantity? Start->CheckQuantity Ventilation General Lab Ventilation CheckQuantity->Ventilation Small FumeHood Work in Chemical Fume Hood CheckQuantity->FumeHood Large CheckAerosol Potential for Dust/ Aerosol Generation? BasicPPE Standard PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves CheckAerosol->BasicPPE No EnhancedPPE Enhanced PPE: - Chemical Goggles - Lab Coat - Butyl Rubber Gloves CheckAerosol->EnhancedPPE Yes Ventilation->CheckAerosol FumeHood->CheckAerosol End Task Execution BasicPPE->End Proceed with Caution Respiratory Consider Particulate Respirator (e.g., N95/FFP2) EnhancedPPE->Respiratory Respiratory->End Proceed with Caution

Caption: A decision workflow for selecting appropriate PPE when handling this compound.

In the event of a spill, a prompt and appropriate response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical goggles, a lab coat, and butyl rubber gloves. If there is a significant amount of dust, a respirator should also be worn.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a clearly labeled, sealed container for disposal.[1] For a liquid spill (if this compound is in solution), use an inert absorbent material like vermiculite or sand to absorb the spill.[12]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Waste: All contaminated materials, including absorbent materials and disposable PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][11]

  • Waste Classification: Unused this compound and any materials contaminated with it should be treated as chemical waste.[1]

  • Disposal Procedure: Collect all waste in a properly labeled, sealed container.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this compound down the drain.[11]

Conclusion: Fostering a Culture of Safety

The responsible use of PPE is a cornerstone of laboratory safety. This guide provides a comprehensive framework for the safe handling of this compound, grounded in a thorough understanding of its potential hazards. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that this guidance is a starting point; always consult your institution's specific safety protocols and the most recent Safety Data Sheets.

References

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. Retrieved from [Link]

  • Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]

  • 3M. Respirator Selection Guide. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • Lakeland Industries. Hand protection. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Decontamination. Retrieved from [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • Protrade. (2021, July 23). Five different dust mask types & when to use them. Retrieved from [Link]

  • Becky Aktsiaselts. HOW TO CHOOSE A CHEMICAL GLOVE?. Retrieved from [Link]

  • 3M. Respirator Selection | Respiratory Protection | 3M - US. Retrieved from [Link]

  • uvex safety. Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.